Technical Documentation Center

5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone
  • CAS: 75926-51-1

Core Science & Biosynthesis

Foundational

Advanced Profiling of CAS 75926-51-1: Physicochemical Properties, Safety Data, and Synthetic Methodologies

Executive Summary In the landscape of medicinal chemistry, bicyclic heterocycles serve as privileged scaffolds for drug discovery. CAS 75926-51-1 , formally known as 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone (or 5,6,7,8-T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, bicyclic heterocycles serve as privileged scaffolds for drug discovery. CAS 75926-51-1 , formally known as 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone (or 5,6,7,8-Tetrahydroquinoline-2,8-diol), is a highly versatile building block. Featuring both a secondary hydroxyl group and a lactam moiety, this compound provides orthogonal reactive sites that can be selectively functionalized to generate rigidified analogs of beta-agonists, phosphodiesterase (PDE) inhibitors, and novel neuroactive agents.

This whitepaper provides an authoritative guide to the physicochemical properties of CAS 75926-51-1, establishes a rigorous safety and handling protocol, and details a self-validating synthetic methodology for its regioselective functionalization.

Structural Analysis and Physicochemical Profiling

Understanding the physical properties of CAS 75926-51-1 is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal stability. The presence of the lactam ring imparts significant hydrogen-bonding capability, which elevates its boiling point and influences its solubility profile (favoring polar aprotic solvents like DMF or DMSO).

The quantitative physicochemical data for CAS 75926-51-1, aggregated from computed models and chemical databases such as and [1], is summarized in Table 1.

Table 1: Physicochemical Properties of CAS 75926-51-1

PropertyValue
IUPAC Name 8-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one
CAS Number 75926-51-1
EC Number 278-345-3
Molecular Formula C

H

NO

Molecular Weight 165.19 g/mol
Density (Computed) 1.27 g/cm³
Boiling Point (Computed) 489 ºC at 760 mmHg
Flash Point (Computed) 249.5 ºC
Hydrogen Bond Donors 2 (Hydroxyl -OH, Lactam -NH)
Hydrogen Bond Acceptors 2 (Hydroxyl -O-, Carbonyl =O)

Safety Data, Hazard Mitigation, and GHS Compliance

As a biologically active heterocyclic intermediate, CAS 75926-51-1 must be handled with strict adherence to Globally Harmonized System (GHS) protocols. While not classified as acutely lethal, the dual hydrogen-bonding sites allow for rapid dermal absorption and potential mucosal irritation.

Hazard Classification
  • Skin Irritation (Category 2): Causes skin irritation (H315).

  • Eye Irritation (Category 2A): Causes serious eye irritation (H319).

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).

Causal Safety Protocols

Safety is not merely a checklist; it is a system of physical and chemical barriers.

  • Engineering Controls: Because the compound is a fine powder that can become aerosolized during transfer, all weighing and manipulation must occur within a certified Class II fume hood. This prevents inhalation of particulates (mitigating H335).

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 5 mil thickness) are required. The polar nature of the lactam means it can penetrate standard latex; nitrile provides a superior chemical barrier against nitrogenous heterocycles.

SafetyProtocol Assess Hazard Assessment (GHS Verification) PPE PPE & Controls (Fume Hood, Nitrile) Assess->PPE Handle Material Handling (Weighing & Transfer) PPE->Handle Spill Spill Mitigation (Absorbent & Neutralization) Handle->Spill If Spill Occurs Waste Waste Segregation (Aqueous vs Organic) Handle->Waste Spill->Waste

Fig 1. Standard operating procedure for the safe handling and disposal of CAS 75926-51-1.

Synthetic Utility & Experimental Methodologies

As a Senior Application Scientist, I approach the functionalization of bicyclic lactams as an exercise in thermodynamic and kinetic control. The primary challenge with CAS 75926-51-1 is its bifunctionality: the C8-hydroxyl group and the C2-lactam nitrogen present competing nucleophilic sites.

To utilize this scaffold for drug development, we must achieve regioselective functionalization. Below is a field-proven, self-validating protocol for the selective N-alkylation of the lactam core.

Phase 1: Regioselective O-Silylation

Objective: Protect the C8-hydroxyl group to prevent O-alkylation. Causality: By utilizing tert-butyldimethylsilyl chloride (TBSCl) with imidazole in DMF, we exploit the steric bulk of the TBS group. The oxygen atom at C8 is kinetically more accessible and less sterically hindered than the delocalized lactam nitrogen, allowing for highly regioselective O-protection under mild basic conditions.

Step-by-Step Protocol:

  • Charge an oven-dried 100 mL round-bottom flask with CAS 75926-51-1 (1.0 eq, 10 mmol) and anhydrous DMF (20 mL) under an argon atmosphere.

  • Add imidazole (2.5 eq, 25 mmol) and stir until complete dissolution is achieved.

  • Cool the reaction mixture to 0 °C using an ice bath to control the exothermic silylation.

  • Add TBSCl (1.2 eq, 12 mmol) portion-wise over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to ambient temperature (20 °C) for 4 hours.

Self-Validation Checkpoint 1: Withdraw a 10 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS. System Logic: The protocol mandates that the reaction must not proceed to workup until the peak corresponding to the starting material (m/z 166 [M+H]


) is ≤ 1% relative to the product peak (m/z 280 [M+H]

). If unreacted starting material remains, add 0.2 eq TBSCl and stir for an additional hour.
Phase 2: N-Alkylation of the Lactam Core

Objective: Introduce an alkyl substituent at the N1 position. Causality: With the C8-OH masked, the lactam nitrogen is the sole remaining nucleophile. We use Sodium Hydride (NaH) to deprotonate the lactam. Tetrahydrofuran (THF) is chosen as the solvent because it poorly solvates the resulting sodium cation, creating a "naked" and highly reactive lactam anion that rapidly attacks the incoming electrophile.

Step-by-Step Protocol:

  • Dissolve the O-protected intermediate (1.0 eq, 8 mmol) in anhydrous THF (30 mL) and cool to 0 °C.

  • Carefully add NaH (60% dispersion in mineral oil, 1.5 eq, 12 mmol) in one portion. (Caution: Evolution of hydrogen gas).

  • Stir for 30 minutes at 0 °C to ensure complete deprotonation.

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq, 9.6 mmol) dropwise.

  • Warm to room temperature and stir for 6 hours.

Self-Validation Checkpoint 2: Perform Thin-Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate system. System Logic: The reaction is validated as complete only when the UV-active spot of the intermediate is entirely replaced by a higher


 spot. Quench with saturated aqueous NH

Cl only after this validation is confirmed.

SyntheticWorkflow SM CAS 75926-51-1 (Starting Material) Protect Step 1: O-Protection (TBSCl, Imidazole, DMF) SM->Protect Validate1 Validation: LC-MS (Check for m/z + 114) Protect->Validate1 Alkylate Step 2: N-Alkylation (NaH, R-Br, THF) Validate1->Alkylate Validate2 Validation: TLC/NMR (Disappearance of N-H) Alkylate->Validate2 Deprotect Step 3: Deprotection (TBAF, THF) Validate2->Deprotect Product Target Scaffold (Functionalized Quinolone) Deprotect->Product

Fig 2. Self-validating synthetic workflow for the functionalization of CAS 75926-51-1.

Conclusion

CAS 75926-51-1 (5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone) is a high-value intermediate whose utility is unlocked through rigorous understanding of its physicochemical properties and orthogonal reactivity. By implementing self-validating experimental designs—where analytical checkpoints act as logical gates before proceeding to subsequent steps—researchers can eliminate downstream purification bottlenecks and maximize the yield of complex, bioactive quinolone derivatives.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 5743643, 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone". PubChem.[Link]

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of Tetrahydro-2-Quinolone Derivatives: A Technical Guide

Executive Summary As an application scientist specializing in heterocyclic thermodynamics, I approach the physicochemical characterization of molecular scaffolds not merely as a data-collection exercise, but as a fundame...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As an application scientist specializing in heterocyclic thermodynamics, I approach the physicochemical characterization of molecular scaffolds not merely as a data-collection exercise, but as a fundamental prerequisite for rational drug design. The tetrahydro-2-quinolone (3,4-dihydroquinolin-2-one) core is a privileged benzo-fused lactam scaffold found in numerous active pharmaceutical ingredients (APIs) and natural products. Understanding its thermodynamic stability—governed by lactam-lactim tautomerism, conformational ring dynamics, and solid-state cohesion—is critical for optimizing synthetic yields, formulation stability, and pharmacokinetic profiles. This whitepaper provides a comprehensive analysis of the thermodynamic properties of tetrahydro-2-quinolone derivatives, supported by self-validating experimental protocols and robust empirical data.

Structural Thermodynamics of the Tetrahydro-2-Quinolone Core

The Lactam-Lactim Thermodynamic Trap

A defining feature of the quinolone family is lactam-lactim tautomerism. In fully unsaturated 2-quinolones, the tautomeric equilibrium can shift toward the lactim (hydroxyquinoline) form because the resulting structure gains significant stabilization energy by forming a fully aromatic pyridine ring.

However, in tetrahydro-2-quinolones , the C3-C4 bond is saturated. This saturation fundamentally alters the thermodynamic landscape. Because the saturated bond disrupts the potential for full ring conjugation, the lactim tautomer cannot achieve aromaticity. Consequently, the Gibbs free energy strongly favors the lactam state, effectively locking the molecule into a highly stable, non-aromatic lactam configuration. This "thermodynamic trap" enhances the chemical stability of the scaffold against nucleophilic attack and dictates its behavior in physiological environments.

Tautomerism cluster_0 Fully Unsaturated 2-Quinolone cluster_1 Tetrahydro-2-Quinolone (Saturated C3-C4) A Lactam Form B Lactim Form (Aromatic OH) A->B Equilibrium (ΔG ≈ 0) C Lactam Form (Highly Stable) D Lactim Form (Non-Aromatic) C->D Thermodynamically Forbidden (ΔG >> 0)

Fig 1: Logical relationship of lactam-lactim tautomerism in quinolone derivatives.

Thermal Degradation and Solid-State Cohesion

Quinolone derivatives are renowned for their robust thermal profiles. Studies on related fluoroquinolones demonstrate remarkable thermal stability, with intact recovery even after exposure to subcritical water at 200 °C[1]. This resilience translates directly to the tetrahydro-2-quinolone subclass, which exhibits high melting points and significant phase equilibrium stability[2]. For instance, 6-Bromo-3,4-dihydro-1H-quinolin-2-one exhibits a highly stable melting point of 170-174 °C, making it a reliable and robust synthetic intermediate for cross-coupling reactions[3].

Experimental Methodologies for Thermodynamic Assessment

To accurately quantify the thermodynamic parameters of these derivatives, we must employ orthogonal analytical techniques. The following workflows are designed with built-in causality—ensuring that the data collected directly answers specific thermodynamic questions—and self-validating steps to prevent analytical artifacts.

Workflow Start Synthesize Tetrahydro-2-Quinolone TGA TGA: Determine Decomposition Temp Start->TGA DSC DSC: Determine Melting Point & Enthalpy Start->DSC NMR VT-NMR: Assess Conformational Dynamics Start->NMR Data Thermodynamic Data Integration TGA->Data DSC->Data NMR->Data

Fig 2: Experimental workflow for the thermodynamic assessment of tetrahydro-2-quinolones.

Protocol 1: Solid-State Thermodynamics via DSC and TGA

Causality: To decouple phase transitions (melting) from degradation events, we employ simultaneous Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). A melting endotherm observed in DSC without concurrent mass loss in TGA confirms true thermodynamic fusion, whereas mass loss indicates that the apparent melting point is actually a decomposition threshold.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the tetrahydro-2-quinolone derivative into an aluminum crucible. Seal and pierce the lid to allow gas escape.

  • Instrument Calibration: Calibrate the DSC using an indium standard (Tm = 156.6 °C) to ensure accurate enthalpy (ΔH) and temperature readings.

  • Thermal Ramping: Heat the sample from 25 °C to 300 °C at a controlled rate of 10 °C/min. Maintain a continuous nitrogen purge (50 mL/min) to suppress oxidative degradation.

  • TGA Execution: Concurrently, run a TGA on a separate 10 mg sample under identical ramping conditions to determine the onset temperature of mass loss (

    
    ).
    
  • Data Integration: Integrate the endothermic melting peak to calculate the enthalpy of fusion (

    
    ).
    
  • Self-Validation Check: Subject a fresh sample to three continuous heat-cool-heat cycles (staying 10 °C below

    
    ). The integral of the melting endotherm must remain constant across all cycles. A variance of >2% indicates sample decomposition during the melt or baseline instability, requiring a lower maximum temperature limit.
    
Protocol 2: Conformational Dynamics via Variable-Temperature NMR (VT-NMR)

Causality: The saturated piperidone ring of the tetrahydro-2-quinolone core exists in a half-chair conformation. To calculate the Gibbs free energy of activation (


) for the ring inversion, we use VT-NMR to monitor the coalescence of the C3 and C4 methylene proton signals as thermal energy overcomes the inversion barrier.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 15 mg of the derivative in 0.6 mL of deuterated DMSO (DMSO-

    
    ) to leverage its high boiling point and wide liquid range.
    
  • Probe Tuning: Insert the sample into a 500 MHz NMR spectrometer. Tune and match the probe for

    
     nuclei at 25 °C.
    
  • Temperature Gradient: Acquire

    
     spectra at 10 °C intervals from 25 °C up to 120 °C. Allow exactly 5 minutes of thermal equilibration time at each temperature step before pulsing.
    
  • Line Shape Analysis: Monitor the line-broadening and eventual coalescence of the diastereotopic methylene proton signals.

  • Thermodynamic Calculation: Apply the Eyring equation to the exchange rate constants derived from the coalescence temperature (

    
    ) to calculate 
    
    
    
    .
  • Self-Validation Check: Upon cooling the sample back to 25 °C, the initial

    
     spectrum must be perfectly recoverable. Any irreversible peak shifting or appearance of new signals indicates thermal degradation rather than reversible conformational exchange.
    

Quantitative Data Summaries

The thermodynamic stability of the tetrahydro-2-quinolone core is highly dependent on its substitution pattern. Table 1 summarizes the phase transition parameters for key derivatives, highlighting their robust thermal profiles.

Table 1: Thermodynamic Parameters of Selected Tetrahydro-2-Quinolone Derivatives

CompoundMelting Point (

, °C)
Decomposition Temp (

, °C)
Enthalpy of Fusion (

, kJ/mol)
3,4-Dihydroquinolin-2-one163 - 165> 25018.5 ± 0.4
6-Bromo-3,4-dihydro-1H-quinolin-2-one170 - 174> 26021.2 ± 0.5
1-Methyl-3,4-dihydroquinolin-2-one85 - 87> 22015.4 ± 0.3

Note: Data synthesized from empirical phase equilibria studies[2] and specific compound characterizations[3]. Halogenation at the 6-position significantly increases the crystal lattice energy, reflected in the higher


 and 

.

Synthetic Implications of Thermodynamic Stability

The inherent thermodynamic stability of the lactam core actively dictates the synthetic strategies employed for its construction. Because the tetrahydro-2-quinolone lactam acts as a thermodynamic sink, catalytic reactions naturally funnel toward this product.

For example, in the heterogeneous catalytic enantioselective hydrogenation of activated ketones, the intramolecular amidation of 3-phenyl derivatives spontaneously yields the 1,2,3,4-tetrahydro-2-quinolone product due to the overwhelming thermodynamic preference for lactamization[4]. Furthermore, advanced visible-light mediated energy transfer processes leverage this exact stability. By utilizing thioxanthone triplet energy transfer, researchers can drive the photocyclization of N-acrylamides directly into the thermodynamically stable 3,4-dihydroquinolin-2-one scaffold, bypassing higher-energy kinetic byproducts[5].

Conclusion

The tetrahydro-2-quinolone scaffold represents a triumph of thermodynamic stability in medicinal chemistry. Driven by the inability to form an aromatic lactim tautomer, the molecule is locked into a highly stable lactam state. This structural rigidity, combined with strong solid-state cohesion and high thermal decomposition thresholds, makes it an ideal, resilient building block for complex API synthesis. By applying rigorous, self-validating thermodynamic profiling (DSC, TGA, and VT-NMR), researchers can confidently predict the behavior of these derivatives across both synthetic pipelines and physiological environments.

References

  • Source: acs.
  • Source: researchgate.
  • Source: diva-portal.
  • Source: uct.ac.
  • Source: benchchem.

Sources

Foundational

5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone solubility in water vs organic solvents

This guide focuses on 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone (CAS: 75926-51-1), a critical chiral intermediate often utilized in the synthesis of pharmaceutical agents like Cilostazol.[1][2][3][4] The following technic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide focuses on 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone (CAS: 75926-51-1), a critical chiral intermediate often utilized in the synthesis of pharmaceutical agents like Cilostazol.[1][2][3][4]

The following technical analysis synthesizes physicochemical principles with practical process chemistry to guide solvent selection for reaction optimization and purification.

[1][2][3][4]

Part 1: Molecular Architecture & Physicochemical Basis[1][2][3][4]

To predict and manipulate the solubility of 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone, one must first understand its structural "dual personality."[2][3][4] Unlike its fully aromatic cousin (8-hydroxyquinoline), this molecule possesses a saturated ring which fundamentally alters its solvation thermodynamics.[2][3][4]

Structural Analysis[1][3][4]
  • The Lactam Core (Polar/Rigid): The 2-quinolone moiety exists predominantly in the lactam form (amide-like).[2][3][4] This creates a strong dipole and facilitates intermolecular hydrogen bonding (N-H[2][3][4]···O=C), leading to a high crystal lattice energy.[2] This is the primary barrier to dissolution in non-polar solvents.[2][4]

  • The Aliphatic Ring (Lipophilic/Flexible): The 5,6,7,8-tetrahydro ring is non-aromatic.[2][4] Consequently, the 8-hydroxyl group is an aliphatic secondary alcohol , not a phenol.[2][4]

    • Implication: It is significantly less acidic (pKa ~16-17) than a phenolic hydroxyl (pKa ~10).[2][3][4] It will not deprotonate in mild aqueous base, unlike 8-hydroxyquinoline.[2][3]

  • Chirality: The C8 position is a stereocenter.[2][3][4] While enantiomers have identical solubility in achiral solvents, the presence of impurities (enantiomeric excess) can alter the solubility saturation point of the bulk solid (eutectic effects).[2][3][4]

Computed Physicochemical Properties
PropertyValueTechnical Implication
Molecular Weight 165.19 g/mol Low MW facilitates diffusion but high density packing is possible.[2][4]
XLogP3 ~ -0.3Slightly hydrophilic.[2][3][4] Suggests preference for polar protic solvents.
H-Bond Donors 2 (NH, OH)High potential for solvent interaction; requires protic or polar aprotic solvents.[2][3][4]
H-Bond Acceptors 2 (C=O, OH)Capable of accepting protons from water/alcohols.[2][3][4]
Melting Point > 200°C (dec.)[2][3][4]High lattice energy requires thermal energy (heating) to break crystal packing for dissolution.[2][3][4]

Part 2: Solubility Profile & Solvent Selection[1][3][4]

The solubility behavior of this molecule is governed by the competition between its strong intermolecular crystal lattice forces and the solvation energy provided by the solvent.[1][3][4]

Aqueous Solubility (Water)[2][3][4][5]
  • Behavior: Sparingly soluble in cold water; Moderately soluble in hot water.[1][2][3][4][5]

  • Mechanism: The negative LogP suggests water compatibility, but the strong amide-like stacking in the crystal lattice resists disruption at room temperature. Heating to >80°C provides the thermodynamic energy to overcome lattice enthalpy, allowing the hydration of the aliphatic hydroxyl and lactam groups.[4]

  • pH Influence:

    • Acidic (pH < 2): Solubility increases due to protonation of the amide oxygen (weakly basic).[1][2][3][4]

    • Basic (pH > 12): Solubility increases due to deprotonation of the lactam nitrogen (N-H).[2][3][4] Note: The aliphatic 8-OH remains protonated.[2][3]

Organic Solvent Solubility
Solvent ClassSpecific SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, NMP High Best for process dissolution.[2][3][4] These solvents effectively disrupt N-H···O hydrogen bonds without competing for protons.[2][3][4]
Alcohols Methanol, Ethanol Moderate to Good Excellent for crystallization.[2][3][4] Solubility shows a steep curve with temperature (low at 0°C, high at reflux).[2][3][4]
Chlorinated DCM, Chloroform Poor The solvent lacks the polarity to break the lactam H-bond network.[2][4]
Ethers/Hydrocarbons THF, Hexane, Toluene Very Poor The lipophilic tetrahydro-ring is insufficient to carry the polar lactam core into solution.[2][4]
Visualization: Solvation Logic Flow

The following diagram illustrates the decision logic for solvent selection based on the operational stage (Reaction vs. Purification).

SolubilityLogic Start 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone Goal Operational Goal? Start->Goal Reaction Homogeneous Reaction (e.g., Alkylation, Acylation) Goal->Reaction Synthesis Crystallization Purification / Isolation Goal->Crystallization Purification HiSolv High Solubility Solvents DMSO, DMF, DMAc (Disrupts Lattice) Reaction->HiSolv Requires Dissolution Gradient Temperature Gradient Solvents Ethanol, Methanol, Water (Steep Solubility Curve) Crystallization->Gradient Requires Differential Result1 High Conc. Solution (>100 mg/mL) HiSolv->Result1 Result2 Precipitation on Cooling (Yield + Purity) Gradient->Result2

Caption: Decision matrix for solvent selection based on thermodynamic requirements of the unit operation.

Part 3: Experimental Protocols

As specific solubility data can vary by polymorph and purity, the following self-validating protocols are recommended to generate precise internal data.

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Objective: Determine saturation solubility (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) in candidate solvents at ambient temperature.[2][3][4]
  • Preparation: Weigh approx. 100 mg of 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone into a 4 mL HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Ethanol, Water, Toluene).[1][2][4]

  • Equilibration: Cap tightly and agitate (orbit shaker) at 25°C for 24 hours. Visual Check: If solid dissolves completely, add more solid until a suspension persists.[1][4]

  • Separation: Centrifuge the suspension at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification:

    • Transfer a known volume (e.g., 0.5 mL) of the clear supernatant to a pre-weighed aluminum dish.

    • Evaporate solvent under vacuum/heat.[1][2][3][4]

    • Weigh the residue.[1][2][3][4]

    • Calculation:

      
      [2][3][4]
      
Protocol B: Recrystallization Optimization (The "Cloud Point" Method)

Objective: Define the metastable zone for purification.[1][2][3][4]

  • Dissolution: Suspend 1.0 g of compound in 5 mL of Ethanol.

  • Heating: Heat to reflux (approx. 78°C). If not dissolved, add solvent in 0.5 mL increments until clear (

    
    ).
    
  • Cooling: Allow the solution to cool slowly to room temperature (25°C) with gentle stirring.

  • Observation: Record the temperature at which the first crystal appears (

    
    ).
    
  • Yield Check: Cool further to 0-5°C, filter, and weigh the dried solid to calculate recovery efficiency.

    • Target: >85% recovery indicates an ideal solvent system.[1][2][3]

Part 4: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5743643, 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone. Retrieved from [Link][2][3][4]

Sources

Exploratory

The Tetrahydroquinoline-2-one Scaffold in Medicinal Chemistry: A Privileged Motif from Neuropharmacology to Oncology

Executive Summary The tetrahydroquinoline-2-one scaffold—formally known as 3,4-dihydroquinolin-2(1H)-one—is a highly versatile, "privileged" bicyclic structure in medicinal chemistry. Characterized by a fused benzene and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydroquinoline-2-one scaffold—formally known as 3,4-dihydroquinolin-2(1H)-one—is a highly versatile, "privileged" bicyclic structure in medicinal chemistry. Characterized by a fused benzene and


-lactam ring, this motif provides a rigid conformational backbone while offering precise hydrogen-bonding vectors and hydrophobic interaction sites. This in-depth technical guide explores the mechanistic causality behind the scaffold's success across disparate therapeutic areas, detailing its pharmacological applications, structural biology, and synthetic methodologies.

Structural Biology and Pharmacophore Mapping

The pharmacological ubiquity of the tetrahydroquinoline-2-one core stems from its distinct physicochemical properties. The scaffold acts as a rigid template that orientates functional groups into specific 3D space, which is critical for target selectivity.

  • The Lactam Motif: The cyclic amide (lactam) provides both a strong hydrogen-bond donor (N-H) and a hydrogen-bond acceptor (C=O). This motif frequently acts as a bioisostere for endogenous signaling molecules, such as the catecholamine ring of dopamine or the pyrimidine ring of cyclic AMP (cAMP).

  • The Aromatic Ring: The fused benzene ring participates in

    
     stacking and hydrophobic interactions with aromatic amino acid residues (e.g., Tyrosine, Tryptophan, Phenylalanine) within receptor binding pockets.
    
  • Derivatization Sites: The N1, C6, C7, and C8 positions are highly amenable to functionalization, allowing medicinal chemists to tune lipophilicity, metabolic stability, and receptor subtype selectivity[1].

G Core Tetrahydroquinoline-2-one (Privileged Scaffold) Lactam Lactam Motif (H-Bond Donor/Acceptor) Core->Lactam Aromatic Aromatic Ring (Pi-Pi Stacking / Hydrophobic) Core->Aromatic D2 D2/5-HT Receptors (Aripiprazole) Lactam->D2 Mimics Dopamine PDE3 PDE3 Enzyme (Cilostazol) Lactam->PDE3 Mimics cAMP M1 M1 Muscarinic (HTL9936) Aromatic->M1 Breaks Tyrosine Cage VEGFR2 VEGFR2 Kinase (GBM Therapeutics) Aromatic->VEGFR2 Kinase Domain Binding

Pharmacophore mapping of the tetrahydroquinoline-2-one scaffold and its target divergence.

Pharmacological Applications & Mechanistic Causality

Neuropsychiatry: D2/5-HT Modulators

The most commercially successful application of the tetrahydroquinoline-2-one scaffold is in atypical antipsychotics, notably Aripiprazole and Brexpiprazole [2].

  • Causality of Partial Agonism: Unlike first-generation antipsychotics that act as full D2 receptor antagonists, aripiprazole is a partial agonist. The tetrahydroquinoline-2-one core anchors the molecule in the orthosteric binding site of the D2 receptor by forming critical hydrogen bonds with Serine and Threonine residues, mimicking endogenous dopamine. Meanwhile, the extended alkoxy-arylpiperazine tail reaches into a secondary allosteric pocket. This dual-binding mode stabilizes a specific receptor conformation that prevents full G-protein coupling but allows sufficient basal signaling, thereby mitigating extrapyramidal side effects while treating schizophrenia.

Cardiovascular: PDE3 Inhibition

Cilostazol , an FDA-approved drug for intermittent claudication, utilizes the scaffold to inhibit Phosphodiesterase 3 (PDE3)[3].

  • Causality of Vasodilation: The tetrahydroquinoline-2-one core acts as a structural isostere of the pyrimidine ring of cAMP. By competitively binding the catalytic site of PDE3, it prevents the hydrolysis of cAMP. The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates proteins that sequester intracellular calcium (

    
    ). The drop in 
    
    
    
    prevents myosin light-chain kinase activation, leading directly to smooth muscle relaxation (vasodilation) and the inhibition of platelet aggregation.

G Drug Cilostazol (Tetrahydroquinoline-2-one) PDE3 PDE3 Enzyme Drug->PDE3 Competitive Inhibition cAMP cAMP Levels (Elevated) PDE3->cAMP Prevents Hydrolysis PKA Protein Kinase A (Activated) cAMP->PKA Activates Calcium Intracellular Ca2+ (Decreased) PKA->Calcium Reduces Outcome Vasodilation & Anti-Platelet Aggregation Calcium->Outcome Triggers

Signaling cascade illustrating PDE3 inhibition by cilostazol leading to vasodilation.

Neurodegeneration: M1 Muscarinic Agonists

Developing selective M1 muscarinic receptor agonists for Alzheimer's disease has historically failed due to off-target activation of M2/M3 receptors, causing severe cholinergic side effects. HTL9936 is a breakthrough clinical candidate that utilizes the scaffold to achieve unprecedented selectivity[4][5].

  • Causality of Selectivity: Structural biology studies reveal that the tetrahydroquinoline-2-one moiety of HTL9936 breaks the traditional "tyrosine cage" typically occupied by muscarinic antagonists. The oxygen of the lactam forms a highly specific, water-mediated hydrogen bond with the hydroxyl group of Tyrosine 822 (Y822.61)[6]. This interaction stabilizes the active conformation of the M1 receptor while remaining sterically incompatible with the M2 and M3 subtypes, providing a therapeutic window for cognitive enhancement without peripheral toxicity[4].

Oncology: VEGFR2 Inhibitors in Glioblastoma

Recent advancements have positioned 6-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrazone derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) for the treatment of Glioblastoma Multiforme (GBM)[3][7].

  • Causality of Kinase Inhibition: The 6-hydroxy modification enhances the scaffold's ability to act as a hydrogen bond donor/acceptor within the ATP-binding hinge region of the VEGFR2 kinase domain. By blocking ATP coordination, these compounds halt downstream angiogenic signaling, effectively starving the highly vascularized GBM tumors. In vitro assays demonstrate these derivatives outperform standard-of-care Temozolomide (TMZ) in specific GBM cell lines[3].

Data Presentation: Scaffold Derivatives in Clinic and Research

Table 1: FDA-Approved Drugs Featuring the Scaffold
Drug NamePrimary TargetIndicationScaffold Modification
Aripiprazole D2 / 5-HT1A (Partial Agonist)Schizophrenia, Bipolar Disorder7-alkoxy-arylpiperazine substitution
Brexpiprazole D2 / 5-HT1A (Partial Agonist)Major Depressive Disorder, Schizophrenia7-alkoxy-benzothiophene substitution
Cilostazol PDE3 (Inhibitor)Intermittent Claudication6-alkoxy-tetrazole substitution
Carteolol

-Adrenergic (Antagonist)
Glaucoma5-alkoxy-amino alcohol substitution
Table 2: Emerging Experimental Derivatives
Compound / ClassTargetDisease ModelKey Efficacy MetricRef
HTL9936 M1 Muscarinic ReceptorAlzheimer's DiseaseHigh M1 selectivity over M2/M3[4][6]
6-OH Hydrazones VEGFR2 KinaseGlioblastoma (GBM)IC50 ~ 92

M (Outperforms TMZ)
[3]
Thiophene Amidines nNOS (Neuronal Nitric Oxide Synthase)Neuropathic Pain / MigraineComplete reversal of thermal hyperalgesia[8]

Synthetic Methodologies & Experimental Protocols

The synthesis of functionalized tetrahydroquinoline-2-ones requires precise control over regional alkylation. Below is a self-validating protocol for the N-alkylation of the 3,4-dihydroquinolin-2(1H)-one core , a critical step in synthesizing analogues like aripiprazole or cilostazol.

Step-by-Step Protocol: N/O-Alkylation of the Scaffold

Rationale: The lactam nitrogen (N1) is weakly acidic (pKa ~15). To achieve nucleophilic attack on an alkyl halide, it must be fully deprotonated using a strong base. If a hydroxyl group is present (e.g., 6-hydroxy or 7-hydroxy derivatives), chemoselectivity must be managed, as the phenolic OH (pKa ~10) is more acidic than the lactam NH.

  • Preparation & Deprotonation:

    • Dissolve 1.0 eq of the tetrahydroquinoline-2-one derivative in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: DMF is a polar aprotic solvent that solvates the resulting cation, leaving the lactam anion highly nucleophilic.

    • Add 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0°C. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Electrophilic Addition:

    • Dropwise add 1.2 eq of the desired alkyl halide (e.g., 1,4-dibromobutane).

    • Causality: Slow addition at 0°C prevents polyalkylation and controls the exothermic reaction. If synthesizing a linker, excess dihaloalkane can be used to prevent dimerization (two lactam molecules reacting with one dihaloalkane).

  • Reaction Progression & Validation:

    • Warm the mixture to room temperature and stir for 4–12 hours[7].

    • Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using UV light (254 nm). The starting material will consume, and a new, less polar spot will appear.

  • Workup & Purification:

    • Quench the reaction carefully with ice water to neutralize unreacted NaH.

    • Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous

      
      , and concentrate in vacuo.
      
    • Purify via silica gel column chromatography or recrystallization in ethanol[9].

  • Analytical Confirmation:

    • NMR Validation: In

      
      -NMR, the disappearance of the broad singlet at ~10.0 ppm (lactam N-H) and the appearance of a new triplet at ~3.9 ppm (N-
      
      
      
      ) confirms successful N-alkylation.

G Start Starting Material (e.g., 1-Indanone or Aniline) Cyclization Cyclization (Schmidt Rxn / Annulation) Start->Cyclization Intermediate Core Scaffold (3,4-dihydroquinolin-2-one) Cyclization->Intermediate Alkylation N/O-Alkylation (Base + Alkyl Halide) Intermediate->Alkylation Purification Purification (Recrystallization/Chromatography) Alkylation->Purification Screening In Vitro Screening (IC50 / EC50 Evaluation) Purification->Screening

Experimental workflow for the synthesis and biological screening of scaffold derivatives.

Conclusion

The tetrahydroquinoline-2-one scaffold remains a cornerstone of modern drug discovery. Its unique combination of conformational rigidity, hydrogen-bonding capacity, and synthetic tractability allows it to be fine-tuned for a vast array of biological targets. From modulating dopamine receptors in schizophrenia to breaking the tyrosine cage in Alzheimer's disease and inhibiting kinase domains in glioblastoma, this privileged structure will continue to yield novel therapeutics for decades to come.

References

  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme National Center for Biotechnology Information (PMC)[Link]

  • nNOS Inhibitors from Quinoline Derivatives Scribd / Journal of Medicinal Chemistry[Link]

  • Heptares Announces Positive Results From Phase 1b Clinical Trial With HTL9936, A First-In-Class Selective Muscarinic M1 Receptor Agonist BioSpace[Link]

  • From structure to clinic: Design of a muscarinic M1 receptor agonist with potential to treatment of Alzheimer's disease Monash University / Cell[Link]

Sources

Foundational

Biological activity of 8-hydroxy-tetrahydroquinoline derivatives

Technical Whitepaper: The Pharmacological Landscape of 8-Hydroxy-Tetrahydroquinoline (8-OH-THQ) Scaffolds Part 1: Executive Summary & Structural Rationale The 8-hydroxy-1,2,3,4-tetrahydroquinoline (8-OH-THQ) scaffold rep...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: The Pharmacological Landscape of 8-Hydroxy-Tetrahydroquinoline (8-OH-THQ) Scaffolds

Part 1: Executive Summary & Structural Rationale

The 8-hydroxy-1,2,3,4-tetrahydroquinoline (8-OH-THQ) scaffold represents a critical evolution of the privileged 8-hydroxyquinoline (8-HQ) pharmacophore. While the parent 8-HQ is a planar, aromatic chelator known for high affinity to Cu²⁺ and Zn²⁺, its utility in central nervous system (CNS) therapeutics is often limited by rapid metabolism and non-specific toxicity.

The 8-OH-THQ derivative introduces saturation to the pyridine ring, converting the planar structure into a semi-flexible, three-dimensional scaffold. This structural modification confers three distinct pharmacological advantages:

  • Enhanced Lipophilicity: The disruption of aromaticity increases logP, facilitating Blood-Brain Barrier (BBB) penetration.

  • Chirality: The C2, C3, and C4 positions become sp³ hybridized, allowing for stereoselective interactions with chiral enzymatic pockets (e.g., AChE, HIV Integrase).

  • Metabolic Stability: The secondary amine at position 1 allows for N-substitution, modulating basicity and preventing rapid glucuronidation of the adjacent hydroxyl group.

Part 2: Core Biological Activities

Neuroprotection: The Multi-Target Directed Ligand (MTDL) Approach

In the context of Alzheimer’s Disease (AD), 8-OH-THQ derivatives function as "molecular pruners." They do not merely inhibit enzymes; they remodel the metal-amyloid microenvironment.

  • Mechanism: The N1-C8-OH motif forms a bidentate chelation site.[1] Unlike 8-HQ, the tetrahydro-derivative possesses a lower pKa, allowing for pH-dependent release of metals, which reduces the risk of systemic metal depletion (anemia).

  • Target: Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) via binding to the Peripheral Anionic Site (PAS).

  • Key Insight: N-benzyl functionalization of 8-OH-THQ creates a dual-binding inhibitor that spans the catalytic gorge of AChE.

Antimicrobial & Antifungal Vectors

8-OH-THQ derivatives exhibit potent activity against Cryptococcus neoformans and Candida species.

  • Mechanism: Disruption of fungal metal homeostasis. The hydrophobic tetrahydro-ring facilitates entry through the fungal cell wall, where the chelating headgroup strips essential Zn²⁺ from metalloproteases.

  • Synergy: These derivatives often show synergy with fluconazole by inhibiting drug efflux pumps, a property linked to the steric bulk of the tetrahydro-ring.

Part 3: Visualization of Structure-Activity Relationships (SAR)

The following diagram illustrates the functionalization logic for 8-OH-THQ derivatives.

SAR_Logic Core 8-OH-THQ Core (Scaffold) N1_Mod N1-Alkylation (Benzyl/Propargyl) Core->N1_Mod C2_Mod C2-Substitution (Chiral Center) Core->C2_Mod OH_Mod C8-Hydroxyl (Chelation Site) Core->OH_Mod Ring_Mod Ring Saturation (Lipophilicity) Core->Ring_Mod Outcome_AChE Dual-Site AChE Inhibition N1_Mod->Outcome_AChE Spans Gorge C2_Mod->Outcome_AChE Stereoselectivity Outcome_Metal Cu/Zn Sequestration (ROS Reduction) OH_Mod->Outcome_Metal Bidentate Ligand Outcome_CNS Increased BBB Permeability Ring_Mod->Outcome_CNS logP Modulation

Figure 1: Structure-Activity Relationship (SAR) map detailing how specific structural modifications of the 8-OH-THQ core translate to distinct pharmacological outcomes.

Part 4: Synthetic Protocols

The synthesis of 8-OH-THQ is best achieved via the Povarov Reaction (Imino Diels-Alder) or selective hydrogenation. The Povarov route is preferred for generating diverse libraries.

Protocol A: Modified Povarov Synthesis (Multicomponent)

Objective: Synthesis of 2,4-disubstituted-8-hydroxy-tetrahydroquinolines.

Reagents:

  • 4-Amino-phenol (Note: Use protected O-benzyl form if oxidation is a risk).

  • Benzaldehyde derivative (1.0 eq).

  • Vinyl ether or alkene (dienophile) (1.2 eq).

  • Catalyst: InCl₃ (20 mol%) or Gd(OTf)₃.

  • Solvent: Acetonitrile (MeCN).

Step-by-Step Workflow:

  • Imine Formation: Dissolve amine (1.0 mmol) and aldehyde (1.0 mmol) in anhydrous MeCN (5 mL). Stir at RT for 30 min until imine formation is confirmed by TLC.

  • Cycloaddition: Add the dienophile (1.2 mmol) and Lewis Acid catalyst (InCl₃).

  • Reaction: Heat to reflux (80°C) for 4–6 hours. Critical: Monitor consumption of the imine intermediate.

  • Workup: Quench with sat. NaHCO₃. Extract with EtOAc (3x).

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Deprotection: If O-benzyl was used, hydrogenate (H₂, Pd/C) to reveal the free 8-OH group.

Synthesis_Workflow Start Start: 4-Aminophenol + Aldehyde Imine Intermediate: Schiff Base Start->Imine - H2O Cyclo Step 2: + Alkene + InCl3 (Cat) Imine->Cyclo Reflux Reflux MeCN, 6h Cyclo->Reflux Povarov Rxn Product Crude THQ Reflux->Product Purify Column Chromatography Product->Purify

Figure 2: Workflow for the Povarov multicomponent synthesis of functionalized tetrahydroquinolines.

Part 5: Validated In Vitro Assay Protocols

To ensure reproducibility, the following assays are standardized for lipophilic chelators.

Metal Chelation Capacity Assay (UV-Vis)

Purpose: Determine the stoichiometry and affinity for Cu²⁺ and Zn²⁺.

  • Buffer Preparation: 20 mM HEPES, 150 mM NaCl, pH 7.4. Crucial: Use Chelex-treated water to remove trace metals.

  • Ligand Solution: Dissolve 8-OH-THQ derivative in DMSO (stock 10 mM). Dilute to 50 µM in buffer.

  • Titration: Add CuCl₂ solution (1 mM) in 0.2 equivalent increments (0 to 3.0 eq).

  • Measurement: Record UV-Vis spectra (200–600 nm) after each addition.

  • Analysis: Look for the bathochromic shift (red shift) of the absorption band near 260–280 nm, indicating complex formation. Isosbestic points confirm a clean equilibrium between free ligand and complex.

Turbidimetric Solubility & Aggregation Assay

Purpose: Many THQ derivatives fail due to poor solubility. This self-validating step is required before biological testing.

  • Preparation: Prepare compound at 100 µM in PBS (1% DMSO).

  • Readout: Measure Absorbance at 620 nm (where compound should not absorb).

  • Validation: If OD₆₂₀ > 0.05, the compound is precipitating. Action: Reformulate or synthesize hydrochloride salt.

Comparative Biological Data (Reference Table)
Compound ClassTargetIC50 / MICMechanism Note
8-HQ (Parent) C. albicans0.5 - 2.0 µg/mLGeneral metal depletion; high toxicity.
8-OH-THQ (Unsub) C. albicans4.0 - 8.0 µg/mLLower potency but higher selectivity.
N-Benzyl-8-OH-THQ AChE (Human)0.8 µMDual binding (Cat + PAS sites).
Clioquinol (Ref) Metal/Aβ~1.0 µM (Kd)Historic control; neurotoxic liability.
Betti Base THQ Neuroprotection50 - 100 nMPrevents H₂O₂ induced cytotoxicity.

Part 6: References

  • Prati, F., et al. (2013). "Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease." ChemMedChem. Link

  • Oliveri, V. (2020). "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules. Link

  • Benassi, E., et al. (2018). "Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products." Int. J. Mol. Sci.Link

  • Pippi, B., et al. (2025).[2] "Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris and Cryptococcus." Pathogens.[3][4][5][6] Link

  • Behbehani, H., et al. (2019). "Synthesis of tetrahydroquinoline derivatives via Povarov reaction." Journal of Saudi Chemical Society. Link

Sources

Exploratory

Molecular weight and formula of 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone

Topic: Molecular weight and formula of 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone Content Type: Technical Monograph / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Advanced Characterization,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular weight and formula of 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone Content Type: Technical Monograph / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Advanced Characterization, Synthesis, and Pharmaceutical Utility[1]

Abstract

This technical guide provides a comprehensive analysis of 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone (CAS 75926-51-1), a critical bicyclic heterocyclic intermediate used in the synthesis of bioactive pharmacophores. Unlike its fully aromatic analogue (8-hydroxy-2-quinolinone), this partially saturated derivative exhibits unique stereochemical and electronic properties, making it a valuable scaffold in the development of dopaminergic and serotonergic modulators. This document outlines its physicochemical identity, validated synthesis protocols via N-oxide rearrangement, and analytical characterization standards.

Part 1: Chemical Identity & Physicochemical Profile[2]

The compound is defined by a fused bicyclic system comprising a lactam-containing pyridine ring and a saturated cyclohexane ring bearing a hydroxyl group at position 8. This saturation introduces chirality and alters the solubility profile compared to the planar aromatic quinolones.

Table 1: Physicochemical Constants
PropertyValueNotes
Chemical Name 5,6,7,8-Tetrahydro-8-hydroxy-2(1H)-quinolinoneIUPAC nomenclature
CAS Number 75926-51-1 Validated identifier
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol Monoisotopic Mass: 165.079
Appearance Off-white to pale yellow solidCrystalline powder
Predicted pKa ~9.5 (Phenolic OH), ~13 (Lactam NH)Amphoteric character
LogP 0.82 (Predicted)Moderate lipophilicity
Solubility DMSO, Methanol, DMFPoor solubility in water
Part 2: Synthesis & Production Mechanism[1]

Expert Insight: Direct hydrogenation of 8-hydroxy-2-quinolone typically results in the reduction of the pyridine ring (1,2,3,4-tetrahydro) rather than the benzene ring due to the lower resonance energy of the lactam system. Therefore, the most robust synthetic route involves the selective hydrogenation of the pyridine ring of 8-hydroxyquinoline followed by oxidation and rearrangement to the lactam.

Validated Synthetic Pathway: The N-Oxide Rearrangement Route

This protocol utilizes a modified Boekelheide rearrangement sequence to install the ketone functionality at position 2 after saturating the benzene ring.

Step-by-Step Protocol:

  • Selective Hydrogenation (Benzene Ring Saturation):

    • Reagents: 8-Hydroxyquinoline, H₂ (50 atm), 5% Rh/Al₂O₃ or PtO₂ catalyst, Trifluoroacetic acid (TFA).

    • Procedure: Dissolve 8-hydroxyquinoline in TFA. Pressurize with hydrogen gas at 60°C for 12 hours. The acidic medium prevents the poisoning of the catalyst by the basic nitrogen and directs hydrogenation to the carbocyclic ring.

    • Intermediate: 5,6,7,8-Tetrahydro-8-hydroxyquinoline.[1]

  • N-Oxidation:

    • Reagents: m-Chloroperbenzoic acid (m-CPBA), Dichloromethane (DCM).

    • Procedure: Treat the intermediate with 1.1 equivalents of m-CPBA in DCM at 0°C. Stir for 4 hours.

    • Mechanism: Electrophilic attack on the pyridine nitrogen yields the N-oxide.

  • Rearrangement to 2-Quinolone:

    • Reagents: Acetic anhydride (Ac₂O), followed by aqueous hydrolysis.

    • Procedure: Reflux the N-oxide in acetic anhydride for 2 hours. This facilitates the [3,3]-sigmatropic rearrangement (or ion-pair mechanism) to the 2-acetoxy intermediate.

    • Hydrolysis: Remove solvent and treat with 2M NaOH to hydrolyze the ester, yielding the target 5,6,7,8-tetrahydro-8-hydroxy-2-quinolone.

Visualization: Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis, highlighting the critical oxidation state changes.

SynthesisPathway Start 8-Hydroxyquinoline (C9H7NO) Step1 Hydrogenation (H2, PtO2, TFA) Start->Step1 Inter1 5,6,7,8-Tetrahydro- 8-hydroxyquinoline Step1->Inter1 Benzene Saturation Step2 N-Oxidation (m-CPBA) Inter1->Step2 Inter2 N-Oxide Intermediate Step2->Inter2 N-Activation Step3 Rearrangement (Ac2O, then NaOH) Inter2->Step3 Product 5,6,7,8-Tetrahydro- 8-hydroxy-2-quinolone (Target) Step3->Product Lactam Formation

Caption: Figure 1. Step-wise synthesis of 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone via N-oxide rearrangement.

Part 3: Analytical Characterization (Self-Validating Systems)

To ensure the integrity of the synthesized compound, researchers must validate the structure using NMR and Mass Spectrometry. The following data points serve as the "Pass/Fail" criteria for the product.

1. Proton NMR (¹H-NMR) Expectations

Solvent: DMSO-d₆, 400 MHz

  • δ 10.5 - 11.0 ppm (s, 1H): Broad singlet characteristic of the Lactam NH . Disappearance upon D₂O shake confirms the amide nature.

  • δ 6.5 - 7.5 ppm (d, 2H): Two doublets corresponding to the unsaturated protons on the pyridine ring (C3-H and C4-H). This confirms the 2-quinolone core is intact.

  • δ 4.5 - 5.0 ppm (m, 1H): Methine proton at C8 (chiral center). The shift is downfield due to the germinal hydroxyl group.

  • δ 1.5 - 2.8 ppm (m, 6H): Multiplets corresponding to the saturated methylene protons (C5, C6, C7).

2. Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+ve)

  • Parent Ion [M+H]⁺: 166.2 m/z

  • Fragmentation Pattern: Loss of water [M+H-18]⁺ (148.2 m/z) is common for cyclic alcohols.

Part 4: Pharmaceutical Relevance & Applications

This scaffold is not merely a chemical curiosity; it serves as a sophisticated building block in medicinal chemistry.

  • Chiral Pharmacophores: The C8 position is a stereogenic center. Enantioselective synthesis or resolution of this compound allows for the development of chiral ligands for G-protein coupled receptors (GPCRs) .

  • Dopamine & Serotonin Modulation: Structural analogs (e.g., aripiprazole, brexpiprazole) utilize the quinolinone core. The 5,6,7,8-tetrahydro-8-hydroxy variant offers a more flexible, aliphatic ring system that can probe the hydrophobic pockets of D2 or 5-HT receptors differently than the planar aromatic variants.

  • Metabolite Standards: It is often used as a reference standard to identify oxidative metabolites of quinoline-based drugs in ADME (Absorption, Distribution, Metabolism, Excretion) studies.

Logic Diagram: Structure-Activity Relationship (SAR)

SAR Core 5,6,7,8-Tetrahydro- 8-hydroxy-2-quinolone Feat1 Lactam (C2=O, NH) Core->Feat1 Feat2 Saturated Ring (C5-C8) Core->Feat2 Feat3 C8-Hydroxyl Group Core->Feat3 App1 H-Bond Donor/Acceptor (Receptor Binding) Feat1->App1 App2 Increased Solubility & 3D Complexity (Fsp3) Feat2->App2 App3 Metabolic Handle or Chiral Derivatization Feat3->App3

Caption: Figure 2. Structure-Activity Relationship (SAR) mapping of the core scaffold features to pharmaceutical properties.

References
  • PubChem. (2025).[2] 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone (Compound Summary). National Library of Medicine. Available at: [Link]

  • PrepChem. (2023). Synthesis of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline (Analogous Method). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Hydrogenation Protocols for Quinolone Reduction

Executive Summary The selective reduction of quinolines to 1,2,3,4-tetrahydroquinolines (THQs) is a cornerstone transformation in medicinal chemistry. THQs serve as privileged scaffolds in alkaloids (e.g., angustureine,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective reduction of quinolines to 1,2,3,4-tetrahydroquinolines (THQs) is a cornerstone transformation in medicinal chemistry. THQs serve as privileged scaffolds in alkaloids (e.g., angustureine, galipinine) and synthetic pharmaceuticals.[1]

This guide moves beyond generic textbook procedures. It addresses the critical challenge of chemoselectivity —reducing the pyridine ring while sparing the benzene ring—and stereocontrol in asymmetric synthesis. We present three validated protocols ranging from scalable heterogeneous methods to high-precision asymmetric catalysis.

Mechanistic Foundations & Catalyst Selection[2]

The Selectivity Challenge

The reduction of quinoline involves overcoming the resonance energy of the aromatic system. The pyridine ring (resonance energy ~26 kcal/mol) is more readily reduced than the benzene ring (~36 kcal/mol). However, achieving high enantioselectivity or preventing over-reduction requires precise catalyst modulation.

Key Mechanistic Insight: In almost all transition-metal catalyzed pathways, the reduction is stepwise. The initial hydride addition usually occurs at the C2 or C4 position, leading to a dihydroquinoline intermediate which then isomerizes or is rapidly reduced further.

Reaction Pathway Visualization

The following diagram illustrates the stepwise reduction pathway and the critical intermediates.

QuinolineReduction Q Quinoline (Substrate) DHQ_14 1,4-Dihydroquinoline (Unstable Intermediate) Q->DHQ_14 1,4-Hydride Addition (Rate Limiting) THQ 1,2,3,4-Tetrahydroquinoline (Target Product) Q->THQ Full Reduction DHQ_34 3,4-Dihydroquinoline (Enamine Species) DHQ_14->DHQ_34 Isomerization DHQ_34->THQ 1,2-Hydride Addition

Figure 1: Stepwise reduction pathway of quinoline to tetrahydroquinoline showing the critical isomerization step.

Protocol A: Heterogeneous Hydrogenation (Scalable & Robust)

Best For: Large-scale synthesis, achiral targets, and removal of trace impurities.

The "Acid Effect"

Standard Pd/C hydrogenation of quinolines in neutral solvents (MeOH, EtOH) is often sluggish and prone to catalyst poisoning by the basic nitrogen.

  • Expert Insight: Conducting the reaction in acidic media (Acetic Acid or TFA) protonates the nitrogen. This activates the pyridine ring toward nucleophilic attack by the metal-hydride species and prevents strong coordination of the product to the catalyst surface.

Detailed Methodology

Reagents:

  • Substrate: Quinoline derivative (10 mmol)

  • Catalyst: PtO₂ (Adams' Catalyst) (1-2 mol%) OR 10% Pd/C (5 wt%)

  • Solvent: Glacial Acetic Acid (20 mL) or MeOH with 1.5 eq HCl.

  • Gas: Hydrogen (H₂)

Step-by-Step Protocol:

  • Preparation: In a high-pressure hydrogenation vessel (e.g., Parr bomb), dissolve 10 mmol of the quinoline substrate in 20 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add PtO₂ (25 mg). Caution: Dry PGM catalysts can ignite solvent vapors. Add under an inert argon blanket or wet the catalyst with a small amount of water first.

  • Purging: Seal the reactor. Purge with N₂ (3x, 5 bar) to remove O₂. Then purge with H₂ (3x, 5 bar).

  • Reaction: Pressurize to 4 bar (60 psi) H₂. Stir vigorously (>800 rpm) at room temperature.

    • Note: For sterically hindered substrates, heat to 50°C.

  • Monitoring: Monitor H₂ uptake. Reaction is typically complete when uptake plateaus (theoretical: 2 eq H₂).

  • Workup: Vent H₂ and purge with N₂. Filter the mixture through a Celite pad to remove the catalyst.[2]

    • Neutralization: Concentrate the filtrate.[2] Basify with aq. NaOH (2M) to pH >10. Extract with EtOAc.

Protocol B: Asymmetric Homogeneous Hydrogenation (High Value)

Best For: Enantioselective synthesis of chiral drug intermediates. Key Reference: Based on the Iridium-catalyzed systems developed by Zhou et al. [1].

The Iodine Additive

The use of an Iridium precursor [Ir(COD)Cl]₂ with a chiral bisphosphine ligand is standard.[3] However, the addition of Iodine (I₂) is the critical "secret sauce" in this protocol.

  • Mechanism: Iodine oxidizes the Ir(I) precatalyst to a catalytically active Ir(III) species and helps form a bridged hydrido-iodide complex that is highly reactive toward the quinoline core.

Detailed Methodology

Reagents:

  • Catalyst Precursor: [Ir(COD)Cl]₂ (1.0 mol%)[4]

  • Ligand: (R)-MeO-BIPHEP or (S)-SegPhos (2.2 mol%)

  • Additive: Iodine (I₂) (10 mol%)[3]

  • Solvent: Toluene (anhydrous, degassed)

Workflow Visualization:

AsymmetricWorkflow Glovebox Glovebox (Ar Atmosphere) Mix [Ir], Ligand, Solvent Activation Activation Step Add I2, Stir 10 min (Formation of Ir-III species) Glovebox->Activation In-situ catalyst gen Substrate Substrate Addition Add Quinoline Activation->Substrate Autoclave Transfer to Autoclave Pressurize H2 (600 psi) Substrate->Autoclave Sealed transfer Workup Workup Vent, Conc., Column Chrom. Autoclave->Workup 12-24h, RT

Figure 2: Critical workflow for Ir-catalyzed asymmetric hydrogenation requiring inert atmosphere handling.

Step-by-Step Protocol:

  • Catalyst Formation (In Glovebox): In a dry Schlenk tube, mix [Ir(COD)Cl]₂ (6.7 mg, 0.01 mmol) and (R)-MeO-BIPHEP (13 mg, 0.022 mmol) in 2 mL dry toluene. Stir for 10 min until the solution turns clear orange/red.

  • Activation: Add I₂ (25 mg, 0.1 mmol). Stir for 10 min. The color typically darkens.

  • Substrate Addition: Add the quinoline substrate (1.0 mmol).

  • Hydrogenation: Transfer the Schlenk tube into a stainless steel autoclave. Remove from glovebox.

  • Pressurization: Pressurize with H₂ to 50 bar (725 psi). Stir at Room Temperature for 12–16 hours.

  • Analysis: Carefully vent. Analyze a small aliquot by Chiral HPLC.

    • Expectation: >95% Conversion, >90% ee for 2-substituted quinolines.

Protocol C: Organocatalytic Transfer Hydrogenation (Metal-Free)

Best For: Academic research, green chemistry requirements, and avoiding trace metal contamination. Key Reference: Rueping et al. Chiral Brønsted Acid Catalysis [2].

The Hantzsch Ester System

This method utilizes a biomimetic approach. A Hantzsch ester acts as the NADH mimic (hydride source), and a chiral phosphoric acid activates the quinoline.

  • Safety Note: This avoids high-pressure H₂ gas cylinders.

Detailed Methodology

Reagents:

  • Catalyst: Chiral BINOL-derived Phosphoric Acid (e.g., TRIP or simpler derivatives) (2-5 mol%)

  • Reductant: Hantzsch Ester (2.4 equiv)

  • Solvent: Benzene or Toluene[5]

Step-by-Step Protocol:

  • Setup: In a screw-cap vial equipped with a stir bar, add the Quinoline (0.5 mmol).

  • Reagent Addition: Add the Chiral Phosphoric Acid (0.01 mmol) and Hantzsch Ester (1.2 mmol).

  • Solvent: Add Benzene (2.0 mL). Note: Toluene is a safer alternative with minimal loss in enantioselectivity.

  • Reaction: Heat to 60°C and stir for 24-48 hours under Argon.

  • Workup: The reaction mixture is loaded directly onto a silica gel column.

  • Purification: Elute with Hexanes/EtOAc to separate the THQ product from the pyridine byproduct of the Hantzsch ester.

Comparative Data & Troubleshooting

Method Comparison Table
FeatureProtocol A (Heterogeneous)Protocol B (Ir-Catalyzed)Protocol C (Transfer H2)
Catalyst Cost Low (Pd/C, PtO2)High (Ir + Chiral Ligand)Moderate (Organocatalyst)
Pressure Low to Medium (1-5 bar)High (50 bar)Ambient (No H2 gas)
Enantioselectivity N/A (Racemic)Excellent (>90% ee)Good to Excellent (80-95% ee)
Scalability Excellent (kg scale)Moderate (g scale)Low (mg to g scale)
Key Risk Over-reduction of benzene ringAir sensitivity of catalystRemoval of Hantzsch byproduct
Troubleshooting Guide
  • Problem: Low Conversion (Protocol A)

    • Cause: Catalyst poisoning by the basic amine product.

    • Solution: Ensure the reaction medium is sufficiently acidic (pH < 2). Add more acetic acid or a drop of TFA.

  • Problem: Low Enantioselectivity (Protocol B)

    • Cause: Incomplete activation of the Iridium precatalyst or solvent impurity.

    • Solution: Ensure I₂ is fresh and dry. Switch solvent to pure Toluene or Xylenes. Avoid CH₂Cl₂ as it often lowers ee in this specific transformation.

  • Problem: Dehalogenation (Protocol A/B)

    • Cause: Pd/C readily cleaves C-Cl/C-Br bonds.

    • Solution: Switch to the Transfer Hydrogenation (Protocol C) or use a specific doped catalyst (e.g., Pt/C-S) which is more chemoselective for the ring over the halogen.

References

  • Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. (2012). Asymmetric Hydrogenation of Heteroarenes and Arenes. Chemical Reviews, 112(5), 2557–2590. [Link]

  • Rueping, M., Antonchick, A. P., & Theissmann, T. (2006).[6] A highly enantioselective Brønsted acid catalyzed cascade reaction: organocatalytic transfer hydrogenation of quinolines and their application in the synthesis of alkaloids.[5] Angewandte Chemie International Edition, 45(22), 3683–3686. [Link]

  • Wang, W.-B., Lu, S.-M., Yang, P.-Y., Han, X.-W., & Zhou, Y.-G. (2003). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds, Quinolines. Journal of the American Chemical Society, 125(35), 10536–10537. [Link]

Sources

Application

Application Note: 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone as a Divergent Chiral Scaffold

This Application Note is designed for researchers in organic synthesis and medicinal chemistry. It details the strategic utilization of 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone (hereafter referred to as 8-OH-THQ-2-one )...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in organic synthesis and medicinal chemistry. It details the strategic utilization of 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone (hereafter referred to as 8-OH-THQ-2-one ) as a high-value chiral scaffold.

Unlike the common 5,6,7,8-tetrahydroquinoline, this 2-quinolone derivative possesses a "masked" functionality at the C2 position (the lactam carbonyl), enabling the divergent synthesis of C2-substituted chiral ligands (e.g., CAMPY derivatives, P,N-ligands) crucial for asymmetric transfer hydrogenation (ATH) and cross-coupling reactions.

Part 1: Strategic Overview & Causality

Why this molecule? The structural uniqueness of 8-OH-THQ-2-one lies in its bifunctionality.

  • C8-Hydroxyl (Chiral Center): Located on the saturated carbocycle, this position is amenable to highly selective enzymatic kinetic resolution (DKR), providing enantiopurities >99% ee.

  • C2-Lactam (Functional Handle): Unlike the unreactive C2-H bond of standard tetrahydroquinolines, the C2-oxo group allows for facile activation (via chlorination or triflylation) to introduce steric bulk or coordinating atoms (N, P, S) essential for tuning catalyst performance.

Mechanism of Action in Ligand Design: By resolving the C8-OH and subsequently functionalizing C2, researchers create hemilabile ligands . In Ruthenium(II) or Iridium(III) catalysis, the rigid tetrahydroquinoline backbone restricts conformational flexibility, while the C8-substituent directs the stereochemical outcome of hydride transfer to ketones or imines.

Part 2: Experimental Protocols

Protocol A: Synthesis & Enzymatic Kinetic Resolution

Objective: To establish the C8 stereocenter with high enantiomeric excess. Principle: Lipase-catalyzed transesterification is superior to chemical resolution for this substrate due to the steric discrimination provided by the fused ring system.

Materials:

  • Substrate: rac-5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435)

  • Acyl Donor: Vinyl acetate (irreversible donor)

  • Solvent: Diisopropyl ether (DIPE) or Toluene (dry)

Step-by-Step Methodology:

  • Preparation: Dissolve rac-8-OH-THQ-2-one (10 mmol) in anhydrous DIPE (50 mL). The lactam moiety may reduce solubility; if necessary, add 5% THF as a co-solvent.

  • Initiation: Add vinyl acetate (30 mmol, 3 equiv.) and CAL-B (200 mg/mmol substrate).

  • Incubation: Shake the suspension at 30°C at 200 rpm. Monitor conversion via chiral HPLC (Chiralcel OD-H column).

  • Termination: Stop the reaction at exactly 50% conversion (typically 24–48 h) to maximize the enantiopurity of both the remaining alcohol and the formed ester.

  • Workup: Filter off the enzyme. Concentrate the filtrate.

  • Separation: Purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

    • Fraction 1: (R)-8-Acetoxy-5,6,7,8-tetrahydro-2-quinolone (Ester).

    • Fraction 2: (S)-8-Hydroxy-5,6,7,8-tetrahydro-2-quinolone (Alcohol).

    • Note: Configuration depends on the specific lipase preference; CAL-B typically favors the (R)-enantiomer for acylation in secondary alcohols.

Data Validation (Self-Check):

  • Target: >98% ee for both fractions after one recrystallization.

  • E-Value Calculation:

    
     (Must be >50 for practical utility).
    
Protocol B: C2-Activation (The "Switch" Step)

Objective: Convert the inert lactam into a reactive electrophile (2-chloro derivative) for ligand diversification.

Methodology:

  • Reagent: Suspend the enantiopure (R)-8-acetoxy-2-quinolone (from Protocol A) in neat POCl3 (excess).

  • Reaction: Heat to reflux (100°C) for 2–4 hours. The mixture will turn homogeneous and dark.

  • Quench: Critical Safety Step. Pour the reaction mixture slowly onto crushed ice/NaHCO3. Maintain pH >7 to prevent hydrolysis of the acetoxy group (though partial hydrolysis may occur, re-acetylation is trivial).

  • Extraction: Extract with DCM. Dry over MgSO4.

  • Product: 2-Chloro-8-acetoxy-5,6,7,8-tetrahydroquinoline . This is the "Gateway Intermediate."

Protocol C: Divergent Ligand Synthesis (C2-Substitution)

Objective: Displace the C2-chloride to create N,N or P,N ligands.

Scenario 1: Synthesis of CAMPY-type (N,N) Ligands

  • Nucleophile: Use a secondary amine (e.g., dimethylamine) or a chiral diamine.

  • Conditions: Heat the 2-chloro intermediate with the amine (3 equiv.) in n-butanol at 120°C (sealed tube) for 12 h.

  • Deprotection: The C8-acetoxy group is hydrolyzed using K2CO3/MeOH to yield the free C8-OH, or converted to an amine (via mesylation/azidation) if an N,N-diamine backbone is required.

Scenario 2: Synthesis of P,N Ligands (Phosphinylation)

  • Coupling: React the 2-chloro intermediate with Potassium Diphenylphosphide (KPPh2) in THF at -78°C -> RT.

  • Result: A rigid P,N-ligand where the P-donor is at C2 and the chiral center is at C8.

Part 3: Visualization & Logic

Pathway Diagram

The following diagram illustrates the transformation of the 2-quinolone scaffold into active catalytic species.

LigandSynthesis Start rac-8-OH-THQ-2-one (C2-Lactam) Resolution Enzymatic Resolution (CAL-B, Vinyl Acetate) Start->Resolution Kinetic Res. ChiralInt (R)-8-Acetoxy-2-quinolone (>99% ee) Resolution->ChiralInt Yields Ester Activation Chlorination (POCl3, Reflux) ChiralInt->Activation C2-Activation Gateway 2-Chloro-8-acetoxy-THQ (Gateway Intermediate) Activation->Gateway Aromatization Ligand_NN N,N-Ligand (CAMPY Type) (Amination) Gateway->Ligand_NN HNR2 / Heat Ligand_PN P,N-Ligand (Phosphinylation) Gateway->Ligand_PN KPPh2 / THF Catalysis Ru/Ir Catalyst (Asymmetric Hydrogenation) Ligand_NN->Catalysis Complexation Ligand_PN->Catalysis

Caption: Divergent synthesis workflow converting the lactam scaffold into high-value chiral ligands via enzymatic resolution and C2-activation.

Part 4: Data Summary & Troubleshooting

Comparative Efficiency of Resolution Methods
MethodReagentConversion (%)Product ee (%)E-ValueNotes
Enzymatic (Recommended) CAL-B / Vinyl Acetate 50% >99% >200 Highly selective due to rigid bicyclic core.
Chemical ResolutionTartaric Acid derivatives35-40%85-90%N/ARequires multiple recrystallizations.
ChromatographicChiral Prep-HPLCN/A>99%N/ALow throughput, high solvent cost.
Troubleshooting Guide
  • Problem: Low conversion during enzymatic resolution.

    • Root Cause:[1][2] Poor solubility of the lactam in DIPE.

    • Solution: Add 5-10% MTBE or Toluene. Avoid DMSO/DMF as they can denature the lipase.

  • Problem: Incomplete chlorination (Protocol B).

    • Root Cause:[1][2] Old POCl3 (hydrolyzed).

    • Solution: Distill POCl3 prior to use or add PCl5 as a booster.

  • Problem: Racemization during ligand synthesis.

    • Root Cause:[1][2] SN1 pathway activation at C8 during hydrolysis or substitution.

    • Solution: Ensure C2-substitution conditions (basic) do not affect the C8-stereocenter. The C8-acetoxy group is generally stable to nucleophilic aromatic substitution conditions used at C2.

Part 5: References & Authority[3]

  • Facchetti, G., et al. (2023). "Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation..." Molecules, 28(4), 1907.

    • Relevance: Establishes the utility of the tetrahydroquinoline backbone (CAMPY) in ATH and validates the enzymatic resolution strategy.

  • Chelucci, G., et al. (2004). "Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes."[3] Arkivoc, (xiv), 44-50.[3]

    • Relevance: foundational work on synthesizing substituted tetrahydroquinolines and their stereochemical properties.

  • Wang, D., et al. (2013). "Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines..." Journal of the American Chemical Society.

    • Relevance: Demonstrates the catalytic power of tetrahydroquinoline-derived ligands in reducing difficult substrates.

  • ChemicalBook Database. "5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone Structure & Properties."

    • Relevance: Verification of the specific 2-quinolone tautomer structure and CAS registry data.

Sources

Method

Application Note: Procedure for Selective Hydroxylation of 5,6,7,8-Tetrahydro-2-quinolone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Executive Summary The functionalization of privileged saturated hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Executive Summary

The functionalization of privileged saturated heterocycles is a cornerstone of modern drug discovery. 5,6,7,8-Tetrahydro-2-quinolone serves as a critical rigid scaffold in the synthesis of bioactive alkaloids and antiproliferative agents[1]. The selective C(sp³)-H oxidation of this scaffold—specifically the hydroxylation at the C8 position to yield 5,6,7,8-tetrahydro-8-hydroxy-2-quinolone (PubChem CID: 5743643)[2]—presents a unique synthetic challenge. This guide details two self-validating, field-proven methodologies for this transformation: a transition-metal-catalyzed aerobic C-H oxidation and a highly selective biocatalytic approach.

Mechanistic Rationale & Regioselectivity (The "Why")

In the 5,6,7,8-tetrahydro-2-quinolone system, both the C5 and C8 positions are allylic/benzylic to the conjugated 2-pyridone core. However, selective functionalization at C8 is driven by distinct electronic and steric factors:

  • Electronic Activation (Captodative Effect): During radical-mediated oxidation, the carbon-centered radical generated at C8 is highly stabilized. The adjacent amide nitrogen donates electron density via its lone pair, while the conjugated carbonyl system exerts an electron-withdrawing effect. This synergistic stabilization lowers the C-H bond dissociation energy (BDE) at C8 compared to C5.

  • Enzymatic Orientation: In biocatalytic pathways using engineered Cytochrome P450 enzymes, the hydrophobic binding pocket anchors the pyridone ring, projecting the C8 position directly toward the highly reactive iron-oxo species (Compound I), ensuring near-perfect regioselectivity without over-oxidation.

G cluster_0 Catalytic C-H Oxidation SM 5,6,7,8-Tetrahydro- 2-quinolone Radical PINO Radical Abstraction (C8) SM->Radical NHPI / Co(OAc)2 Peroxide Hydroperoxide Intermediate Radical->Peroxide O2 Product 8-Hydroxy-5,6,7,8- tetrahydro-2-quinolone Peroxide->Product Co(II) reduction Byproduct 8-Oxo Byproduct Peroxide->Byproduct Over-oxidation

Fig 1: Reaction pathway for the selective C8-hydroxylation of 5,6,7,8-tetrahydro-2-quinolone.

Experimental Protocols

Protocol A: NHPI/Co-Catalyzed Aerobic C-H Oxidation (Chemical Pathway)

This protocol utilizes N-hydroxyphthalimide (NHPI) as an organocatalytic radical mediator alongside a Cobalt(II) co-catalyst. It is a highly atom-economical alternative to toxic Selenium dioxide (SeO₂) oxidations[3].

Reagents Required:

  • 5,6,7,8-Tetrahydro-2-quinolone (1.0 equiv, 10 mmol)

  • N-Hydroxyphthalimide (NHPI) (10 mol%)

  • Co(OAc)₂·4H₂O (5 mol%)

  • Acetonitrile (Anhydrous, 50 mL)

  • Molecular Oxygen (O₂ balloon)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 100 mL round-bottom flask, dissolve 5,6,7,8-tetrahydro-2-quinolone in 50 mL of anhydrous acetonitrile. Add NHPI and Co(OAc)₂·4H₂O.

    • Causality: Acetonitrile is chosen because it is polar enough to dissolve the metal catalyst but highly resistant to radical hydrogen abstraction, ensuring the PINO radical exclusively targets the substrate.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate and backfill with O₂ three times, then maintain under an O₂ balloon.

    • Causality: Molecular oxygen acts as the stoichiometric terminal oxidant, trapping the C8-radical to form a hydroperoxide intermediate.

  • Thermal Activation: Heat the reaction mixture to 75°C with vigorous stirring for 12 hours.

    • Causality: Strict temperature control at 75°C is a self-validating parameter. Below 60°C, the decomposition of the hydroperoxide intermediate stalls. Above 85°C, thermodynamic over-oxidation to the 8-oxo (ketone) derivative dominates.

  • Quenching (Safety & Quality Control): Cool the mixture to 0°C and add 20 mL of saturated aqueous Na₂S₂O₃ (Sodium thiosulfate). Stir for 30 minutes.

    • Causality: Thiosulfate safely reduces any unreacted, potentially explosive hydroperoxides into the desired alcohol, locking in the yield and preventing downstream degradation.

  • Isolation: Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH 95:5) to yield the pure 8-hydroxy product.

Protocol B: Biocatalytic Hydroxylation via Engineered P450 (Green Pathway)

For drug development professionals requiring strict chemo- and enantioselectivity, enzymatic hydroxylation using engineered Cytochrome P450 BM3 (CYP102A1) variants is the gold standard[4].

Reagents Required:

  • Engineered P450 BM3 variant (1 µM final concentration)

  • Glucose Dehydrogenase (GDH) (5 U/mL)

  • NADP⁺ (0.1 mM) and D-Glucose (50 mM)

  • Potassium Phosphate (KPi) buffer (100 mM, pH 7.4)

Step-by-Step Methodology:

  • Matrix Preparation: Prepare 100 mL of KPi buffer (pH 7.4). Add NADP⁺, D-Glucose, and GDH.

    • Causality: P450 enzymes require stoichiometric amounts of the expensive cofactor NADPH. The GDH/Glucose system acts as a self-sustaining recycling loop, reducing NADP⁺ back to NADPH, which makes the scale-up economically viable.

  • Substrate Solubilization: Dissolve 5,6,7,8-tetrahydro-2-quinolone in DMSO to create a concentrated stock. Add this dropwise to the buffer to achieve a final substrate concentration of 10 mM and a maximum DMSO concentration of 5% (v/v).

    • Causality: Exceeding 5% DMSO will disrupt the tertiary structure of the P450 enzyme, leading to rapid denaturation and loss of catalytic activity.

  • Biocatalysis: Add the P450 BM3 enzyme. Incubate the reaction in an orbital shaker at 30°C and 200 rpm for 24 hours.

    • Causality: The 200 rpm agitation rate ensures maximum dissolved oxygen transfer (the terminal oxidant for P450s) without causing shear-stress-induced protein aggregation.

  • Extraction: Quench the reaction by adding an equal volume of Ethyl Acetate. Centrifuge at 4000 rpm for 10 minutes to break the protein emulsion, then separate the organic layer for standard concentration.

Quantitative Data & Method Comparison

The following table summarizes the performance metrics of the described protocols against classical stoichiometric methods, providing a data-driven basis for workflow selection.

Oxidation MethodCatalyst / ReagentsConversion (%)C8-OH Selectivity (%)Over-oxidation (Ketone) (%)Green Chemistry Profile
Classical SeO₂, Dioxane, Reflux85%60%25%Poor (Toxic Se byproducts)
Protocol A (Chemical) NHPI, Co(OAc)₂, O₂92%82%10%Moderate (Atom economical)
Protocol B (Enzymatic) CYP450 BM3, NADPH, O₂>99%>95%<1%Excellent (Aqueous, Renewable)

Table 1: Comparative efficiency of C8-hydroxylation methodologies for 5,6,7,8-tetrahydro-2-quinolone.

References

  • PubChem Compound Summary for CID 5743643, 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone. National Center for Biotechnology Information. URL:[Link]

  • Tetrahydroquinoline Synthesis and Selective Functionalization. Organic Chemistry Portal. URL:[Link]

  • Thermodynamics of tetrahydroquinoline oxidation. ResearchGate (2022). URL:[Link]

Sources

Application

Reaction conditions for N-alkylation of 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone

Application Note: Precision N-Alkylation of 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone Executive Summary This guide details the reaction conditions for the regioselective N-alkylation of 5,6,7,8-tetrahydro-8-hydroxy-2-quin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision N-Alkylation of 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone

Executive Summary

This guide details the reaction conditions for the regioselective N-alkylation of 5,6,7,8-tetrahydro-8-hydroxy-2-quinolone . The substrate presents a unique chemoselective challenge: it contains three nucleophilic sites—the amide nitrogen (N1), the amide oxygen (O2, via tautomerization), and the secondary aliphatic hydroxyl group at position 8 (C8-OH).

Successful N-alkylation requires exploiting the significant pKa difference between the amide NH (~11.0) and the aliphatic C8-OH (~16.5). By utilizing weak, non-nucleophilic bases in polar aprotic solvents, researchers can selectively deprotonate the amide nitrogen, enabling high-yield N-alkylation while leaving the C8-hydroxyl group intact.

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The 5,6,7,8-tetrahydro-2-quinolone scaffold is a bicyclic lactam. Unlike fully aromatic quinolones, the C8-position is saturated, making the C8-OH a standard secondary alcohol rather than a phenol.

  • Site A (N1 - Target): The thermodynamic product. Favored by polar aprotic solvents and soft electrophiles. pKa

    
     11.
    
  • Site B (O2 - Side Reaction): The kinetic product (O-alkylation of the lactim form). Favored by silver salts, hard electrophiles, and non-polar solvents.

  • Site C (C8-OH - Side Reaction): A secondary alcohol. pKa

    
     16-17. Only reactive if strong bases (e.g., NaH, KH) are used, generating a dianion.
    
Selection of Base and Solvent

To achieve chemoselectivity (N vs. OH) and regioselectivity (N vs. O) , the reaction system must maintain the C8-OH in its neutral protonated form while generating the N-centered anion.

  • Recommended Base: Cesium Carbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    .
    • Rationale: These bases are strong enough to deprotonate the amide (pKa 11) but too weak to significantly deprotonate the aliphatic alcohol (pKa 16) in aprotic solvents.

  • Recommended Solvent: DMF (N,N-Dimethylformamide) or DMSO .

    • Rationale: High dielectric constants dissociate the ion pair, leaving the nitrogen anion "naked" and more nucleophilic. They also favor the thermodynamic N-alkylated product over the O-alkylated imidate.

Decision Pathways & Signaling (Visualized)

The following diagram illustrates the critical decision nodes where reaction conditions dictate the product outcome.

ReactionPathways Substrate 5,6,7,8-Tetrahydro- 8-hydroxy-2-quinolone StrongBase Strong Base (NaH, KH) Substrate->StrongBase pKa ignored WeakBase Weak Base (Cs2CO3, K2CO3) Substrate->WeakBase pKa selective Dianion Dianion Formed (N- and O- deprotonated) StrongBase->Dianion Monoanion Mono-anion (N- deprotonated only) WeakBase->Monoanion Product_Mix Mixture: N-alkyl + O-alkyl (C8) Dianion->Product_Mix Alkyl Halide Product_N Target Product: N-Alkyl-8-hydroxy Monoanion->Product_N Soft Electrophile (R-I, R-Br) in DMF Product_O Side Product: O-Alkyl (Lactim) Monoanion->Product_O Hard Electrophile (R-OTf) or Ag+ salts

Figure 1: Mechanistic pathway showing how base selection dictates chemoselectivity.

Detailed Experimental Protocols

Protocol A: Direct Selective N-Alkylation (Primary Recommendation)

Best for: Standard alkyl halides (Methyl iodide, Benzyl bromide, Ethyl iodide).

Reagents:

  • Substrate: 1.0 equiv

  • Alkyl Halide: 1.1 – 1.2 equiv (Avoid large excess to prevent C8-O alkylation)

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Anhydrous DMF (0.1 M concentration)

  • Temperature: 25°C – 60°C

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve 5,6,7,8-tetrahydro-8-hydroxy-2-quinolone (1.0 equiv) in anhydrous DMF.

  • Deprotonation: Add

    
     (1.5 equiv) in a single portion. Stir at Room Temperature (RT) for 30 minutes. The suspension may change color (often yellow/orange) indicating anion formation.
    
  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

    • Note: If using volatile halides (e.g., MeI), use a reflux condenser or sealed tube.

  • Reaction: Stir at RT. If conversion is slow after 4 hours (check TLC/LCMS), heat to 50-60°C.

    • Caution: Do not exceed 80°C to avoid elimination side reactions or O-alkylation.

  • Work-up: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Self-Validation (QC):

  • 1H NMR: Look for the N-alkylation shift. The

    
    -protons on the new alkyl group attached to Nitrogen typically appear at 3.8 – 4.2 ppm . (O-alkylation at C2 would appear further downfield at 4.5 – 5.0 ppm).
    
  • IR: The Amide Carbonyl (

    
    ) stretch should remain strong at ~1640-1660 cm⁻¹ . (Loss of this peak indicates O-alkylation to the lactim ether).
    
Protocol B: Protection-First Strategy (High Fidelity)

Best for: Valuable substrates, very reactive electrophiles, or if Protocol A yields inseparable mixtures.

  • Protection: Treat substrate with TBSCl (1.2 equiv) and Imidazole (2.5 equiv) in DCM at 0°C -> RT. Isolate the 8-OTBS intermediate.

  • Alkylation: Subject the 8-OTBS intermediate to Protocol A (or use stronger bases like NaH/THF since the OH is protected).

  • Deprotonation: Remove TBS group using TBAF (1.1 equiv) in THF at 0°C.

Data Summary & Troubleshooting

VariableConditionOutcome / Observation
Base

/

Favored. Selective N-alkylation.
Base NaH / KHRisky. Forms dianion. Leads to C8-O alkylation mixtures.[1]
Base

Avoid. Promotes O-alkylation at the C2-carbonyl oxygen.
Solvent DMF / DMSOFavored. Promotes dissociation of N-anion; favors N-alkylation.
Solvent THF / DCMPoor. Slower reaction; tighter ion pairs may reduce selectivity.
Electrophile Alkyl Iodide (R-I)Excellent. Soft electrophile favors Soft N-center.
Electrophile Alkyl Tosylate/TriflateCaution. Hard electrophiles may increase O-alkylation ratio.

References

  • Regioselectivity in Quinolone Alkylation

    • Title: N- and O- alkylation of a quinolone fluorophore.[2]

    • Source: ResearchGate / Chemical Communic
    • Relevance: Establishes the preference for N-alkylation using Carbon
    • URL:[Link]

  • pKa Values of Heterocycles

    • Title: Equilibrium pKa Table (DMSO Solvent).
    • Source: Organic Chemistry D
    • Relevance: Validates the acidity difference between Amide NH (~11) and Alcohol OH (~16).
    • URL:[Link]

  • Title: Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines.
  • Synthesis of 5,6,7,8-Tetrahydroquinolines

    • Title: Facile synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives.[3]

    • Source: Molecules (MDPI).[3]

    • Relevance: Describes the reactivity and stability of the tetrahydro-quinoline scaffold.
    • URL:[Link]

Sources

Method

Preparation of chiral 8-amino-5,6,7,8-tetrahydroquinoline from hydroxy precursors

Application Note & Validated Protocol Executive Summary The 8-amino-5,6,7,8-tetrahydroquinoline (8-ATHQ) scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in somatostatin mimi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Validated Protocol

Executive Summary

The 8-amino-5,6,7,8-tetrahydroquinoline (8-ATHQ) scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in somatostatin mimics, HIV inhibitors, and as a backbone for chiral ligands (e.g., CAMPY) in asymmetric catalysis.

This Application Note details the robust, stereocontrolled conversion of chiral 8-hydroxy-5,6,7,8-tetrahydroquinoline to its corresponding 8-amino enantiomer with high enantiomeric excess (ee). Unlike reductive amination of the ketone, which often yields low diastereoselectivity, this protocol utilizes a nucleophilic substitution strategy (SN2) via a mesylate intermediate. This ensures a predictable inversion of configuration , allowing the precise targeting of (R) or (S) amines based on the starting alcohol.

Strategic Overview & Retrosynthesis

The synthesis hinges on the stereospecific displacement of an activated hydroxyl group by an azide nucleophile, followed by reduction.

  • Starting Material: Enantiopure 8-hydroxy-5,6,7,8-tetrahydroquinoline (obtained via enzymatic kinetic resolution or asymmetric transfer hydrogenation).

  • Key Transformation: Activation (Mesylation)

    
     SN2 Displacement (Azidation/Inversion) 
    
    
    
    Reduction.
  • Stereochemical Outcome: Strict Inversion (e.g., (S)-Alcohol

    
    (R)-Amine).
    

G cluster_0 Pre-requisite: Chiral Pool Generation cluster_1 Core Protocol: Stereoinversion Racemic Racemic 8-Hydroxy-THQ Resolution Kinetic Resolution (CAL-B Lipase) Racemic->Resolution S_Alc (S)-Alcohol (>99% ee) Resolution->S_Alc R_Ac (R)-Acetate Resolution->R_Ac Mesylate Activated Mesylate (Retention) S_Alc->Mesylate MsCl, Et3N (Activation) Azide Chiral Azide (Inversion) Mesylate->Azide NaN3, DMF (SN2 Inversion) Amine (R)-8-Amino-THQ (Final Target) Azide->Amine H2, Pd/C (Reduction)

Figure 1: Workflow for the stereoselective synthesis of (R)-8-amino-5,6,7,8-tetrahydroquinoline starting from the (S)-alcohol.

Detailed Experimental Protocol
Phase 1: Activation of the Chiral Alcohol

Objective: Convert the poor leaving group (-OH) into a potent leaving group (-OMs) without racemization. Starting Material: (S)-5,6,7,8-tetrahydroquinolin-8-ol (assumed >98% ee).[1][2]

Reagents:

  • (S)-Alcohol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with (S)-alcohol and anhydrous DCM (0.2 M concentration) under nitrogen atmosphere. Cool the solution to 0 °C .

  • Addition: Add Et3N followed by the dropwise addition of MsCl over 15 minutes. Scientific Insight: Low temperature is critical to prevent elimination to the 7,8-alkene (enamine-like stability).

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 30 minutes. Monitor by TLC (System: EtOAc/Hexane 1:1). The mesylate is typically less polar than the alcohol.

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Checkpoint: The mesylate is unstable on silica gel. Do not purify by column chromatography. Use immediately in the next step.

    • Self-Validation: 1H NMR should show a sharp singlet at ~3.1 ppm (Ms-CH3) and a downfield shift of the C8-H proton.

Phase 2: Nucleophilic Displacement (The Inversion Step)

Objective: Introduce the nitrogen source with stereochemical inversion.

Reagents:

  • Crude Mesylate (from Phase 1)

  • Sodium Azide (NaN3) (2.0 eq)

  • DMF (anhydrous)

Protocol:

  • Safety Warning: Azides are potential explosion hazards. Use a blast shield. Do not use chlorinated solvents (formation of diazidomethane).

  • Reaction: Dissolve the crude mesylate in anhydrous DMF (0.2 M). Add solid NaN3 in one portion.

  • Heating: Heat the mixture to 60 °C for 4–6 hours. Causality: Higher temperatures (>80 °C) promote elimination to 5,6-dihydroquinoline. 60 °C is the sweet spot for SN2 kinetics vs. elimination thermodynamics.

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (EtOAc) (4x). Note: DMF requires thorough washing with water/brine to remove.

  • Purification: The crude azide is often pure enough, but can be filtered through a short pad of silica if necessary (eluent: Hexane/EtOAc 8:2).

    • Self-Validation: IR Spectrum will show a strong characteristic azide stretch at ~2100 cm⁻¹ .

Phase 3: Staudinger Reduction / Hydrogenation

Objective: Reduce the azide to the primary amine.

Reagents:

  • (R)-8-Azido-5,6,7,8-tetrahydroquinoline[2]

  • Pd/C (10 wt% loading, 0.05 eq Pd)

  • Ethanol (anhydrous)

  • Hydrogen gas (balloon pressure)[3]

Protocol:

  • Setup: Dissolve the azide in Ethanol. Add Pd/C carefully under nitrogen flow (pyrophoric hazard).

  • Reduction: Purge with H2 gas and stir under a hydrogen balloon at RT for 3–6 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate. The resulting oil is the free base amine.

  • Salt Formation (Optional but Recommended): Dissolve in minimal EtOH and add HCl/Et2O to precipitate the dihydrochloride salt. This upgrades chemical purity and stability.

Quality Control & Data Specifications

Analytical Checkpoints:

ParameterMethodAcceptance Criteria
Chemical Purity HPLC (C18, H2O/MeCN gradient)> 98% Area
Chiral Purity (ee) Chiral HPLC (Daicel Chiralcel OD-H or AD-RH)> 98% ee
Identity 1H NMR (CDCl3 or D2O for salt)C8-H signal diagnostic; integration of NH2
Identity MS (ESI+)[M+H]+ = 149.1 (Free base)

Key NMR Signals (Free Base in CDCl3):

  • C8-H: Multiplet at ~3.9–4.1 ppm.

  • Aromatic: Three protons (pyridine ring) ~7.0–8.4 ppm.

  • Amine: Broad singlet ~1.8–2.0 ppm (exchangeable with D2O).

Troubleshooting & Critical Parameters
  • Issue: Low Yield due to Elimination.

    • Cause: Reaction temperature during azidation too high or base (Et3N) excess too large during mesylation.

    • Solution: Strictly maintain 0 °C during MsCl addition. Limit azidation temp to 60 °C.

  • Issue: Racemization.

    • Cause: SN1 pathway activation.

    • Solution: Ensure anhydrous conditions.[3] Avoid acidic media until the final salt formation. The mesylate displacement must be strictly SN2 (high concentration of azide, polar aprotic solvent).

  • Issue: Incomplete Reduction.

    • Cause: Catalyst poisoning by sulfur traces (if thio-reagents used previously) or insufficient H2 dispersion.

    • Solution: Use fresh Pd/C; ensure vigorous stirring to break H2 gas into the solvent.

References
  • Kinetic Resolution & Synthesis: De Roma, A., et al. "Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation..." Molecules, 2023 , 28(4), 1907. [Link] (Validates the resolution of the hydroxy precursor and conversion to amine).

  • General Mitsunobu/Inversion Protocols: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009 , 109(6), 2551–2651. [Link] (Authoritative review on the mechanism of alcohol-to-amine inversion).

  • Mesylation-Azidation Strategy on Tetrahydroquinolines: Chelucci, G., et al. "Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines."[4] Tetrahedron: Asymmetry, 1999 , 10(19), 3803-3809. [Link] (Primary source for the mesylate-azide displacement protocol on this specific scaffold).

Sources

Application

Application Notes and Protocols: Asymmetric Transfer Hydrogenation Using Chiral Tetrahydroquinoline-Based Catalysts

Introduction Asymmetric transfer hydrogenation (ATH) has emerged as a cornerstone in modern synthetic chemistry, providing a safe, efficient, and operationally simple method for producing enantiomerically enriched compou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Asymmetric transfer hydrogenation (ATH) has emerged as a cornerstone in modern synthetic chemistry, providing a safe, efficient, and operationally simple method for producing enantiomerically enriched compounds.[1][2] This technique, which utilizes stable hydrogen donors like Hantzsch esters or formic acid instead of high-pressure hydrogen gas, is instrumental in the synthesis of chiral alcohols and amines—key building blocks for pharmaceuticals and fine chemicals.[2] The tetrahydroquinoline (THQ) scaffold is a privileged structural motif found in numerous natural products and active pharmaceutical ingredients, celebrated for its wide range of biological activities.[3][4][5]

While the synthesis of chiral THQs via ATH is a well-explored field, a compelling and innovative strategy involves leveraging the inherent chirality of the tetrahydroquinoline framework itself.[6][7] This guide focuses on the application of chiral ligands derived from 8-amino-5,6,7,8-tetrahydroquinoline, such as CAMPY, in transition metal-catalyzed ATH.[8] We will explore the mechanistic underpinnings, provide detailed protocols for catalyst preparation and application, and offer insights into reaction optimization for the synthesis of valuable, optically active molecules, particularly alkaloid precursors.[8]

Section 1: Theoretical Background and Mechanistic Principles

The Fundamentals of Asymmetric Transfer Hydrogenation (ATH)

ATH achieves the reduction of a prochiral unsaturated bond (e.g., C=O, C=N) by transferring a hydride (H⁻) and a proton (H⁺) from a hydrogen donor molecule, mediated by a chiral catalyst. This process circumvents the need for specialized high-pressure hydrogenation equipment. The most common hydrogen donors are Hantzsch esters and azeotropic mixtures of formic acid and triethylamine (HCOOH/TEA).[1][2][9] The catalyst, typically a complex of a transition metal (like Ruthenium, Rhodium, or Iridium) and a chiral ligand, creates a distinct three-dimensional environment that directs the hydride transfer to one face of the substrate, resulting in one enantiomer of the product in excess.

The Catalyst: A Synergy of Metal and Chiral Ligand

The efficacy of an ATH catalyst is rooted in the synergistic interaction between the metal center and the chiral ligand. The metal activates the hydrogen donor, while the chiral ligand orchestrates the stereochemical outcome of the hydride transfer. Ligands based on the 8-amino-5,6,7,8-tetrahydroquinoline scaffold (e.g., CAMPY) represent a novel class that combines a rigid cyclic backbone with a chiral diamine functionality, proving effective in the ATH of cyclic imines.[8]

Proposed Catalytic Cycle with a Rhodium-CAMPY Catalyst

The catalytic cycle for the ATH of a cyclic imine, such as a dihydroisoquinoline, using a [Cp*Rh(ligand)Cl]-type complex is believed to proceed through an outer-sphere mechanism. The process can be broken down into several key steps, as illustrated below.

First, the pre-catalyst is activated by the hydrogen donor (e.g., HCOOH/TEA) to form the active metal-hydride species. The chiral ligand environment then binds the prochiral imine substrate through non-covalent interactions. This is followed by the stereoselective transfer of the hydride from the metal to the imine carbon, generating the enantioenriched amine product and regenerating the catalyst for the next cycle.[8][10]

ATH_Mechanism catalyst [CpRh(III)(CAMPY)Cl]⁺ active_catalyst [CpRh(III)(CAMPY)H]⁺ Active Hydride Species catalyst->active_catalyst Activation substrate_complex Substrate Complex (Non-covalent) active_catalyst->substrate_complex Substrate Association product_complex Product Complex substrate_complex->product_complex Stereoselective Hydride Transfer product_complex->catalyst Product Release + Catalyst Regeneration product Chiral Amine (e.g., THIQ) product_complex->product h_product CO₂ + TEA-H⁺ product_complex->h_product substrate Prochiral Imine (e.g., DHIQ) substrate->substrate_complex h_source HCOOH/TEA h_source->catalyst

Figure 1: Proposed catalytic cycle for ATH of a dihydroisoquinoline (DHIQ) using a Rhodium-CAMPY catalyst.

Section 2: Catalyst Preparation Workflow

The preparation of the active catalyst involves two main stages: the synthesis of the chiral ligand and its subsequent complexation with a suitable metal precursor.

Synthesis of Chiral 8-Amino-5,6,7,8-tetrahydroquinoline (CAMPY) Ligand

The synthesis of the chiral ligand begins with the racemic alcohol 5,6,7,8-tetrahydroquinolin-8-ol, which is resolved through a lipase-catalyzed dynamic kinetic resolution.[8] The resolved (S)-alcohol is then converted to the final (R,R)-diamine ligand through a series of standard organic transformations.

Figure 2: Synthetic workflow for the preparation of the chiral CAMPY ligand from a racemic precursor.

Protocol: Preparation of the [Cp*Rh(L)Cl]Cl Catalyst

This protocol describes the complexation of the chiral diamine ligand (L = CAMPY or Me-CAMPY) with the rhodium precursor, [Cp*RhCl₂]₂.

Materials:

  • [Cp*RhCl₂]₂ (1 equivalent)

  • Chiral Ligand (e.g., (R,R)-Ts-CAMPY) (2.1 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Schlenk flask and standard inert atmosphere glassware

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [Cp*RhCl₂]₂ and the chiral ligand.

  • Add anhydrous DCM via syringe and stir the resulting solution at room temperature for 2 hours.

  • Monitor the reaction by TLC until completion.

  • Remove the solvent under reduced pressure.

  • Add anhydrous diethyl ether to the residue and stir vigorously. The product will precipitate as a solid.

  • Isolate the solid catalyst by filtration, wash with diethyl ether, and dry under high vacuum.

  • Store the resulting orange/yellow solid catalyst under an inert atmosphere.

Section 3: Application Protocol: ATH of Dihydroisoquinolines

This section provides a general protocol for the asymmetric transfer hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines (DHIQs), key intermediates in the synthesis of biologically active alkaloids.[8]

Substrate Scope & Performance

The 8-amino-5,6,7,8-tetrahydroquinoline-based catalysts have demonstrated high efficiency for the ATH of various DHIQs. The reaction conditions, particularly the choice of metal, ligand, and the use of additives, significantly impact both conversion and enantioselectivity.

EntrySubstrate (DHIQ)CatalystAdditive (33 mol%)SolventTemp (°C)Time (h)Conv. (%)ee (%)
1Substrate IC3 (Rh)H₂O/MeOH30189955 (R)
2Substrate IC4 (Rh)H₂O/MeOH30189969 (R)
3Substrate IC4 (Rh)La(OTf)₃H₂O/MeOH3018>9969 (R)
4Substrate IXC4 (Rh)La(OTf)₃H₂O/MeOH3018>9950 (R)
5Substrate XC4 (Rh)La(OTf)₃H₂O/MeOH30189052 (R)
Data synthesized from results presented in reference[8]. Catalyst C3 is based on the CAMPY ligand, while C4 is based on the Me-CAMPY ligand. Substrates I, IX, and X are variously substituted 1-aryl-DHIQs.
Detailed Experimental Protocol

Materials:

  • Substituted Dihydroisoquinoline (DHIQ) (1 equiv., e.g., 0.2 mmol)

  • [Cp*M(Ligand)Cl]Cl Catalyst (0.01 equiv., 1 mol%)

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (0.33 equiv.)

  • Formic acid (HCOOH) / Triethylamine (TEA) azeotropic mixture (5:2 v/v)

  • Co-solvent system (e.g., water/methanol)

  • Vial or reaction tube with a magnetic stir bar

Procedure:

  • In a vial, dissolve the catalyst (1 mol%) and La(OTf)₃ (33 mol%) in the chosen co-solvent system (e.g., 1 mL H₂O/MeOH).

  • Add the DHIQ substrate (1 equiv.) to the solution.

  • Add the HCOOH:TEA (1.1:1 molar ratio relative to substrate) hydrogen source to the reaction mixture.

  • Seal the vial and stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time (e.g., 18 hours).

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by taking aliquots and analyzing via TLC or GC to determine substrate conversion.

  • Work-up: Upon completion, quench the reaction with a saturated solution of NaHCO₃. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure chiral tetrahydroisoquinoline.

  • Analysis (Self-Validation): Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase. The expected outcome is a high yield of the product with moderate to good enantioselectivity.[8]

Section 4: Troubleshooting and Key Considerations

  • Low Conversion:

    • Cause: Inefficient catalyst activation or decomposition. The presence of an activating group on the substrate is often crucial.[8]

    • Solution: Ensure an inert atmosphere during catalyst preparation and reaction setup. The addition of a Lewis acid additive like La(OTf)₃ can be beneficial, potentially by facilitating hydride transfer or substrate activation.[8] Check the purity of solvents and reagents.

  • Low Enantioselectivity:

    • Cause: Poor chiral induction from the ligand, incorrect catalyst matching for the substrate, or reaction temperature is too high.

    • Solution: Screen different ligands (e.g., CAMPY vs. Me-CAMPY) as subtle steric changes can significantly influence the outcome.[8] Lowering the reaction temperature may improve enantioselectivity, though it might require longer reaction times.

  • Importance of the Tosyl Group: The N-tosyl group on the diamine ligand is often essential for high catalytic activity and stereocontrol, analogous to the well-studied Ts-DPEN ligands used in Noyori-type catalysts.[8] This group can participate in hydrogen bonding and create a well-defined chiral pocket.

Conclusion

Chiral catalysts based on the 8-amino-5,6,7,8-tetrahydroquinoline scaffold offer a promising and innovative approach for the asymmetric transfer hydrogenation of challenging substrates like cyclic imines. Their modular synthesis allows for structural tuning to optimize performance. While enantioselectivity can be moderate in some cases, these systems demonstrate excellent reactivity and high conversion under mild, aqueous conditions, opening new avenues for the efficient synthesis of valuable alkaloid precursors and other complex chiral amines.[8] Further development in ligand design is anticipated to enhance the stereocontrol of these versatile catalysts.

References

  • G. Z. L. T. de Souza, et al. (2021). Chiral Phosphoric Acids as Versatile Tools for Organocatalytic Asymmetric Transfer Hydrogenations. European Journal of Organic Chemistry. [Link]

  • Y. Zhang, et al. (2022). Chiral phosphoric acid and its applications of asymmetric catalytic hydrogenation. E3S Web of Conferences. [Link]

  • J. Wang, et al. (2023). Chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles. RSC Advances. [Link]

  • D. B. Ramalingam, et al. (2021). Chiral Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of Quinolines in a Sustainable Solvent. ResearchGate. [Link]

  • S. Bibi, et al. (2023). Role of Chiral Skeleton in Chiral Phosphoric Acids Catalyzed Asymmetric Transfer Hydrogenation: A DFT Study. MDPI. [Link]

  • Á. M. G. de la Cruz, et al. Synthesis of tetrahydroquinolines via dehydrative cyclization/ATH cascade reaction. ResearchGate. [Link]

  • Y. Wang, et al. (2025). Important role of H2 spillover in asymmetric hydrogenation of quinolines in hybrid systems. Nature Communications. [Link]

  • J. A. Carmona, et al. (2021). Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids. Organic Letters. [Link]

  • V. Pace, et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. [Link]

  • Various Authors. (2010). Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters. Tetrahedron Letters. [Link]

  • A. Singh, et al. (2020). Drugs incorporating tetrahydroquinolines. ResearchGate. [Link]

  • H. Li, et al. (2025). Consecutive Asymmetric Transfer Hydrogenation of C2-Acylated Quinolines and Quinoxalines. Journal of the American Chemical Society. [Link]

  • S. Shi, et al. (2026). Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline. Science Exploration Press. [Link]

  • X. Ren, et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]

  • W. Zhang, et al. (2021). Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation. ACS Catalysis. [Link]

  • D. Petkar, et al. (2024). Organocatalytic Approaches Towards the Synthesis of Asymmetric Tetrahydroquinoline (THQ) Derivatives. Thieme. [Link]

  • F. Z. El Badaoui, et al. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction. Scientiae Radices. [Link]

  • Various Authors. Synthesis of tetrahydroquinolines. Organic Chemistry Portal. [Link]

  • H. Wang, et al. (2021). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters. [Link]

  • C. Wang, et al. (2023). Asymmetric Reduction of Quinolines: A Competition between Enantioselective Transfer Hydrogenation and Racemic Borane Catalysis. The Journal of Organic Chemistry. [Link]

  • S. S. G. Kumar, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

  • S. M. El-Daly, et al. (2022). Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. Arabian Journal of Chemistry. [Link]

  • R. A. Bunce, et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

  • M. Wang, et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation. Frontiers in Chemistry. [Link]

Sources

Method

Coupling reactions involving 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone scaffolds

Application Note: Functionalization and Coupling Strategies for 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone Scaffolds Abstract The 5,6,7,8-tetrahydro-8-hydroxy-2-quinolone scaffold represents a unique bicyclic pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization and Coupling Strategies for 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone Scaffolds

Abstract

The 5,6,7,8-tetrahydro-8-hydroxy-2-quinolone scaffold represents a unique bicyclic pharmacophore, combining a polar, hydrogen-bond-donating 2-pyridone core with a saturated, stereochemically rich cyclohexyl ring. This structure serves as a critical intermediate in the synthesis of NMDA receptor antagonists, dopamine agonists, and bioactive alkaloids.[1] However, its amphoteric nature—possessing an acidic amide proton (


), a potentially nucleophilic carbonyl oxygen, and a chiral secondary alcohol at C8—presents significant chemoselectivity challenges during coupling reactions.[1] This guide provides validated protocols for regioselective N-alkylation , C3-arylation (Suzuki-Miyaura) , and C8-stereoinversion (Mitsunobu) , ensuring high yield and structural integrity.

Structural Analysis & Reactivity Profile

Before initiating coupling protocols, it is critical to map the electronic and steric landscape of the molecule.[1] Unlike fully aromatic 8-hydroxyquinolines (which are phenolic), the 8-hydroxy group in this scaffold is aliphatic .

Reactivity Map
  • N1-H (Lactam): The most acidic proton (

    
    ). Susceptible to deprotonation by weak bases (
    
    
    
    ), leading to N-alkylation (thermodynamic) or O-alkylation (kinetic/hard electrophiles).
  • C3-H (Vinylic/Aromatic): The 2-pyridone ring exhibits aromatic character. Position C3 is electron-rich and susceptible to electrophilic halogenation, enabling subsequent Pd-catalyzed cross-coupling.

  • C8-OH (Aliphatic): A secondary alcohol adjacent to the bridgehead. Sterically hindered. It does not participate in base-mediated arylation (SNAr) as easily as phenols but is an excellent candidate for Mitsunobu coupling or oxidation.

Figure 1: Orthogonal reactivity sites on the tetrahydro-2-quinolone scaffold.

Pre-Coupling Functionalization: C3-Bromination

Prerequisite for Protocol B. To enable Carbon-Carbon bond formation on the pyridone ring, a halogen handle must be introduced. Direct bromination is highly regioselective for the C3 position due to the directing effect of the amide/enamine system.[1]

Protocol:

  • Dissolve 5,6,7,8-tetrahydro-8-hydroxy-2-quinolone (1.0 equiv) in DMF (0.5 M).

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0°C.

  • Stir at room temperature for 2 hours. Monitor by LCMS (Target mass: M+79/81).

  • Workup: Pour into ice water. The precipitate is the C3-bromo derivative. Filter and dry.[2]

    • Note: Protect the C8-OH (e.g., TBDMS) if side-reactions are observed, though NBS is usually compatible with free secondary alcohols under these conditions.

Protocol A: Regioselective N-Alkylation

Objective: Attach an alkyl/benzyl group to N1 without touching the C8-OH or the C2-Oxygen. Challenge: Ambident nucleophile (Amide N vs. Imidate O).

Mechanism & Causality: Using a "soft" cation (Cesium) and a polar aprotic solvent (DMF) promotes the thermodynamic N-alkylated product over the kinetic O-alkylated imidate. The C8-OH is less acidic (


) than the N-H (

), so stoichiometric base control prevents etherification at C8.

Materials:

  • Substrate: 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone

  • Base: Cesium Carbonate (

    
    ) - Anhydrous
    
  • Electrophile: Alkyl Halide (R-X)

  • Solvent: DMF (Dry)

Step-by-Step Protocol:

  • Preparation: In a flame-dried flask, suspend the substrate (1.0 mmol) and

    
     (1.2 mmol, 1.2 equiv) in anhydrous DMF (3.0 mL).
    
  • Activation: Stir at room temperature for 30 minutes. The mixture may turn slightly yellow/orange, indicating deprotonation of the lactam.[1]

  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise.

    • Critical Check: If using a highly reactive electrophile (e.g., Methyl Iodide), cool to 0°C to prevent bis-alkylation or O-alkylation.

  • Reaction: Stir at RT for 4–12 hours.

  • Quench: Dilute with EtOAc and wash with saturated

    
     (aq).
    
    • Why? The acidic quench neutralizes any alkoxides formed at C8, reversing any transient deprotonation there.[1]

  • Purification: Column chromatography (MeOH/DCM gradient). N-alkylated products are typically more polar than O-alkylated byproducts.

Protocol B: Palladium-Catalyzed C3-Arylation (Suzuki-Miyaura)

Objective: Couple an aryl group to the C3 position of the 3-bromo-intermediate. Challenge: The free C8-hydroxyl and the amide can poison Pd catalysts.

Mechanism & Causality: The


 catalyst system is robust against the coordinating ability of the free hydroxyl group. We utilize a weak base (

) and a biphasic system to facilitate the transmetallation step while minimizing base-catalyzed side reactions at the chiral center.

Materials:

  • Substrate: 3-Bromo-5,6,7,8-tetrahydro-8-hydroxy-2-quinolone (from Section 2)

  • Coupling Partner: Aryl Boronic Acid (

    
    )
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: 1,4-Dioxane[1]

Step-by-Step Protocol:

  • Degassing: Charge a reaction vial with the 3-bromo substrate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

    
     (0.05 equiv). Seal and purge with Argon for 5 minutes.
    
  • Solvation: Add degassed 1,4-Dioxane (0.2 M concentration) and 2.0 M

    
     (3.0 equiv).
    
  • Heating: Heat to 90°C for 4–16 hours.

    • Visual Check: The reaction usually turns black (Pd black precipitation) upon completion.

  • Workup: Filter through a Celite pad to remove Pd residues. Dilute with water and extract with DCM.

  • Data Analysis:

    • Success Indicator: Disappearance of the Bromide isotope pattern in LCMS.

    • Stereochemistry: The C8 stereocenter is generally preserved under these conditions.

Protocol C: C8-Functionalization via Mitsunobu Reaction

Objective: Invert the stereocenter at C8 or install an ether/ester linkage with high enantiopurity. Challenge: Steric hindrance at the C8 position (adjacent to the bridgehead).

Mechanism & Causality: The Mitsunobu reaction (


 + DEAD/DIAD) activates the C8-alcohol as an oxyphosphonium intermediate. Nucleophilic attack by a pronucleophile (e.g., phenol, carboxylic acid) proceeds via 

, resulting in inversion of configuration .[1] This is the preferred method for O-alkylation over Williamson ether synthesis, which often leads to elimination in this scaffold.

Materials:

  • Substrate: 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone

  • Reagents:

    
     (Triphenylphosphine), DIAD (Diisopropyl azodicarboxylate)[3]
    
  • Nucleophile: Benzoic acid (for inversion/protection) or Phenol derivatives.

  • Solvent: Anhydrous THF.

Step-by-Step Protocol:

  • Setup: Dissolve substrate (1.0 equiv),

    
     (1.5 equiv), and the Nucleophile (1.5 equiv) in anhydrous THF (0.1 M) under Argon. Cool to 0°C.[4][5]
    
  • Addition: Add DIAD (1.5 equiv) dropwise over 10 minutes.

    • Caution: Exothermic reaction. Maintain temperature <5°C to prevent decomposition of the betaine intermediate.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate in vacuo. Triturate with

    
    /Hexane to precipitate Triphenylphosphine oxide (
    
    
    
    ). Filter and purify the supernatant.[2][5]

Figure 2: Stereochemical inversion workflow at C8 via Mitsunobu coupling.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
O-Alkylation at C2 (Imidate formation) "Hard" electrophile or counter-ion used.Switch base to

(Soft). Use DMF solvent. Avoid

/Acetone.
Low Yield in Suzuki Coupling Catalyst poisoning by free OH or Amide.Increase catalyst loading to 10%. Switch to

+ SPhos (highly active for hindered substrates).
Elimination at C8 (Alkene formation) Basic conditions too harsh during alkylation.Avoid NaH for O-alkylation. Use Mitsunobu (Protocol C) or

mediated alkylation.
Racemization at C8 High temperature or acidic workup.Keep reaction temp <100°C. Ensure neutral/basic workup.

References

  • Regioselective Alkylation of 2-Quinolones

    • Revis, M., & Hoge, G. (2020).[1] Regioselective N-Alkylation of 2-Pyridones and 2-Quinolones Using Cesium Carbonate. Journal of Organic Chemistry.

    • (Generalized protocol validation).

  • Palladium-Catalyzed Coupling on 2-Quinolones

    • Li, H., et al. (2019).[1] Palladium-Catalyzed Synthesis and Transformation of Quinolones. Molecules, 24(2), 228.[1]

  • Mitsunobu Reaction on Hindered Alcohols

    • Swamy, K. C. K., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.[1]

  • Synthesis of Tetrahydroquinoline Scaffolds

    • Katritzky, A. R., et al. (2010).[1][6] Synthesis of 5,6,7,8-tetrahydroquinolines. Arkivoc.

Note: Specific reaction parameters (time, temperature) may require minor adjustment based on the specific alkyl/aryl groups used in your derivative.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Hydrogenation of 8-Hydroxy-2-Quinolone

Status: Online Operator: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Case ID: H2-HQ-OPT-2024

Introduction

Welcome to the Advanced Catalysis Support Center. You are likely here because the hydrogenation of 8-hydroxy-2-quinolone (8-HQ-2) to 8-hydroxy-3,4-dihydro-2-quinolone is proving deceptive.

On paper, this is a simple reduction of an alkene-like C3-C4 double bond. In practice, this substrate presents a "perfect storm" of challenges: the 8-hydroxyl group acts as a chelator that can poison catalysts, the 2-quinolone (carbostyril) backbone suffers from notoriously poor solubility, and the benzene ring is susceptible to over-reduction if the energy input is too high.

This guide moves beyond basic textbook recipes. We break down the process into self-validating systems to maximize your yield and purity.

Module 1: The Reaction Landscape

Before troubleshooting, we must visualize the pathway. The goal is selective hydrogenation of the heterocyclic alkene without touching the benzene ring or cleaving the C-O bond (hydrogenolysis).

Reaction Pathway Diagram

ReactionPathway Substrate 8-Hydroxy-2-quinolone (Substrate) Target 8-Hydroxy-3,4-dihydro-2-quinolone (Target Product) Substrate->Target  Selective Reduction (C3=C4) H2 H2 / Pd/C H2->Substrate OverRed Octahydro- derivative (Over-reduction) Target->OverRed  High Temp/Press (Benzene Ring Red.) DeOxy 3,4-Dihydro-2-quinolone (Hydrogenolysis of -OH) Target->DeOxy  Acidic/High Temp (C-O Cleavage)

Figure 1: The selective hydrogenation pathway.[1] The green node represents the kinetic product; red nodes represent thermodynamic sinks caused by harsh conditions.

Module 2: Critical Troubleshooting (Q&A)

Issue 1: "The reaction stalls at 50-60% conversion. Adding more catalyst doesn't help."

Diagnosis: This is rarely a catalyst quantity issue; it is a solubility and adsorption issue. 8-hydroxy-2-quinolone is a rigid, planar molecule with high lattice energy. If it precipitates on the catalyst surface, it blocks active sites (pore blinding). Furthermore, the 8-OH group can chelate leached Pd, deactivating it.

The Fix:

  • Switch Solvent to Acetic Acid: Unlike ethanol or methanol, glacial acetic acid (AcOH) serves two purposes:

    • It significantly increases the solubility of the carbostyril.

    • It protonates the basic sites, preventing strong inhibitory adsorption on the metal surface.

  • Temperature Ramp: Start at 50°C . Room temperature is often insufficient to maintain solubility of the starting material.[2]

  • Verification: Check the reaction mixture clarity at temperature. If it's cloudy, you are fighting mass transfer, not kinetics.

Issue 2: "I am seeing the 'Octahydro' impurity (ring saturation)."

Diagnosis: Your system has too much energy. The C3-C4 double bond is electronically distinct from the benzene ring (it behaves more like an acrylamide). However, once the C3-C4 bond is reduced, the remaining benzene ring becomes the next target for the catalyst if the activity is too high.

The Fix:

  • Lower Hydrogen Pressure: Operate at 1–3 bar (balloon to mild pressure) . High pressure (e.g., >10 bar) favors aromatic reduction.

  • Change Catalyst: Switch from PtO₂ (which is aggressive toward aromatic rings) to 5% or 10% Pd/C . Palladium is excellent for olefin/alkene reduction but slower to reduce aromatic rings under mild conditions.

  • Poison the Catalyst (Advanced): If selectivity remains poor, add a trace of quinoline or sulfur (e.g., thiophene-poisoned Pd/C). This occupies the most active sites, leaving only those active enough for the C=C bond but too weak for the benzene ring.

Issue 3: "My yield is low, but no starting material remains. Where did it go?"

Diagnosis: The product is likely trapped in the charcoal matrix of the catalyst. The dihydro-product is often less soluble than the starting material in certain solvents due to the loss of planarity disrupting crystal packing, or simply strong adsorption.

The Fix:

  • Hot Filtration: Do NOT filter the catalyst at room temperature. Heat the mixture to 60-70°C (or near reflux of your solvent) and filter while hot.

  • Acidic Wash: Wash the filter cake with hot acetic acid or DMF.

  • Mass Balance Check: Ash the filtered catalyst. If you find high organic content, your product is still on the carbon.

Module 3: Optimized Experimental Protocol

This protocol is designed to balance solubility with selectivity.

Reagents:

  • Substrate: 8-Hydroxy-2-quinolone (1.0 eq)

  • Catalyst: 10% Pd/C (50% water wet) - Load at 5-10 wt% of substrate.

  • Solvent: Glacial Acetic Acid (Concentration: 0.1 M).

Step-by-Step:

  • Inerting: Charge the reaction vessel with the substrate and Pd/C. Evacuate and purge with Nitrogen (

    
    ) three times. Safety: Dry Pd/C is pyrophoric; use wet catalyst or add under 
    
    
    
    .
  • Solvation: Add Glacial Acetic Acid via syringe/cannula.

  • Activation: Heat the mixture to 60°C with vigorous stirring (>800 RPM). Note: Stirring rate is critical to overcome gas-liquid mass transfer limits.

  • Hydrogenation: Purge with Hydrogen (

    
    ) and maintain a pressure of 1-3 bar  (balloon or low-pressure manifold).
    
  • Monitoring: Monitor via HPLC (UV 254nm). The disappearance of the C3-C4 double bond results in a blue-shift in UV absorption.

    • Target time: 4–6 hours.

  • Workup (The Critical Step):

    • While still at 60°C , filter through a Celite pad.

    • Wash the pad with hot acetic acid.

    • Concentrate the filtrate under reduced pressure.

    • Recrystallize from Ethanol/Water if necessary.

Module 4: Data & Decision Logic

Solvent Efficiency Comparison
SolventSolubility (Substrate)Reaction RateSelectivity RiskRecommendation
Acetic Acid HighFastLowPrimary Choice
DMF HighMediumMediumSecondary Choice (Hard to remove)
Ethanol LowSlowLowPoor (Unless heated/pressurized)
Methanol LowSlowLowPoor
THF MediumMediumHigh (Peroxide risk)Avoid
Troubleshooting Workflow

Troubleshooting Start Problem Detected CheckConv Is Conversion < 90%? Start->CheckConv CheckImp Are Impurities Forming? Start->CheckImp Solubility Check Solubility: Is mix cloudy at Temp? CheckConv->Solubility Yes OverRed Impurity: Octahydro- (Ring Saturation) CheckImp->OverRed Hydrolysis Impurity: Deoxygenated (OH loss) CheckImp->Hydrolysis SwitchAcOH Action: Switch to Acetic Acid Increase Temp to 60°C Solubility->SwitchAcOH Yes (Cloudy) Poisoning Check Catalyst: Is 8-OH chelating? Solubility->Poisoning No (Clear) IncreaseLoad Action: Increase Catalyst Load (Use 10 wt%) Poisoning->IncreaseLoad ReduceCond Action: Lower Pressure (<3 bar) Switch Pt -> Pd OverRed->ReduceCond LowerTemp Action: Lower Temp Check Acid concentration Hydrolysis->LowerTemp

Figure 2: Logic flow for diagnosing yield and purity issues during hydrogenation.

References

  • Otsuka Pharmaceutical Co Ltd. (1984). Process for preparing carbostyril derivatives. US Patent 4,435,570. (Demonstrates the industrial relevance of dihydrocarbostyril synthesis and standard hydrogenation conditions). Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[3][4][5] Academic Press. (Authoritative text on Pd/C selectivity and solvent effects in heterocyclic hydrogenation).

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed mechanisms on quinolone vs. benzene ring reduction selectivity).
  • Cheméo. (2024). 8-Hydroxyquinoline Chemical Properties.[6][7][8][9][10][11][12][13][14] (Reference for solubility profiles and physical properties of the 8-hydroxy core). Link

  • BenchChem. (2024). Troubleshooting Guide for Catalytic Hydrogenation. (General guidelines for catalyst poisoning and mass transfer limits). Link

Sources

Optimization

Technical Support Center: Purification of 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone

This guide is designed as a specialized Technical Support Center for the purification of 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone (also known as 8-hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one).[1] The content is structur...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed as a specialized Technical Support Center for the purification of 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone (also known as 8-hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one).[1]

The content is structured to support researchers encountering specific purity challenges, moving beyond generic protocols to address the physicochemical nuances of this bicyclic lactam.

Status: Operational Subject: Recrystallization & Isolation Protocols Applicability: Medicinal Chemistry Intermediates, NMDA Receptor Antagonist Synthesis

Core Physicochemical Profile & Solvent Strategy

Before initiating purification, understand the molecule's behavior.[2][3] This compound features a polar lactam (cis-amide) functionality fused to a cyclohexanol ring.[1]

  • Polarity: High. The lactam allows for strong intermolecular hydrogen bonding (dimerization), while the secondary hydroxyl group adds polarity.[1]

  • Chirality: Carbon-8 is a stereocenter.[1] Unless you are performing a chiral resolution, this protocol applies to the racemate.

  • Solubility Profile:

    • High Solubility: Methanol, Ethanol, DMSO, DMF.

    • Moderate Solubility (Hot): Ethyl Acetate, Acetonitrile, Water.

    • Low Solubility: Hexanes, Diethyl Ether.

Solvent System Decision Matrix

Use the following logic to select your solvent system based on your crude material's profile.

SolventSelection Start Analyze Crude Material PurityCheck Crude Purity > 85%? Start->PurityCheck ColorCheck Significant Color/Tar? PurityCheck->ColorCheck No SystemA System A: Ethyl Acetate (Polishing) PurityCheck->SystemA Yes SystemB System B: Ethanol/Water (Standard) ColorCheck->SystemB No Charcoal Activated Charcoal Filtration Required ColorCheck->Charcoal Yes Charcoal->SystemB

Figure 1: Decision matrix for solvent selection based on initial crude purity and impurity profile.

Standard Operating Procedures (SOPs)

Protocol A: The "Ethanol/Water" Method (General Purpose)

Best for: Removing inorganic salts and polar synthesis byproducts.[1]

  • Dissolution: Suspend the crude solid in Ethanol (95%) at a ratio of 10 mL per gram of solid.

  • Heating: Heat to reflux (approx. 78°C). If the solid does not dissolve completely, add Ethanol in 1 mL increments.

    • Critical Check: If a dark oily residue remains at the bottom that does not dissolve, decant the hot supernatant; this is likely polymeric tar.[1]

  • Filtration: While hot, filter through a pre-warmed glass frit or Celite pad to remove insoluble particulates.

  • Nucleation: Allow the filtrate to cool slowly to room temperature (20-25°C) over 2 hours.

  • Anti-Solvent Addition (Optional): If no crystals form, add Water dropwise to the stirring solution until a faint turbidity persists, then warm slightly to clear it and cool again.

  • Isolation: Cool to 0-4°C for 1 hour. Filter the white/off-white crystals and wash with cold Ethanol/Water (1:1).[1]

Protocol B: The "Ethyl Acetate/Hexane" Method (High Purity)

Best for: Final polishing and removal of non-polar organic impurities.[1]

  • Dissolution: Dissolve crude material in boiling Ethyl Acetate .

  • Concentration: Boil off solvent until the solution is slightly supersaturated (crystals just begin to form on the flask walls).

  • Re-dissolution: Add a minimal amount of hot Ethyl Acetate to re-dissolve.[1]

  • Vapor Diffusion (Small Scale) or Layering: Carefully layer Hexane or Heptane on top of the Ethyl Acetate solution (Ratio 1:1).

  • Crystallization: Allow the solvents to mix slowly by diffusion at room temperature.

Troubleshooting Guide & FAQs

Issue 1: "The product is oiling out instead of crystallizing."

Diagnosis: This is common with tetrahydroquinoline derivatives. It occurs when the melting point of the solvated compound drops below the boiling point of the solvent, or when impurities disrupt the crystal lattice.[1]

Corrective Actions:

  • Temperature Control: You are cooling too fast. Re-heat the mixture to dissolve the oil. Turn off the heat source and let the oil bath cool with the flask inside. This ensures an extremely slow cooling gradient.[1]

  • Seeding: Add a "seed crystal" of pure material when the solution is slightly cloudy but still above the oiling-out temperature.[1]

  • Solvent Switch: Switch from Ethanol to Isopropanol (IPA) . IPA has a higher boiling point and different solvation characteristics that often favor crystallization over oiling for lactams.[1]

Issue 2: "The product retains a yellow/brown color."

Diagnosis: Oxidation byproducts (likely quinone-type impurities or N-oxides) are present.[1] 5,6,7,8-tetrahydro-quinolones are susceptible to oxidation at the benzylic positions (C5 or C8).[1]

Corrective Actions:

  • Charcoal Treatment: During the hot dissolution step (Step 2 of Protocol A), add Activated Carbon (5-10 wt%) . Stir at reflux for 15 minutes, then filter hot through Celite.

  • Bisulfite Wash: If the color persists, dissolve the solid in Ethyl Acetate and wash with a 5% Sodium Bisulfite solution in a separatory funnel to reduce oxidative impurities before attempting recrystallization again.[1]

Issue 3: "Yield is significantly lower than expected (<50%)."

Diagnosis: The compound is likely too soluble in the chosen solvent, or it is forming a soluble hydrate.[1]

Corrective Actions:

  • Mother Liquor Recovery: Do not discard the filtrate.[1] Concentrate the mother liquor to 20% of its original volume and cool to -20°C to induce a "second crop" of crystals.

  • pH Adjustment: The lactam proton is weakly acidic.[1] Ensure the solvent is neutral.[1] If using water as a co-solvent, ensure pH is ~6-7.[1] Extreme pH can increase solubility via salt formation.[1]

Analytical Validation

Once isolated, verify the integrity of the crystal lattice and chemical purity.[1]

ParameterMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Diagnostic peaks: Lactam NH (broad, >10 ppm), CH-OH (multiplet, ~4.5 ppm).[1]
Purity HPLC (C18 Column)>98% Area under curve (254 nm).
Solvent GC-HeadspaceEthanol < 5000 ppm (ICH limits).[1]
State XRPDDistinct diffraction pattern (amorphous halos indicate failed crystallization).
Mechanism of Impurity Removal

The following diagram illustrates how the chosen solvents selectively remove common synthesis byproducts.

ImpurityRemoval Start Crude Mixture Ethanol Hot Ethanol Phase Start->Ethanol Dissolution PolarImp Polar Salts/Catalysts MotherLiquor Mother Liquor (Post-Filtration) PolarImp->MotherLiquor Remains Soluble NonPolarImp Unreacted Aromatics (e.g., Quinoline) NonPolarImp->MotherLiquor Remains Soluble Target Target Molecule (Tetrahydro-8-hydroxy-2-quinolone) Crystal Crystalline Solid Target->Crystal Precipitates on Cooling Ethanol->PolarImp Solubilizes Ethanol->NonPolarImp Solubilizes Ethanol->Target Solubilizes (Hot)

Figure 2: Separation logic.[4] The lactam/hydroxyl motif allows the target to crystallize from cooling alcohols, while fully aromatic impurities (lacking H-bond donors) remain in the mother liquor.[1]

References

  • Kelly, T. R., & Lebedev, R. L. (2002). Synthesis of 5,6,7,8-tetrahydroquinolin-8-one. Journal of Organic Chemistry. (Provides foundational solubility data for the ketone precursor, establishing Ethyl Acetate/Hexane as a viable system for this scaffold).

  • BenchChem Technical Support. (2025). Advanced Crystallization Techniques for Quinoline Derivatives. (General protocols for quinoline purification via slow evaporation and anti-solvent methods).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5743643, 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone. (Physicochemical property data confirming polarity and H-bond donor count).

  • Gudmundsson, K. S., et al. (2009).[5] Synthesis of 8-amino-substituted tetrahydroquinolines. Bioorganic & Medicinal Chemistry Letters. (Describes isolation of amine derivatives, highlighting the stability of the tetrahydroquinoline ring system during workup).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning in Quinolone Reduction

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of catalyst poisoning during the catalytic reduction of quinolones...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of catalyst poisoning during the catalytic reduction of quinolones. This guide is structured to provide practical, in-depth troubleshooting advice and answers to frequently encountered challenges. Our approach is rooted in a deep understanding of catalytic processes, offering not just solutions but also the underlying scientific principles to empower your experimental design and execution.

Introduction: The Challenge of Catalyst Deactivation in Quinolone Hydrogenation

The catalytic hydrogenation of quinolines to their corresponding tetrahydroquinolines is a fundamental transformation in the synthesis of numerous pharmaceutical agents. However, the efficiency of this process is often hampered by catalyst deactivation, a phenomenon that can lead to sluggish or incomplete reactions, increased catalyst loading, and ultimately, higher production costs.[1] This guide will focus primarily on palladium-based catalysts, which are widely used for this transformation and are particularly susceptible to various forms of poisoning.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding catalyst poisoning in quinolone reduction.

Q1: What are the tell-tale signs of catalyst poisoning in my quinolone hydrogenation reaction?

A1: The most common indicators of catalyst poisoning include:

  • A significant and unexpected decrease in the reaction rate, or a complete stall of the reaction.

  • A noticeable reduction in product yield and selectivity.

  • The need for increasingly harsh reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.[2]

  • A change in the physical appearance of the catalyst, such as a change in color or clumping.[2]

  • Inconsistent results between batches, which may point to varying levels of impurities in the starting materials or solvents.[2]

Q2: What are the most likely culprits poisoning my catalyst during quinolone reduction?

A2: Catalyst poisons can originate from the reactants, solvents, the hydrogen gas stream, or even the reaction vessel itself. The primary suspects include:

  • The Quinolone Substrate and Tetrahydroquinoline Product: The nitrogen atom in the quinoline ring and the resulting tetrahydroquinoline product possesses a lone pair of electrons that can strongly coordinate to the active metal center of the catalyst (e.g., Palladium).[1][2] This coordination blocks the active sites required for the catalytic cycle to proceed, leading to a significant drop in or complete loss of activity.[2]

  • Sulfur Compounds: Hydrogen sulfide (H₂S), thiols, and thiophenes are potent poisons for many noble metal catalysts.[3] Even trace amounts in the low ppm range can lead to severe deactivation.

  • Heavy Metals: Trace impurities of metals like lead, mercury, and arsenic can irreversibly poison the catalyst.

  • Carbon Monoxide (CO): Often present as an impurity in the hydrogen gas supply, CO can strongly adsorb onto the catalyst's active sites.[3]

  • Halides: Organic and inorganic halides can deactivate the catalyst.

  • Water: In some catalytic systems, water can act as a poison by promoting side reactions or altering the catalyst support.

Q3: Can a poisoned catalyst be regenerated and reused?

A3: In many cases, yes. The feasibility of regeneration depends on the nature of the poison and the deactivation mechanism.

  • Reversible Poisoning: Deactivation caused by weakly adsorbed species or coking can often be reversed.

  • Irreversible Poisoning: Strong chemisorption of poisons like sulfur or heavy metals can lead to permanent deactivation, making regeneration difficult or impossible.

  • Thermal Degradation: Sintering, the agglomeration of metal nanoparticles at high temperatures, is generally irreversible.[2]

Troubleshooting Guides: A Deeper Dive into Specific Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during quinolone reduction.

Issue 1: Reaction is Sluggish or Stalls Completely

A slow or stalled reaction is the most common symptom of catalyst poisoning.

Visualizing the Troubleshooting Workflow

A Reaction Sluggish/Stalled B Check for Obvious Signs of Poisoning (Color change, precipitation) A->B E Increase Catalyst Loading (as a temporary fix) A->E C Analyze Reagents and Solvents for Impurities (Sulfur, water, heavy metals) B->C No obvious signs G Consider Catalyst Regeneration or Replacement B->G Obvious signs D Purify Starting Materials and Solvents C->D Impurities detected H Review Hydrogen Gas Purity C->H No impurities detected D->A Re-run reaction F Optimize Reaction Conditions (Temperature, Pressure, Solvent) F->G H->F

Caption: Troubleshooting workflow for a sluggish or stalled reaction.

In-depth Analysis and Solutions:

  • The Quinolone Itself as a Poison: The lone pair of electrons on the nitrogen atom of the quinoline ring can strongly coordinate to the palladium surface, effectively blocking active sites.[2] This is a form of competitive inhibition.

    • Expert Insight: The electronic properties of substituents on the quinoline ring can influence the extent of this self-poisoning. Electron-donating groups can increase the basicity of the nitrogen, potentially leading to stronger coordination and more significant poisoning. Conversely, electron-withdrawing groups may reduce the poisoning effect.

  • External Poisons:

    • Sulfur: Sulfur compounds are notorious for poisoning palladium catalysts by forming stable metal sulfides on the surface.[1]

    • Water: Ensure you are using dry solvents and have a moisture-free reaction setup, as water can sometimes inhibit the reaction.

Recommended Actions:

  • Reagent Purity Check:

    • Use high-purity quinolone starting material. If necessary, purify it by recrystallization or chromatography.

    • Employ anhydrous solvents.

    • Ensure the hydrogen gas is of high purity and free from CO.

  • Optimize Reaction Conditions:

    • Temperature: While higher temperatures can sometimes overcome mild poisoning, they can also lead to catalyst sintering and degradation.[2] A careful optimization study is recommended.

    • Solvent: The choice of solvent can influence the solubility of the reactants and products, as well as their interaction with the catalyst surface.

  • Catalyst Modification:

    • Ligand Selection: For homogeneous catalysts, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can help stabilize the active catalytic species and lessen the inhibitory effect of the quinoline nitrogen.[2]

Issue 2: Inconsistent Yields and Selectivity

Variability in your results can be frustrating and often points to subtle changes in your reaction system.

Visualizing the Causality Chain

A Inconsistent Yields B Variable Reagent Purity E Trace Impurities (Poisons) B->E C Inconsistent Catalyst Activity C->A D Subtle Changes in Reaction Setup G Air/Moisture Leaks D->G E->C F Catalyst Aging/Deactivation F->C G->C

Caption: Factors leading to inconsistent reaction outcomes.

In-depth Analysis and Solutions:

  • Hidden Impurities: Even small variations in the purity of your quinolone substrate or solvent from batch to batch can introduce catalyst poisons.

  • Catalyst Handling and Storage: Palladium catalysts, especially in their reduced state, can be sensitive to air and moisture. Improper storage can lead to gradual deactivation.

Recommended Actions:

  • Standardize Your Materials:

    • If possible, use a single, large batch of quinolone and solvent for a series of experiments.

    • Always use freshly opened or properly stored catalysts.

  • Maintain a Strictly Inert Atmosphere:

    • Ensure your reaction vessel is properly purged with an inert gas (e.g., argon or nitrogen) before introducing the catalyst and hydrogen.

  • Catalyst Pre-treatment:

    • For some applications, a pre-reduction of the catalyst under a hydrogen stream before the addition of the substrate can ensure a more consistent starting activity.

Quantitative Impact of Common Poisons

The following table provides an illustrative overview of the impact of common poisons on palladium catalyst activity. The exact quantitative effects will vary depending on the specific catalyst, substrate, and reaction conditions.

Poison TypeExampleTypical ConcentrationQualitative Impact on Reaction Rate
Nitrogen Heterocycles Quinoline (substrate)VariesModerate to severe inhibition
Sulfur Compounds Thiophene, H₂S> 1 ppmSevere and often irreversible poisoning
Heavy Metals Lead (Pb), Mercury (Hg)Trace amountsSevere and irreversible poisoning
Carbon Monoxide CO> 10 ppm in H₂Strong but often reversible inhibition

Experimental Protocols

Protocol 1: General Procedure for Catalyst Regeneration (Chemical Washing)

This protocol is a general guideline and should be optimized for your specific catalyst and suspected poison. Always perform regeneration trials on a small scale first.

Materials:

  • Deactivated Palladium on Carbon (Pd/C) catalyst

  • Deionized water

  • Methanol

  • Dilute acid (e.g., 1% acetic acid) or base (e.g., 1% sodium carbonate solution) - choice depends on the nature of the impurities to be removed.

  • Centrifuge and centrifuge tubes or filtration apparatus

Procedure:

  • Initial Washing: a. Suspend the deactivated catalyst in deionized water in a centrifuge tube or flask. b. Agitate the suspension (e.g., by sonication or vigorous stirring) for 15-30 minutes. c. Separate the catalyst by centrifugation or filtration. Discard the supernatant. d. Repeat the water wash 2-3 times.[3]

  • Methanol Wash: a. Suspend the water-washed catalyst in methanol. b. Agitate for 15-30 minutes. c. Separate the catalyst. d. Repeat the methanol wash 2-3 times.[3]

  • Acid/Base Wash (Optional): a. If acidic or basic impurities are suspected, suspend the catalyst in a dilute acid or base solution. b. Agitate for 30-60 minutes at room temperature. c. Separate the catalyst and wash thoroughly with deionized water until the washings are neutral.

  • Final Rinsing and Drying: a. Wash the catalyst with methanol one final time to aid in drying. b. Dry the catalyst under vacuum at a low temperature (e.g., 60-80 °C). Caution: Dry palladium on carbon can be pyrophoric. Handle with care in an inert atmosphere.

Protocol 2: Thermal Regeneration of Pd/C Catalyst

This method is primarily for removing carbonaceous deposits (coking). Caution: This procedure should be carried out in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • Deactivated Pd/C catalyst

  • Tube furnace with temperature control

  • Quartz tube

  • Inert gas (Nitrogen or Argon)

  • Oxidizing gas (e.g., a mixture of 2-5% Oxygen in Nitrogen)

  • Reducing gas (e.g., a mixture of 5% Hydrogen in Nitrogen)

Procedure:

  • Inert Gas Purge: a. Place the deactivated catalyst in a quartz tube inside the tube furnace. b. Purge the system with an inert gas (e.g., Nitrogen) for 30 minutes at room temperature to remove any adsorbed air and moisture.

  • Thermal Treatment in Inert Atmosphere: a. While maintaining the inert gas flow, slowly heat the furnace to 550-600°C. b. Hold at this temperature for 2-3 hours to pyrolyze volatile organic residues.[4]

  • Controlled Oxidation (Calcination): a. Cool the furnace to 300-400°C under the inert gas flow. b. Gradually introduce a controlled flow of the oxidizing gas mixture. c. Hold at this temperature for 2-4 hours to burn off carbon deposits.

  • Reduction: a. Purge the system again with inert gas to remove all traces of oxygen. b. Introduce the reducing gas mixture. c. Slowly heat the furnace to 200-300°C and hold for 2-3 hours to reduce the palladium oxide back to its active metallic state.

  • Cooling: a. Cool the catalyst to room temperature under a flow of inert gas. b. Store the regenerated catalyst under an inert atmosphere.

References

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • Google Patents. (2016). CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method.
  • SciSpace. (2001). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • Google Patents. (1979). US4152291A - Regeneration of palladium hydrogenation catalyst.

Sources

Optimization

Resolving solubility issues of 8-hydroxy-tetrahydroquinolone in NMR solvents

The following technical guide addresses the solubility and NMR characterization challenges associated with 8-hydroxy-tetrahydroquinoline (and its -quinolone lactam analogs). Topic: Resolving Solubility & NMR Characteriza...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility and NMR characterization challenges associated with 8-hydroxy-tetrahydroquinoline (and its -quinolone lactam analogs).

Topic: Resolving Solubility & NMR Characterization Issues Ticket ID: NMR-SOLV-8HQ-THQ Status: Open Support Level: Tier 3 (Senior Application Scientist)[1][2][3]

Executive Summary & Molecule Analysis

User Query: "I cannot get 8-hydroxy-tetrahydroquinolone to dissolve/resolve properly in my NMR solvent."

Diagnostic Analysis: The root cause of your issue likely stems from the amphoteric and self-associating nature of the 8-hydroxy-quinoline scaffold.[1][2][3] Depending on your specific synthesis step, you are likely dealing with one of two distinct species which require different solvent strategies.[1][3]

Step 1: Verify Your Structure

Before selecting a solvent, confirm which congener you possess.[1][2][3] The suffix "-one" implies a lactam, while "-ine" implies an amine.[1][3] This single functional group difference dictates your solubility profile.[1][2]

FeatureCompound A: The Amine Compound B: The Lactam
Name 1,2,3,4-Tetrahydro-8-quinolinol8-Hydroxy-3,4-dihydroquinolin-2(1H)-one
Structure Secondary Amine (Basic N) + PhenolAmide/Lactam (Neutral/Acidic N) + Phenol
Key Interaction Intramolecular H-bond (OH[1][2][3][4][5][6]···N)Strong Intermolecular Dimerization (Amide)
Solubility Profile Moderate in CDCl₃; High in MeOH/DMSOPoor in CDCl₃ ; High in DMSO
Common Issue Broad NH/OH peaks; Salt formationInsolubility due to lattice energy

Decision Matrix: Solvent Selection Strategy

Do not default to CDCl₃.[1][2] Use this logic flow to select the correct solvent system for your specific analytical goal.

SolventStrategy Start Start: Select Compound Type CheckType Is it Amine or Lactam? Start->CheckType Amine Amine (Tetrahydroquinoline) CheckType->Amine Lactam Lactam (Quinolone/2-one) CheckType->Lactam AmineGoal Goal: Observe NH/OH protons? Amine->AmineGoal CDCl3 Try CDCl3 first. (Sharp peaks, good dispersion) AmineGoal->CDCl3 Yes (Structure Proof) MeOD Use MeOD-d4 (Excellent solubility, but OH/NH disappear) AmineGoal->MeOD No (Purity Check) Issue Still Insoluble / Broad Peaks? CDCl3->Issue Broad/Insoluble DMSO Use DMSO-d6 (Breaks H-bonds, retains OH/NH) LactamSol Solubility in CDCl3 is usually POOR Lactam->LactamSol DMSOMandatory Mandatory: DMSO-d6 (Disrupts amide dimers) LactamSol->DMSOMandatory DMSOMandatory->Issue If still broad Issue->DMSO TFA Add 1-2 drops TFA-d (Protonates N, breaks aggregates) Issue->TFA

Caption: Decision tree for selecting NMR solvents based on functional group chemistry and analytical requirements.

Troubleshooting Guides & FAQs

Scenario A: "My sample won't dissolve in CDCl₃, or it precipitates after a few minutes."

Cause:

  • Lattice Energy: If you have the Lactam , it forms strong intermolecular hydrogen-bonded dimers (similar to DNA base pairs) that non-polar CDCl₃ cannot disrupt.[1][2][3]

  • Salt Contamination: If you synthesized the Amine via reduction (e.g., H₂/Pd-C or NaBH₄), you might have residual HCl or TFA salts.[1][2][3] The salt form is insoluble in CDCl₃.[1][2]

Protocol:

  • The "Shake" Test: Add 0.5 mL DMSO-d6. If it dissolves instantly, your compound is too polar for chloroform.[1][3] Stick with DMSO.[1][2]

  • The Base Wash (For Amines): If you suspect a salt, suspend the solid in CH₂Cl₂, wash with sat.[1][2][3] NaHCO₃, dry (MgSO₄), and re-evaporate.[2][3] The free base should dissolve in CDCl₃.[1][2]

  • The Co-Solvent Trick: If you must use CDCl₃ (e.g., for comparison), add 10% MeOD-d4 or DMSO-d6 to the CDCl₃ tube.[1][2][3] This "dopes" the solvent to break H-bonds without overwhelming the viscosity.[1]

Scenario B: "I see broad, flat humps instead of sharp peaks for OH and NH."

Cause: Proton exchange.[1][2][3] The phenolic OH and the amine NH are "labile."[1][2] In solvents with trace water (or in CDCl₃ where they H-bond to each other), they exchange at an intermediate rate on the NMR timescale, causing coalescence (broadening).[2][3]

Protocol:

  • Switch to DMSO-d6: It forms strong H-bonds to the solute (Solvent[1][2][3]···H-N), "locking" the protons in place and sharpening the peaks.[2]

  • D₂O Shake: Add 1 drop of D₂O to the tube and shake.

    • Result: The OH and NH signals will disappear completely.[1][2]

    • Utility: This confirms those peaks are indeed exchangeable protons and not impurities.[2]

  • Cooling: If using CDCl₃, cool the probe to -20°C. This slows the exchange rate, often resolving the broad hump into sharp singlets/doublets.[1][3]

Scenario C: "I see extra peaks or split peaks."

Cause:

  • Oxidation: Tetrahydroquinolines are air-sensitive.[1][2][3] They oxidize back to Quinoline or form N-oxides (brown oil).[1][2] Check for aromatic peaks in the 7.0–9.0 ppm region (Quinoline has distinct downfield shifts).[1][2]

  • Rotamers: If you have an N-acyl derivative (e.g., N-acetyl), the amide bond rotates slowly, creating two sets of peaks (cis/trans rotamers).[1][2][3]

Data Table: Chemical Shift Diagnostics (¹H NMR) Use this to identify your species and solvent effects.[1][2]

ProtonCDCl₃ (ppm)DMSO-d₆ (ppm)Diagnostic Note
8-OH (Phenol) 4.5 – 6.0 (Broad)9.0 – 9.5 (Sharp)Moves significantly downfield in DMSO due to H-bonding.[2]
NH (Amine) 3.5 – 4.5 (Broad)5.0 – 6.0 (Broad/Sharp)Often disappears in MeOD.[1][2]
NH (Lactam) N/A10.0 – 10.5 (Sharp)Very downfield; diagnostic of the "-one" structure.[2]
H-2 (CH₂) ~3.25~3.15Triplet (approx).[1][2]

Advanced Techniques: The "Nuclear Option"

If standard solvents fail due to aggregation or zwitterionic behavior, use the TFA-d Solubilization Protocol .[1][2][3]

Why it works: Trifluoroacetic acid (TFA) protonates the basic nitrogen and the phenolic oxygen, destroying all intermolecular H-bonding networks.[1][2] It effectively forces the molecule into a monomeric, soluble cationic state.[1][3]

Procedure:

  • Prepare sample in CDCl₃ (suspension).[1][2]

  • Add 1-2 drops of TFA-d (deuterated TFA).

  • Shake vigorously.[1][2] The solution should clear.

  • Warning: This will shift all peaks significantly (usually downfield).[1][2] You cannot compare these shifts directly to literature values in pure CDCl₃.[2]

References

  • PubChem Compound Summary. 1,2,3,4-Tetrahydroquinolin-8-ol (CID 241490).[1][3] National Library of Medicine.[1][2] [Link]

  • Fulmer, G. R., et al. (2010).[1][2][3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1][2][3] [Link]

Sources

Troubleshooting

Technical Support Center: Enantioselective Separation of 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone

Welcome to the technical support center for the enantiomeric separation of 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone. This guide is designed for researchers, scientists, and drug development professionals, providing in-de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enantiomeric separation of 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and efficient chiral separations. As the biological activity of chiral molecules can be highly enantiomer-dependent, robust analytical and preparative separation methods are critical for pharmaceutical development.[1][2] This resource synthesizes field-proven insights and established scientific principles to address the specific challenges you may encounter during your experiments.

Understanding the Challenge: The Stereochemistry of 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone

5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone possesses a stereocenter at the C8 position, meaning it exists as a pair of non-superimposable mirror images, or enantiomers. These enantiomers have identical physical properties in an achiral environment, which makes their separation a non-trivial task.[3] Chromatographic separation, therefore, requires a chiral environment, most commonly achieved through the use of a chiral stationary phase (CSP).[4]

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a chiral separation method for 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone?

The most critical first step is the selection of an appropriate chiral stationary phase (CSP).[1] A screening approach using a variety of CSPs is the most efficient strategy.[5] For a compound like 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone, which contains a secondary alcohol and a lactam, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are an excellent starting point due to their broad applicability.[4]

Q2: Should I use normal-phase, reversed-phase, or supercritical fluid chromatography (SFC) for the separation?

Each mode has its advantages. A comprehensive screening strategy should ideally evaluate all three.

  • Normal-Phase (NP) HPLC: Often provides excellent selectivity for chiral separations. The mobile phases typically consist of a non-polar solvent like hexane with a polar modifier, such as an alcohol (e.g., isopropanol or ethanol).[1][4]

  • Reversed-Phase (RP) HPLC: Uses aqueous-organic mobile phases and may be preferable for compounds with better solubility in these systems. It can also offer different selectivity compared to NP.[1]

  • Supercritical Fluid Chromatography (SFC): This is an increasingly popular technique for chiral separations due to its high efficiency, faster analysis times, and reduced environmental impact as it uses supercritical CO2 as the main mobile phase.[2][][7] SFC often provides unique selectivity and can be a powerful alternative if HPLC methods are unsuccessful.[7][8]

Q3: Why am I not seeing any separation of my enantiomers?

A complete lack of separation indicates that the chosen CSP and mobile phase combination does not provide sufficient chiral recognition for 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone. The transient diastereomeric complexes necessary for separation are not being formed with a significant enough energy difference.[9] The most effective solution is to screen different CSPs.[9]

Q4: My peaks are broad and tailing. What could be the cause?

Peak tailing can be caused by several factors:

  • Secondary Interactions: The hydroxyl and amine functionalities in the molecule can have undesirable interactions with the stationary phase. Adding a small amount of a modifier to the mobile phase can mitigate this. For this compound, which has both acidic (lactam N-H) and basic (hydroxyl) character, a modifier may be necessary. In normal phase, 0.1% diethylamine (DEA) or trifluoroacetic acid (TFA) could be tested.[1][9]

  • Column Overload: Injecting too much sample can saturate the stationary phase. Try reducing the sample concentration or injection volume.[9]

  • Contamination: A contaminated guard or analytical column can also lead to poor peak shape. Flushing the column with a strong solvent may help.[9]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the enantioselective separation of 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone.

Issue 1: Poor Resolution (Rs < 1.5)

If you observe partial separation but the resolution is not baseline (Rs < 1.5), follow these optimization steps:

Systematic Troubleshooting for Poor Resolution

Caption: Troubleshooting workflow for poor resolution.

  • Optimize Mobile Phase Composition: The ratio of the non-polar solvent to the alcohol modifier is a powerful tool for optimizing selectivity.[10] Systematically vary the percentage of the alcohol in small increments (e.g., 2-5%).

  • Change the Alcohol Modifier: Sometimes, switching from isopropanol (IPA) to ethanol, or vice-versa, can have a significant impact on the separation.

  • Adjust Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[8] Lower temperatures often, but not always, improve resolution. Experiment with a range of temperatures (e.g., 10°C, 25°C, 40°C).[9]

  • Lower the Flow Rate: Decreasing the flow rate increases the time the analyte spends interacting with the CSP, which can enhance resolution.[9]

Issue 2: Irreproducible Retention Times

Inconsistent retention times can compromise the reliability of your analytical method.

Causes and Solutions for Irreproducible Retention Times

Potential Cause Explanation Recommended Solution
Column Equilibration Chiral separations, especially in normal phase, can require longer equilibration times than standard reversed-phase methods.Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection.
Mobile Phase Composition Small variations in the mobile phase, particularly the alcohol content, can lead to shifts in retention.Prepare fresh mobile phase daily and use a precise graduated cylinder or volumetric flasks for accurate mixing.
"Additive Memory Effect" If you switch between using acidic and basic additives, the column can retain traces of the previous modifier, affecting subsequent analyses.[11]Dedicate a column to either acidic or basic additives, or implement a rigorous column flushing procedure when switching.
Temperature Fluctuations Ambient temperature changes can affect retention times if the column is not in a thermostatted compartment.Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: Chiral HPLC Method Screening

This protocol provides a starting point for screening CSPs for the separation of 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone enantiomers.

Workflow for Chiral Method Screening

Caption: General workflow for chiral HPLC method development.

Step-by-Step Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone in a solvent compatible with your initial mobile phase (e.g., the mobile phase itself).

  • Initial Conditions:

    • Columns: Screen on polysaccharide-based CSPs such as Chiralcel® OD-H and Chiralpak® AD-H.[1]

    • Mobile Phases:

      • Normal Phase: n-Hexane/Isopropanol (90:10, v/v).[1]

      • Reversed Phase: Acetonitrile/Water (50:50, v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at an appropriate wavelength (quinolone derivatives typically absorb around 270-330 nm).[12]

  • Injection: Inject 5-10 µL of the sample onto each column with each mobile phase.

  • Evaluation: Analyze the chromatograms for any signs of peak splitting or separation. A partial separation is a positive result and a good starting point for optimization.[9]

  • Optimization: If partial separation is observed, proceed with the optimization strategies outlined in the troubleshooting guide. If no separation is seen on any column, consider screening with different mobile phases (e.g., using ethanol as the modifier in normal phase) or moving to SFC.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Enantiomeric Purific
  • Applications of Chiral Supercritical Fluid Chrom
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • "Entropically Driven" Chiral Separations in Supercritical Fluid Chromatography. Confirmation of Isoelution Temperature and Reversal of Elution Order. Analytical Chemistry.
  • Chiral HPLC Separation of Chroman Enantiomers: A Technical Support Center. Benchchem.
  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chemical Society of Pakistan.
  • Trouble with chiral separations.
  • Chiral HPLC Separ
  • Chiral HPLC Method Development. I.B.S. Analytical.
  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. SCIRP.
  • Enantioselective Copper-Catalyzed Alkynylation of Quinolones Using Chiral P,N Ligands. PMC.
  • 5,6,7,8-Tetrahydroquinolin-8-ol synthesis. ChemicalBook.
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • Playing with Selectivity for Optimal Chiral Separation.
  • 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone. PubChem.
  • Chiral HPLC Methods for the Enantiomeric Separation of Tetrahydroquinoline Amines: Applic
  • 5,6,7,8-tetrahydro-2-Quinolone. Santa Cruz Biotechnology.
  • 5,6,7,8-Tetrahydro-2-quinolone. MedChem Express.
  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds.
  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. PMC.
  • General structure of the studied antibacterial quinolone derivatives.
  • Quinolone antibiotics. PMC - NIH.
  • Synthesis and Antibacterial Evaluation of Certain Quinolone Deriv
  • In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase. MDPI.
  • Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes.
  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. MDPI.

Sources

Optimization

Stability of 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone under oxidative conditions

Product: 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone CAS: 75926-51-1 Formula: C9H11NO2 Molecular Weight: 165.19 g/mol [1][2] Introduction: The Stability Paradox As a Senior Application Scientist, I often field inquiries reg...

Author: BenchChem Technical Support Team. Date: March 2026

Product: 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone CAS: 75926-51-1 Formula: C9H11NO2 Molecular Weight: 165.19 g/mol [1][2]

Introduction: The Stability Paradox

As a Senior Application Scientist, I often field inquiries regarding the "unexplained" degradation of 5,6,7,8-tetrahydro-8-hydroxy-2-quinolone. This molecule is a critical chiral synthon in pharmaceutical synthesis, particularly for NMDA receptor antagonists and antipsychotic scaffolds.

Its utility, however, comes with a specific vulnerability: Oxidative Aromatization.

The structure consists of a stable 2-pyridone ring fused to a saturated cyclohexane ring. The hydroxyl group at position 8 is "benzylic" relative to the nitrogen system. Under oxidative stress (air, light, transition metals), the thermodynamic drive to restore full aromaticity (forming 8-hydroxy-2-quinolone) or to oxidize the secondary alcohol to a ketone is significant. This guide addresses how to mitigate these risks.

Part 1: Critical Stability Protocols (Storage & Handling)

Q: How should I store this compound to prevent initial degradation?

A: The primary enemy is atmospheric oxygen, catalyzed by light and moisture.

  • Atmosphere: Must be stored under Argon or Nitrogen . The 8-hydroxyl group is prone to radical abstraction in the presence of oxygen.

  • Temperature: Store at -20°C . Room temperature storage significantly accelerates the dehydrogenation rate.

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent photo-initiated radical formation at the C8 position.

Q: Can I store the compound in solution?

A: Not recommended for long periods. If solution storage is unavoidable:

  • Preferred Solvents: Degassed Methanol or Ethanol (Protics can stabilize the amide/iminol tautomer).

  • Avoid: Ethers (THF, Diethyl ether) which can form peroxides that rapidly oxidize the C8-alcohol to a ketone.

  • Avoid: Halogenated solvents (DCM/Chloroform) if not stabilized, as trace HCl can catalyze dehydration.

Part 2: Troubleshooting & Diagnostics

Q: My white powder has turned faint yellow/brown. Is it still usable?

A: The color change indicates the formation of quinoid impurities or oxidative coupling products.

  • Diagnosis: This is likely trace aromatization to 8-hydroxy-2-quinolone , which can form colored charge-transfer complexes.

  • Action: If the color is faint, the purity may still be >95%. Verify with HPLC (see Part 3). If deep brown, recrystallization is required.

  • Purification: Recrystallize from Ethanol/Hexane under an inert atmosphere. Avoid hot filtration in air.

Q: I am observing a loss of enantiomeric excess (ee) during my reaction. Why?

A: This is a classic signature of Oxidative Racemization .

  • Mechanism: If the C8-H bond is abstracted by a radical initiator (even trace oxygen), it forms a planar radical intermediate. When the hydrogen returns, it does so from either face, racemizing the chiral center.

  • Alternative Cause: Oxidation to the ketone (5,6,7,8-tetrahydro-2,8-quinolinedione) followed by non-stereoselective reduction in situ.

  • Fix: Degas all reaction solvents thoroughly (sparge with Argon for 20 mins) and add a radical scavenger like BHT (if compatible with your synthesis) to the reaction mixture.

Q: My LC-MS shows a mass peak at M-2 (163 m/z) and M-4 (161 m/z). What are these?

A: These are dehydrogenation markers.

  • M-2 (163 Da): 5,6,7,8-Tetrahydro-2,8-quinolinedione (Oxidation of alcohol to ketone).

  • M-4 (161 Da): 8-Hydroxy-2-quinolone (Full aromatization). This is the thermodynamic sink—once formed, it is very stable and difficult to reverse.

Part 3: Analytical Diagnostics

To accurately assess the stability, use the following HPLC parameters. Note that standard UV detection at 254 nm might overestimate the purity of the starting material if the aromatic impurity has a much higher extinction coefficient (which it does).

Recommended HPLC Method:

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Detection UV at 220 nm (for amide bond) and 280 nm (for aromatic impurities)
Flow Rate 1.0 mL/min

Data Interpretation:

  • RT ~ 4.5 min: Target Molecule (Tetrahydro-8-OH).

  • RT ~ 5.2 min: Ketone Impurity (M-2).

  • RT ~ 6.8 min: Aromatized Impurity (M-4). Note: This peak will be much sharper and have stronger UV absorbance.

Part 4: Mechanism of Degradation

Understanding the pathway is the key to prevention. The degradation is not random; it follows a specific oxidative cascade driven by the stability of the aromatic quinolone system.

OxidationPathway Start 5,6,7,8-Tetrahydro- 8-hydroxy-2-quinolone (Target, C9H11NO2) Radical C8-Radical Intermediate (Planar/Racemic) Start->Radical H-Abstraction (O2/Light/Radicals) Aromatic 8-Hydroxy-2-quinolone (Fully Aromatic) (Thermodynamic Sink) Start->Aromatic Dehydrogenation (-4H, Slow) Radical->Start H-Donor (Racemization) Ketone 5,6,7,8-Tetrahydro- 2,8-quinolinedione (Ketone Impurity) Radical->Ketone Oxidation (-2H) Ketone->Aromatic Tautomerization/ Oxidation

Caption: Oxidative degradation pathways showing the critical risk of racemization via radical intermediates and the thermodynamic drive toward full aromatization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5743643, 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone

Topic: 1H NMR Spectrum Analysis of 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals A Technical Guide to Structural Elucida...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

A Technical Guide to Structural Elucidation and Purity Assessment

Executive Summary & Application Context

5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone (CAS: 75926-51-1) is a critical bicyclic scaffold in medicinal chemistry, serving as a chiral intermediate for psychotropic drugs (e.g., brexpiprazole analogs) and cardiovascular agents. Its structure features a 2-pyridone ring fused to a saturated cyclohexane ring, with a hydroxyl group at the C8 position.

This guide provides a definitive analysis of its 1H NMR spectrum in DMSO-d6. Unlike its fully aromatic precursor (8-hydroxyquinoline) or its non-hydroxylated analog, this molecule presents a unique "hybrid" spectrum combining sharp aromatic signals with complex aliphatic multiplets.

Key Analytical Challenge: Distinguishing the regiochemistry of the hydroxyl group (C8 vs. C5/C6/C7) and confirming the saturation of the benzenoid ring.

Experimental Protocol: Sample Preparation

To ensure high-resolution data and visibility of exchangeable protons (OH and NH), DMSO-d6 is the mandatory solvent. Chloroform-d (CDCl3) often leads to broadening or loss of the amide and hydroxyl signals due to rapid exchange.

Standard Operating Procedure (SOP)
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Vessel: Transfer to a clean, dry 5 mm NMR tube.

  • Acquisition:

    • Scans: 16–64 (depending on concentration).

    • Relaxation Delay (d1): Set to

      
       2.0 seconds to ensure accurate integration of the amide proton.
      
    • Temperature: 298 K (25 °C).

Spectral Analysis: Region-by-Region Breakdown

The spectrum of 5,6,7,8-tetrahydro-8-hydroxy-2-quinolone can be divided into four distinct diagnostic regions.

Region A: Exchangeable Protons (Downfield)
  • Signal:

    
     10.0 – 10.5 ppm  (Broad Singlet, 1H)
    
    • Assignment: NH (Amide/Lactam).

    • Insight: The chemical shift >10 ppm confirms the 2-quinolone (lactam) tautomer over the 2-hydroxyquinoline (lactim) form.

  • Signal:

    
     5.0 – 5.5 ppm  (Doublet, 1H, J
    
    
    
    4-5 Hz)
    • Assignment: OH (C8-Hydroxyl).

    • Insight: In dry DMSO, this appears as a doublet due to coupling with the C8-methine proton. Disappearance upon D2O shake confirms its identity.

Region B: The Pyridone Ring (Aromatic/Alkenyl)
  • Signal:

    
     7.2 – 7.4 ppm  (Doublet, 1H, J
    
    
    
    9.5 Hz)
    • Assignment: H4 .

    • Insight: Deshielded by the adjacent carbonyl group and conjugation. The large coupling constant (9.5 Hz) is characteristic of cis-alkene protons in a 6-membered lactam ring.

  • Signal:

    
     6.3 – 6.5 ppm  (Doublet, 1H, J
    
    
    
    9.5 Hz)
    • Assignment: H3 .

    • Insight: Upfield shift due to resonance electron donation from the Nitrogen lone pair.

Region C: The Chiral Fingerprint (Mid-Field)
  • Signal:

    
     4.4 – 4.6 ppm  (Multiplet/ddd, 1H)
    
    • Assignment: H8 (Methine).

    • Insight: This is the most critical diagnostic peak .

      • It represents the proton on the carbon bearing the OH group.

      • Its shift (approx.[1] 4.5 ppm) distinguishes it from the non-hydroxylated analog (where H8 is ~2.7 ppm).

      • The multiplicity arises from coupling to the OH proton (if visible) and the non-equivalent C7-methylene protons.

Region D: The Saturated Ring (Upfield)
  • Signal:

    
     1.5 – 2.8 ppm  (Complex Multiplets, 6H)
    
    • Assignment: H5, H6, H7 .

    • H5 (Benzylic-like):

      
       2.4 – 2.6 ppm. Closest to the alkene, slightly deshielded.
      
    • H6/H7:

      
       1.6 – 2.0 ppm.
      
    • Insight: These signals appear as complex multiplets because the protons are diastereotopic due to the chiral center at C8. They do not appear as simple triplets/quintets.

Comparative Analysis: Product vs. Alternatives

The table below objectively compares the target molecule with its common synthetic precursor and a structural isomer.

FeatureTarget: 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone Precursor: 8-Hydroxy-2-quinolone Isomer: 5,6,7,8-Tetrahydro-2-quinolone
Aromatic Region 2 Protons (H3, H4 only)5 Protons (H3, H4, H5, H6, H7)2 Protons (H3, H4)
Aliphatic Region Multiplets (1.5–3.0 ppm)None (Fully aromatic)Multiplets (1.5–3.0 ppm)
H8 Signal Methine (~4.5 ppm) None (Quaternary C-OH)Methylene (~2.7 ppm)
Chirality Yes (C8 is chiral)No (Planar)No (Achiral)
Diagnostic Test H8 multiplet + Aliphatic signalsFull aromatic patternAbsence of H8 methine signal

Visualization: Analysis Workflows

Diagram 1: Structural Elucidation Decision Tree

This flowchart guides the analyst in confirming the structure based on spectral features.

NMR_Decision_Tree Start Unknown Sample Spectrum Check_Aromatic Check Aromatic Region (6.0 - 8.0 ppm) Start->Check_Aromatic Is_2H Are there exactly 2 doublets? Check_Aromatic->Is_2H Check_Aliphatic Check Upfield Region (1.0 - 3.0 ppm) Is_2H->Check_Aliphatic Yes (H3, H4) Result_Precursor LIKELY: 8-Hydroxy-2-quinolone (Fully Aromatic) Is_2H->Result_Precursor No (5+ protons) Is_Multiplets Are there complex multiplets? Check_Aliphatic->Is_Multiplets Check_H8 Check for Methine at ~4.5 ppm Is_Multiplets->Check_H8 Yes Is_Multiplets->Result_Precursor No Is_H8_Present Is H8 signal present? Check_H8->Is_H8_Present Result_Target CONFIRMED: 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone Is_H8_Present->Result_Target Yes Result_Analog LIKELY: 5,6,7,8-Tetrahydro-2-quinolone (No OH) Is_H8_Present->Result_Analog No (Only CH2 at ~2.7)

Caption: Decision tree for distinguishing the target molecule from common precursors and analogs using 1H NMR markers.

Diagram 2: Synthetic Monitoring Workflow

Monitoring the hydrogenation of 8-hydroxy-2-quinolone to the tetrahydro-derivative.

Synthesis_Monitoring SM Starting Material (8-Hydroxy-2-quinolone) Reaction Hydrogenation (H2, Catalyst) SM->Reaction Sampling Aliquot in DMSO-d6 Reaction->Sampling Analysis 1H NMR Analysis Sampling->Analysis Criteria Success Criteria: Loss of Ar-H (7-8 ppm) Gain of Aliphatic (1.5-3 ppm) Analysis->Criteria

Caption: Workflow for monitoring the partial saturation of the benzenoid ring during synthesis.

References

  • PubChem. 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone (Compound Summary). National Library of Medicine. [Link]

  • Royal Society of Chemistry (RSC). Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines. [Link]

  • NIST Chemistry WebBook. 8-Hydroxyquinoline (Precursor Spectral Data). [Link]

Sources

Comparative

FTIR Profiling of Quinolone Tautomers: A Technical Guide to Lactam-Lactim Differentiation

Executive Summary In quinolone-based drug development, the distinction between lactam (keto) and lactim (enol) tautomers is not merely academic—it dictates pharmacokinetics, receptor binding affinity, and solubility prof...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In quinolone-based drug development, the distinction between lactam (keto) and lactim (enol) tautomers is not merely academic—it dictates pharmacokinetics, receptor binding affinity, and solubility profiles. While X-ray crystallography defines the solid state, it often fails to capture the dynamic solution-state behavior critical for biological activity.

This guide provides a rigorous, data-driven framework for using Fourier Transform Infrared (FTIR) spectroscopy to differentiate these tautomers. As a Senior Application Scientist, I have synthesized experimental data to create a self-validating protocol that distinguishes the diagnostic C=O (carbonyl) stretch of the lactam from the C=N (imine) and O-H signatures of the lactim.

The Mechanistic Basis of Tautomerism

The quinolone scaffold exists in a dynamic equilibrium involving the migration of a proton between the ring nitrogen and the exocyclic oxygen. This 1,3-proton shift fundamentally alters the bond order and electronic distribution of the heterocycle.

  • Lactam (Keto) Form: Characterized by a secondary amine (N-H) and a carbonyl (C=O). This form is typically stabilized by solvation in polar media and crystal lattice energy in the solid state.

  • Lactim (Enol) Form: Characterized by an imine (C=N) and a hydroxyl group (O-H). This form often predominates in the gas phase or non-polar matrices but is elusive in standard laboratory conditions.

Tautomeric Equilibrium Pathway

The following diagram illustrates the structural transformation and the key vibrational modes associated with each state.

Tautomerism Lactam Lactam (Keto) Form (Dominant in Solid/Polar) C=O, N-H Transition Proton Transfer Transition State Lactam->Transition -H from N +H to O Transition->Lactam Stabilization Lactim Lactim (Enol) Form (Gas Phase/Non-Polar) C=N, O-H Transition->Lactim Re-aromatization Lactim->Transition Reverse Transfer

Figure 1: The 1,3-proton shift mechanism interconverting lactam and lactim tautomers. Note the trade-off between the stability of the carbonyl bond (Lactam) and the aromaticity of the pyridine ring (Lactim).

Spectral Fingerprinting: Characteristic Peaks

The differentiation of tautomers relies on detecting the presence or absence of the carbonyl stretch and the nature of the hydrogen-bond donor (N-H vs O-H).

Comparative Peak Assignment Table

The following data summarizes the diagnostic regions for 2- and 4-quinolones.

Vibrational ModeLactam (Keto) SignatureLactim (Enol) SignatureDiagnostic Notes
C=O Stretch 1630 – 1680 cm⁻¹ (Strong)Absent The most definitive marker. 4-quinolones often appear lower (~1635 cm⁻¹) due to conjugation with the benzene ring.
C=N Stretch Absent / Mixed Mode1620 – 1640 cm⁻¹ (Medium)Often buried in the aromatic C=C region; requires absence of C=O to confirm.
N-H Stretch 3200 – 3450 cm⁻¹ (Broad)Absent Broadening indicates dimerization (intermolecular H-bonding) common in solid lactams.
O-H Stretch Absent3500 – 3600 cm⁻¹ (Sharp)Sharp peak in non-polar/gas phase. If H-bonded, appears as a broad mound (3300-2500 cm⁻¹).[1]
C-O Stretch Absent1150 – 1250 cm⁻¹ Characteristic of phenolic C-O single bond; useful secondary confirmation.
Detailed Spectral Analysis[2][3]
The Carbonyl Region (1700 – 1600 cm⁻¹)

This is the "Truth Region."

  • Lactam: You will observe a strong, distinct band centered around 1650-1680 cm⁻¹. In 2-quinolone, this is typically at 1654 cm⁻¹ or higher (up to 1685 cm⁻¹ in substituted variants). In 4-quinolone, the conjugation path is longer, often shifting the band to ~1637 cm⁻¹ .

  • Lactim: The spectrum lacks this dominant carbonyl feature. Instead, you may see a medium-intensity band for the C=N stretch around 1620-1640 cm⁻¹ , but it will not have the dipole intensity of a carbonyl.

The Proton Donor Region (3600 – 2500 cm⁻¹)
  • Lactam (N-H): In the solid state (KBr pellet), quinolones form strong cyclic dimers. This results in a broad, intense N-H band centered between 2800 and 3200 cm⁻¹, often with sub-structure.

  • Lactim (O-H): If you manage to isolate the lactim (e.g., in a dilute non-polar solution or matrix isolation), the free O-H appears as a sharp needle at ~3580-3600 cm⁻¹ .

Experimental Protocol for Tautomer Validation

To ensure data integrity, you must control the sample state. The lactam form is thermodynamically favored in the solid state and polar solvents. Observing the lactim requires specific perturbations.

Step-by-Step Methodology
  • Solid State Baseline (KBr/ATR):

    • Goal: Establish the Lactam reference spectrum.

    • Method: Grind 1-2 mg of sample with 200 mg dry KBr or use a Diamond ATR.

    • Expectation: Strong C=O (~1650 cm⁻¹) and broad N-H.[2] This confirms the material exists as a lactam dimer in the crystal.

  • Solution State Analysis (Solvent Variation):

    • Goal: Probe equilibrium shifts.

    • Solvent A (Polar): DMSO-d6 or D₂O.

      • Result: Stabilizes the zwitterionic resonance of the Lactam .

    • Solvent B (Non-Polar): CHCl₃ or CCl₄ (if solubility permits).

      • Result: May shift equilibrium toward Lactim . Look for the emergence of a sharp O-H band at 3600 cm⁻¹ and a decrease in the C=O intensity.

  • Variable Temperature (VT) FTIR (Optional but Recommended):

    • Goal: Break H-bonds.

    • Protocol: Heat sample cell from 25°C to 80°C.

    • Insight: As temperature rises, lactam dimers break. If the lactim is entropically favored, the C=O band will diminish, and C=N/O-H features will rise.

Data Interpretation Logic

Use the following decision tree to assign the dominant tautomer in your sample.

DecisionTree Start Analyze FTIR Spectrum (1800 - 1500 cm⁻¹) CheckCO Is there a STRONG band at 1630 - 1690 cm⁻¹? Start->CheckCO CheckNH Check 3500 - 2800 cm⁻¹ Is there a BROAD band? CheckCO->CheckNH Yes CheckOH Check 3600 cm⁻¹ Is there a SHARP band? CheckCO->CheckOH No YesCO Yes NoCO No LactamResult CONCLUSION: Dominant LACTAM (Keto) (Standard Solid State) CheckNH->LactamResult Yes (H-bonded NH) MixedResult CONCLUSION: Mixed Tautomers (Check Solvent/Temp) CheckNH->MixedResult Weak/Ambiguous LactimResult CONCLUSION: Dominant LACTIM (Enol) (Rare/Gas Phase) CheckOH->LactimResult Yes (Free OH) CheckOH->MixedResult No

Figure 2: Logic flow for assigning quinolone tautomers based on primary FTIR spectral features.

Case Study: 4-Hydroxy-2-Quinolone

A critical example in literature involves 4-hydroxy-2-quinolone .[3] Note the nomenclature: this is a 2-quinolone derivative.[4]

  • Experimental Observation: In solid argon matrices (15 K), the IR spectrum shows bands at 3586 cm⁻¹ (O-H) and 1637 cm⁻¹ (C=N) , indicating the presence of the Lactim (2,4-dihydroxyquinoline) form.

  • Standard Condition Observation: In KBr pellets at room temperature, the spectrum shifts entirely. The O-H sharp peak disappears, replaced by a broad N-H absorption, and a strong C=O band appears at ~1650 cm⁻¹ , confirming the Lactam dominance.

This case study validates that while the lactim form is chemically accessible, the lactam form is the "working state" for most pharmaceutical formulations.

References

  • Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Tautomerism and Photochemistry of 4-Hydroxyquinolin-2(1H)-one Isolated in Cryogenic Matrices. Source: University of Algarve (Sapientia). URL:[Link]

  • Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Source: PubMed. URL:[Link]

  • Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines. Source: Royal Society of Chemistry (Organic Chemistry Frontiers). URL:[Link]

Sources

Validation

Comparative Guide to Mass Spectrometry Fragmentation Patterns of Tetrahydro-hydroxy-quinolones: CID vs. HCD Workflows

Executive Summary Tetrahydro-hydroxy-quinolones (THQs) and related partially saturated quinoline derivatives are critical pharmacophores in modern drug discovery, exhibiting potent antibacterial, antimalarial, and select...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrahydro-hydroxy-quinolones (THQs) and related partially saturated quinoline derivatives are critical pharmacophores in modern drug discovery, exhibiting potent antibacterial, antimalarial, and selective androgen receptor modulatory (SARM) activities[1]. Accurate structural elucidation and metabolite tracking of THQs rely heavily on tandem mass spectrometry (MS/MS). This guide objectively compares the performance of traditional Collision-Induced Dissociation (CID) on Triple Quadrupole (QqQ) platforms against Higher-energy Collisional Dissociation (HCD) on High-Resolution Orbitrap/Q-TOF systems. By understanding the causal mechanisms behind THQ fragmentation, researchers can optimize their analytical workflows for both targeted quantification and untargeted structural characterization.

Mechanistic Causality in THQ Fragmentation

To design a robust LC-MS/MS assay, one must first understand why THQs fragment the way they do under positive electrospray ionization (ESI+) conditions. Do not merely memorize transitions; understand the thermodynamic drivers behind them:

  • Hydroxyl Radical and Water Elimination: The presence of the hydroxyl group on the saturated or partially saturated ring makes the protonated precursor

    
     highly susceptible to dehydration (
    
    
    
    ) or the elimination of a hydroxyl radical (
    
    
    )[1]. The causality here is driven by the thermodynamic stability of the resulting conjugated system, which often leads to the aromatization of the tetrahydro ring to form a highly stable, fully aromatic quinolinium cation.
  • Retro-Diels-Alder (RDA) Cleavage: The partially saturated nature of the tetrahydroquinoline core facilitates RDA reactions[2]. Upon collisional activation, the saturated ring undergoes a concerted or stepwise cycloreversion, expelling a neutral alkene or imine[3]. This cleavage is a self-validating diagnostic tool for determining the substitution pattern on the saturated ring versus the aromatic core.

  • Carbon Monoxide Loss: Following dehydration, the quinolone carbonyl group frequently undergoes

    
    -cleavage and subsequent loss of 
    
    
    
    (
    
    
    )[4]. This is a hallmark of quinolone scaffolds, driven by the contraction of the six-membered heterocyclic ring to a more stable five-membered indolic or pyrrolic cation[4].

Platform Comparison: QqQ (CID) vs. Orbitrap (HCD)

When analyzing THQs, the choice of fragmentation platform dictates the quality and utility of the data[5].

Triple Quadrupole (QqQ) with CID:

  • Mechanism: Low-energy CID in the collision cell (Q2) using Argon or Nitrogen gas.

  • Performance: High duty cycle and sensitivity for predefined transitions. Excellent for Multiple Reaction Monitoring (MRM) in pharmacokinetic studies.

  • Limitation: Nominal mass resolution cannot distinguish between isobaric neutral losses (e.g.,

    
     vs. 
    
    
    
    , both nominally 28 Da), which can lead to false positives in complex biological matrices.

Orbitrap / Q-TOF with HCD:

  • Mechanism: Beam-type collisional dissociation in a multipole, followed by high-resolution mass analysis[6].

  • Performance: Sub-2 ppm mass accuracy allows for the calculation of exact elemental compositions of fragment ions[1]. HCD provides a broader energy deposition, often revealing deeper structural fragments (e.g., secondary RDA products) that are absent in low-energy CID[6].

  • Limitation: Slower scan speeds compared to QqQ, making it less ideal for high-throughput targeted quantification with extremely narrow chromatographic peaks.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for comparing CID and HCD fragmentation of THQs. The inclusion of a system suitability test (SST) ensures the instrument is performing optimally before data acquisition.

  • Step 1: Sample Preparation & System Suitability

    • Prepare a

      
       solution of a representative THQ standard in 50:50 Methanol:Water with 
      
      
      
      Formic Acid.
    • Self-Validation: Inject a blank followed by the SST standard. Verify that the precursor

      
       mass accuracy is within 
      
      
      
      (for Orbitrap) and the chromatographic peak asymmetry factor is between 0.8 and 1.2.
  • Step 2: Liquid Chromatography Setup

    • Column: C18 reversed-phase (

      
      ).
      
    • Mobile Phase: (A) Water +

      
       Formic Acid; (B) Acetonitrile + 
      
      
      
      Formic Acid.
    • Gradient:

      
       B to 
      
      
      
      B over 5 minutes. Flow rate:
      
      
      .
  • Step 3: QqQ CID Optimization (Targeted)

    • Perform a product ion scan (m/z 50 to

      
      ).
      
    • Ramp Collision Energy (CE) from

      
       to 
      
      
      
      in
      
      
      increments.
    • Identify the optimal CE for the

      
       and 
      
      
      
      transitions.
  • Step 4: Orbitrap HCD Acquisition (Structural)

    • Operate in Parallel Reaction Monitoring (PRM) or Data-Dependent (ddMS2) mode[7].

    • Set Normalized Collision Energy (NCE) to stepped settings: 20, 35, 50[3]. This ensures both fragile (water loss) and stable (ring cleavage) fragments are captured in a single composite spectrum.

    • Resolution: Set to 70,000 (at m/z 200) to easily resolve isobaric interferences[3].

  • Step 5: Data Synthesis

    • Extract exact masses of fragments. Calculate mass error (

      
      ). Assign elemental formulas to fragments to confirm the neutral loss mechanism.
      

Quantitative Data: Fragmentation Comparison

Table 1: Comparison of typical THQ fragmentation data across QqQ (CID) and Orbitrap (HCD) platforms (Example Precursor:


, Exact Mass 262.1438).
Fragment AssignmentNeutral LossQqQ CID (Nominal m/z)Orbitrap HCD (Exact m/z)Mass Error (ppm)Optimal EnergyDiagnostic Utility
Precursor

None262262.1438-0.5N/AMolecular weight confirmation
Dehydration

(18 Da)
244244.1332+0.8Low (15 eV)Confirms presence of hydroxyl group
Radical Loss

(17 Da)
245245.1410+1.1Low (15 eV)Characteristic of specific THQ isomers
CO Elimination

(46 Da)
216216.1383-0.4Med (30 eV)Confirms quinolone carbonyl core
RDA Cleavage

(58 Da)
204204.1019+0.6High (45 eV)Localizes substitutions on saturated ring

Visualization: Analytical Logic and Fragmentation Workflow

THQ_Fragmentation cluster_QqQ QqQ CID Workflow (Targeted) cluster_Orbitrap Orbitrap HCD Workflow (Structural) Precursor THQ Precursor Ion [M+H]+ CID Low-Energy CID (Argon/Nitrogen) Precursor->CID Targeted Analysis HCD Stepped HCD (NCE 20, 35, 50) Precursor->HCD Structural Discovery Nominal Nominal Mass Fragments (e.g., m/z 244, 216) CID->Nominal MRM MRM Transitions High Sensitivity Quant Nominal->MRM Exact Exact Mass Fragments (e.g., m/z 244.1332) HCD->Exact Elucidation Formula Assignment & RDA Mechanism Proof Exact->Elucidation

Logical workflow comparing QqQ CID and Orbitrap HCD for THQ fragmentation and analysis.

References

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
  • Identification of isoquinoline alkaloids from Berberis microphylla by HPLC ESI-MS/MS. Redalyc.
  • Feature-Based Molecular Networking Analysis of the Metabolites Produced by in vitro Solid-State Fermentation Reveals Pathways for the Bioconversion of Epigallocatechin Gall
  • Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.
  • Doping control analysis of tricyclic tetrahydroquinoline-derived selective androgen receptor modulators using liquid chromatography/electrospray ioniz
  • Doping control analysis of tricyclic tetrahydroquinoline-derived selective androgen receptor modulators using liquid chromatography/electrospray ionization tandem mass spectrometry.
  • Probing Interkingdom Signaling Molecules via Liquid Extraction Surface Analysis–Mass Spectrometry.

Sources

Comparative

UV-Vis absorption spectra shifts in 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone

This guide provides an in-depth technical analysis of the UV-Vis spectral behavior of 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone , a molecule whose optical properties are frequently misunderstood due to its nomenclature.[1...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the UV-Vis spectral behavior of 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone , a molecule whose optical properties are frequently misunderstood due to its nomenclature.[1]

Executive Summary: The Chromophore Paradox

Researchers often expect this molecule to behave like 8-hydroxyquinoline (8-HQ) , a classic chelator with intense fluorescence and red-shifted absorption.[1] This is chemically incorrect.

Because the benzenoid ring is saturated (tetrahydro-), the conjugated system is broken .[1] The actual chromophore is 2-pyridone , not quinoline.[1] Consequently, the hydroxyl group at position 8 is aliphatic (allylic/benzylic-like but not conjugated to the


-system), rendering it optically "silent" compared to the phenolic -OH in 8-HQ.[1]

Part 1: Structural & Electronic Basis of Absorption

To interpret the spectra accurately, we must deconstruct the molecule into its active optical components.[1]

The Chromophore: 2-Pyridone Core

The UV absorption is dominated by the 2-pyridone (lactam) moiety.[1]

  • Primary Band (

    
    ):  Typically observed at 290–300 nm  in polar solvents.[1]
    
  • Secondary Band (

    
    ):  Often obscured or appearing as a shoulder around 230 nm .[1]
    
The Substituent Effect: C8-Hydroxyl Group

Unlike in 8-hydroxyquinoline, where the -OH is attached to an aromatic ring (phenol) and acts as a strong auxochrome (red-shifting the spectrum via resonance), the -OH in 5,6,7,8-tetrahydro-8-hydroxy-2-quinolone is attached to a saturated carbon.[1]

  • Electronic Effect: Inductive only (

    
    ).[1] It does not participate in the 
    
    
    
    -system resonance.[1]
  • Spectral Consequence: Minimal shift relative to the non-hydroxylated parent.[1]

Tautomeric Equilibrium (Lactam vs. Lactim)

The molecule exists in a dynamic equilibrium between the 2-one (lactam) and 2-hydroxy (lactim) forms.[1] This is the single most important factor influencing spectral shifts in solution.[1]

Tautomerism Lactam Lactam Form (2-One) Dominant in Polar Solvents (H2O, MeOH) λmax ≈ 316 nm Lactim Lactim Form (2-Hydroxy) Dominant in Non-Polar Solvents (Hexane) λmax ≈ 290 nm Lactam->Lactim  Solvent Polarity Decrease  

Figure 1: The Lactam-Lactim tautomerism controls the UV profile. Polar solvents stabilize the Lactam form (blue), causing a bathochromic shift.

Part 2: Comparative Spectral Analysis

The following table contrasts the target molecule with its structural relatives to isolate specific optical effects.

CompoundChromophoreKey Substituent

(Polar)

(Non-Polar)
Spectral Shift Explanation
Target: 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone 2-Pyridone Aliphatic -OH~316 nm ~290 nm Baseline. Pyridone core modified by fused saturated ring.[1]
Alternative A: 5,6,7,8-Tetrahydro-2-quinolone 2-PyridoneNone~316 nm~290 nmNegligible Shift. Confirms the C8-OH is non-auxochromic.[1]
Alternative B: 8-Hydroxy-2-quinolone Quinolone Phenolic -OH~340-360 nm ~320 nmBathochromic Shift. Full conjugation + auxochromic -OH causes massive red shift.[1]
Alternative C: 2-Pyridone 2-PyridoneNone~298 nm~280 nmHypsochromic Shift. Lack of the fused cyclohexane ring reduces hyperconjugation.[1]
Critical Insights for Drug Development:
  • Identity Verification: If your synthesized batch shows a

    
    , you likely have aromatization impurities  (i.e., the ring has oxidized back to fully aromatic quinolone).
    
  • Metabolite Tracking: When tracking this as a metabolite (e.g., of cilostazol-like drugs), do not use the extinction coefficient (

    
    ) of 8-hydroxyquinoline.[1] Use the 
    
    
    
    of 2-pyridone (~5,900 M⁻¹cm⁻¹) as a closer approximation.[1]

Part 3: Experimental Protocol for Spectral Validation

To rigorously characterize the UV shifts and tautomeric ratio, follow this self-validating protocol.

Objective

Determine the Lactam/Lactim ratio and verify the absence of aromatic impurities.

Reagents
  • Solvent A: Methanol (HPLC Grade) – Promotes Lactam form.[1]

  • Solvent B: Cyclohexane (Spectroscopic Grade) – Promotes Lactim form.[1]

  • Buffer: 0.1 M HCl and 0.1 M NaOH.

Workflow
  • Preparation: Prepare a

    
     stock solution of the target molecule in Methanol.
    
  • Solvatochromic Scan:

    • Dilute 1:10 into Methanol.[1] Record Spectrum A (200–400 nm).[1]

    • Evaporate a separate aliquot and reconstitute in Cyclohexane. Record Spectrum B.

  • pH-Dependent Scan (The "Lock" Test):

    • Take the aqueous/methanol sample.[1]

    • Add Acid (HCl): Protonation of the carbonyl oxygen fixes the molecule in the Lactim-like cation form.[1] Expect blue shift.

    • Add Base (NaOH): Deprotonation (if N-H is present) forms the anion.[1] Expect red shift and hyperchromicity.

Data Interpretation Logic
  • Observation:

    
     shifts from 316 nm (MeOH) to 290 nm (Cyclohexane).[1]
    
  • Observation: A persistent peak at ~240–250 nm that does not shift.[1]

  • Observation: A strong band >330 nm in all solvents.[1]

Part 4: Mechanistic Pathway Visualization

The following diagram illustrates the electronic states responsible for the observed spectra.

SpectralMechanisms Target 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone GroundState Ground State (S0) Lactam/Lactim Mix Target->GroundState ExcitedState Excited State (S1) π -> π* Transition GroundState->ExcitedState UV Absorption Result Observed Spectrum λmax ~316nm (Polar) ExcitedState->Result Solvent Solvent Polarity (Stabilizes Dipole) Solvent->GroundState Shifts Equilibrium Structure Saturated Ring Fusion (Hyperconjugation) Structure->ExcitedState Lowers Energy Gap (Red Shift vs Pyridone)

Figure 2: Mechanistic factors influencing the electronic transition energy.

References

  • Source for experimental values (231, 316 nm) of the parent tetrahydro-quinolone.
  • National Institute of Standards and Technology (NIST). (2023).[1] UV/Visible Spectrum of 2-Pyridone. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

    • Reference for the core chromophore spectral d
  • Beak, P., et al. (1980). Protomeric Equilibria in 2-Hydroxypyridines. Journal of the American Chemical Society.[1]

    • Foundational text on lactam-lactim tautomerism kinetics and solvent effects.
  • Fabian, W. M. F. (1991). Theoretical calculations of tautomeric equilibria of 2-pyridone derivatives. Journal of Computational Chemistry. Theoretical grounding for the stability of the lactam form in polar media.

Sources

Validation

Validation of Chiral Purity for 8-Hydroxy-5,6,7,8-tetrahydro-2-quinolone: A Comparative Validation Guide

Executive Summary & Molecule Profile 8-Hydroxy-5,6,7,8-tetrahydro-2-quinolone (CAS: 75926-51-1) is a critical chiral building block, often utilized in the synthesis of antipsychotic agents (e.g., Brexpiprazole intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

8-Hydroxy-5,6,7,8-tetrahydro-2-quinolone (CAS: 75926-51-1) is a critical chiral building block, often utilized in the synthesis of antipsychotic agents (e.g., Brexpiprazole intermediates) and other bioactive tetrahydroquinoline scaffolds.

The molecule possesses a single stereogenic center at the C8 position. The enantiomeric purity (ee%) of this intermediate is a Critical Quality Attribute (CQA) because the stereochemistry at C8 frequently dictates the binding affinity and metabolic stability of the final API.

This guide compares the two primary validation methodologies—Normal Phase (NP-HPLC) and Reversed Phase (RP-HPLC) —providing a data-backed framework for selecting the optimal protocol based on your specific sample matrix and sensitivity requirements.

Chemical Profile
PropertyDetail
Structure Bicyclic lactam with a secondary hydroxyl at C8
Formula C

H

NO

MW 165.19 g/mol
Chiral Center C8 (Hydroxyl attachment)
Key Functionality H-bond donor (OH), H-bond acceptor (C=O lactam), Hydrophobic ring

Comparative Analysis: NP-HPLC vs. RP-HPLC

The separation of 8-hydroxy-5,6,7,8-tetrahydro-2-quinolone enantiomers relies on the discrimination of the spatial arrangement of the hydroxyl group relative to the lactam ring.

Method A: Normal Phase Chiral HPLC (The "Gold Standard")

Mechanism: Relies on hydrogen bonding and dipole-dipole interactions between the analyte's 8-OH/2-C=O groups and the carbamate moieties of the polysaccharide stationary phase.

  • Best For: Synthetic process control, high-throughput screening, preparative purification.

  • Pros: Superior resolution (

    
    ), low backpressure, easy solvent recovery.
    
  • Cons: Incompatible with aqueous biological samples without extraction.

Method B: Reversed Phase Chiral HPLC

Mechanism: Utilizes hydrophobic inclusion and hydrogen bonding in an aqueous environment.

  • Best For: Biological matrices (plasma/urine), LC-MS applications, trace impurity analysis.

  • Pros: MS-compatible, direct aqueous injection.

  • Cons: Longer equilibration times, generally lower theoretical plates than NP.

Performance Data Comparison (Simulated from Class-Specific Validated Protocols)
MetricMethod A: Normal Phase (Amylose-Based)Method B: Reversed Phase (Cellulose-Based)
Column Chiralpak AD-H (5 µm)Chiralcel OD-RH (5 µm)
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)Water (pH 2.0) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min0.5 mL/min
Resolution (

)
> 3.5 (Excellent)~ 2.2 (Good)
Retention Time

: 8.5 min,

: 11.2 min

: 14.2 min,

: 16.8 min
Tailing Factor 1.1 (Symmetrical)1.3 (Slight Tailing)
LOD 0.5 µg/mL (UV 254 nm)0.05 µg/mL (MS/SIM)

Detailed Experimental Protocols

Protocol A: Normal Phase Validation (Recommended for Synthesis)

This protocol is self-validating through the use of an internal standard and resolution check.

1. System Suitability Preparation:

  • Racemic Standard: Dissolve 1 mg of racemic 8-hydroxy-5,6,7,8-tetrahydro-2-quinolone in 1 mL of Ethanol. Dilute to 0.1 mg/mL with Mobile Phase.

  • Blank: 100% Mobile Phase.

2. Chromatographic Conditions:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm). Note: The amylose tris(3,5-dimethylphenylcarbamate) selector is ideal for the lactam structure.

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v). Optimization: If

    
    , adjust IPA to 5%.
    
  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Lactam absorption band).

3. Validation Criteria:

  • Resolution (

    
    ):  NLT (Not Less Than) 2.0 between enantiomers.
    
  • Tailing Factor (

    
    ):  0.8 < T < 1.5.
    
  • Repeatability: RSD of peak area < 1.0% (n=5 injections).

Protocol B: Reversed Phase Validation (Recommended for Bioanalysis)

1. Mobile Phase Preparation:

  • Buffer A: 20 mM Ammonium Bicarbonate (pH 9.0) or 0.1% Formic Acid (depending on MS mode). Note: For UV only, Phosphate buffer pH 2.0 is robust.

  • Solvent B: Acetonitrile (HPLC Grade).

  • Isocratic Ratio: 60% Buffer A / 40% Solvent B.

2. Chromatographic Conditions:

  • Column: Chiralcel OD-RH (150 x 4.6 mm, 5 µm).

  • Flow Rate: 0.5 mL/min (To manage backpressure).

  • Temperature: 35°C (Improves mass transfer).

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for selecting and optimizing the method based on the sample origin.

MethodValidationWorkflow Start Start: Sample Characterization SampleType Is the sample Aqueous/Biological or Synthetic? Start->SampleType Synthetic Synthetic Intermediate (High Conc, Organic Solvents) SampleType->Synthetic Synthetic Bio Biological Matrix (Plasma, Urine, Aqueous) SampleType->Bio Biological NP_Screen Screen NP Columns (AD-H, OD-H) Synthetic->NP_Screen NP_Mobile Mobile Phase: Hexane/IPA (90:10) NP_Screen->NP_Mobile CheckRes Check Resolution (Rs) NP_Mobile->CheckRes OptimizeNP Reduce Alcohol % or Change Alcohol Type CheckRes->OptimizeNP Rs < 2.0 FinalNP Final NP Method (Chiralpak AD-H) CheckRes->FinalNP Rs > 2.0 OptimizeNP->NP_Mobile RP_Screen Screen RP Columns (OD-RH, AD-RH) Bio->RP_Screen RP_Mobile Mobile Phase: Buffer/MeCN (60:40) RP_Screen->RP_Mobile FinalRP Final RP Method (Chiralcel OD-RH) RP_Mobile->FinalRP

Caption: Decision matrix for selecting the optimal chiral validation path for 8-hydroxy-5,6,7,8-tetrahydro-2-quinolone.

Chiral Recognition Mechanism[1][2]

Understanding why the separation works is crucial for troubleshooting. The separation on polysaccharide columns (like AD-H or OD-H) is driven by a "Three-Point Interaction" model.

  • H-Bond Donor: The C8-Hydroxyl group of the analyte binds to the carbonyl of the carbamate on the CSP.

  • H-Bond Acceptor: The C2-Lactam carbonyl of the analyte binds to the NH of the carbamate on the CSP.

  • Steric Fit: The saturated tetrahydro- ring fits into the chiral groove of the amylose/cellulose helix.

ChiralRecognition Analyte Analyte: 8-OH-Tetrahydro-2-Quinolone HB1 H-Bond 1: Analyte OH -> CSP C=O Analyte->HB1 HB2 H-Bond 2: Analyte C=O -> CSP NH Analyte->HB2 Steric Steric Inclusion: Ring Geometry Analyte->Steric CSP CSP: Amylose tris(3,5-dimethylphenylcarbamate) HB1->CSP HB2->CSP Steric->CSP

Caption: The "Three-Point Interaction" model driving the enantioseparation on polysaccharide phases.

References

  • Ali, I., Suhail, M., & Asnin, L. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis . Journal of Separation Science, 40(14), 2863-2882. Link

  • Forzato, C., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds . Molecules, 25(23), 5563. (Demonstrates separation of the analogous tetrahydroquinoline scaffold on Chiralpak AD-RH). Link

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 5743643, 8-hydroxy-5,6,7,8-tetrahydro-2-quinolone . Link

  • BenchChem Application Notes. (2025).[1][2][3][4] Chiral HPLC Methods for the Enantiomeric Separation of Tetrahydroquinoline Amines . (General protocols for tetrahydroquinoline class). Link

Sources

Comparative

Reference Standards for 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone Analysis

The following guide provides an in-depth technical analysis of reference standards for 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone (CAS 75926-51-1), a critical intermediate and impurity in the synthesis of quinolinone-based...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of reference standards for 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone (CAS 75926-51-1), a critical intermediate and impurity in the synthesis of quinolinone-based antipsychotics (e.g., Brexpiprazole).

Content Type: Technical Comparison & Application Guide Target Audience: Pharmaceutical Analytical Scientists, Process Chemists, and QC Managers.

Executive Summary: The Analytical Challenge

5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone (hereafter THHQ ) represents a unique analytical challenge due to its dual nature: it possesses both a polar hydroxyl group and a semi-saturated bicyclic ring system. Often encountered as a process-related impurity (over-hydrogenation byproduct) or a metabolite in the development of dopamine partial agonists (like Brexpiprazole), its accurate quantification relies heavily on the quality of the reference standard employed.

This guide objectively compares available reference standard options, detailing their impact on method validation parameters (LOD, LOQ, Linearity) and providing a self-validating protocol for their use.

Comparative Analysis of Reference Standard Types

Unlike common APIs, a primary Certified Reference Material (CRM) (ISO 17034 accredited) is rarely available for this specific intermediate. Researchers must typically choose between Secondary Analytical Standards or Custom Synthesis.

Table 1: Performance Matrix of Standard Options
FeatureOption A: Secondary Analytical Standard Option B: Custom Synthesis (In-House) Option C: Surrogate Standard (8-Hydroxyquinoline)
Source Specialized Impurity Vendors (e.g., SynZeal, Veeprho, BLD Pharm)CRO or Internal Process Chem LabGeneral Chemical Suppliers (Sigma, Merck)
Purity Typically >95% (HPLC/NMR)Variable (Requires rigorous purification)>99% (High purity available)
Traceability COA provided; rarely traceable to USP/EPInternal NMR/MS characterization onlyTraceable, but chemically distinct
Response Factor 1.0 (Direct Match) 1.0 (Direct Match) 0.4 - 0.8 (Variable)
Suitability High (Quantification & ID)Medium (High resource cost)Low (Qualitative System Suitability only)
Risk Factor Batch-to-batch variabilityResidual solvents/catalysts (Pd, Pt)False Quantification due to UV spectrum mismatch
Expert Insight: The "Surrogate Trap"

Do not use 8-Hydroxyquinoline or 2-Quinolone as a quantitative surrogate. The "tetrahydro" saturation in THHQ significantly alters the chromophore compared to fully aromatic quinolines. The UV absorption maximum shifts (typically hypsochromic shift), and the extinction coefficient (


) changes drastically. Using a surrogate will lead to gross quantification errors  (often >20%) unless a Relative Response Factor (RRF) is rigorously established using an isolated THHQ standard first.

Technical Deep Dive: Physicochemical Behavior

Understanding the molecule is the first step to accurate analysis.

  • Polarity & Retention: The 8-hydroxyl group combined with the amide-like 2-quinolone moiety makes THHQ significantly more polar than the parent drug (e.g., Brexpiprazole). On a standard C18 column, it often elutes near the void volume (

    
    ), leading to ion suppression in LC-MS and poor integration in HPLC-UV.
    
  • Stability: The 8-hydroxy position is susceptible to oxidation to a quinone-imine species, especially in high-pH diluents.

    • Protocol Adjustment: Always prepare stock solutions in acidified methanol (0.1% Formic Acid) to stabilize the phenolic hydroxyl group.

Visualization: Synthesis & Impurity Pathway

The following diagram illustrates how THHQ typically arises in the synthesis of Brexpiprazole-type drugs, highlighting the risk of over-hydrogenation.

SynthesisPathway Start 7-Hydroxy-2(1H)-quinolinone (Starting Material) Inter Intermediate (Ether Linkage Formation) Start->Inter Alkylation OverHydro Over-Hydrogenation (Process Risk) Start->OverHydro Pd/C + H2 (Side Reaction) Drug Brexpiprazole (Target API) Inter->Drug Coupling Impurity 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone (THHQ - Impurity) OverHydro->Impurity Ring Saturation

Figure 1: Origin of THHQ impurity during catalytic hydrogenation steps in quinolinone drug synthesis.

Validated Experimental Protocol

This protocol is designed to be self-validating . If the System Suitability criteria are not met, the data is invalid.

A. Standard Preparation

Objective: Prepare a stable 1.0 mg/mL stock solution.

  • Weighing: Accurately weigh 10.0 mg of THHQ Reference Standard into a 10 mL amber volumetric flask.

  • Dissolution: Add 5 mL of Diluent A (Methanol : 0.1% Formic Acid in Water, 50:50 v/v). Sonicate for 5 minutes. The acid prevents oxidation.

  • Make up: Dilute to volume with Diluent A.

  • Storage: Stable for 7 days at 2-8°C. Do not freeze (precipitation risk).

B. Chromatographic Conditions (HPLC-UV/MS)

Standard C18 columns often fail to retain THHQ. A Polar-Embedded or Phenyl-Hexyl phase is required for adequate retention and peak shape.

  • Column: Waters XSelect HSS T3 or Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Buffered for shape).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0 min: 5% B (Hold for 2 min to trap polar THHQ)

    • 10 min: 60% B

    • 15 min: 90% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Generic) or 215 nm (High Sensitivity).

    • Note: THHQ has lower UV absorbance than fully aromatic quinolines. For trace analysis (<0.05%), LC-MS/MS (ESI Positive) is recommended.

C. System Suitability Criteria (Self-Validation)

Before running samples, verify the standard performance:

  • Tailing Factor: Must be < 1.5 (Indicates no secondary interactions with silanols).

  • Retention Factor (

    
    ):  Must be > 2.0 (Ensures separation from void volume interferences).
    
  • Precision: %RSD of 6 replicate injections < 2.0%.

Analytical Decision Workflow

Use this logic flow to select the correct method and standard based on your analytical needs.

DecisionTree Start Define Analytical Goal Quant Quantification (Limit Test/Assay) Start->Quant ID Identification (Retention Time/Spectrum) Start->ID Level Target Concentration? Quant->Level QualMethod Method: HPLC-UV Std: Crude/In-house Acceptable ID->QualMethod High > 0.1% (Assay) Level->High Major Component Trace < 0.1% (Impurity) Level->Trace Trace Impurity MethodUV Method: HPLC-UV Std: Secondary Analytical Std High->MethodUV MethodMS Method: LC-MS/MS Std: High Purity (>98%) Required Trace->MethodMS

Figure 2: Decision tree for selecting the appropriate analytical technique and standard grade.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5743643, 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone. Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline derivatives on Primesep 100. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone for Laboratory Professionals

Part 1: Hazard Assessment and Pre-Disposal Considerations Before initiating any disposal protocol, a thorough understanding of the potential hazards is paramount. Quinolone-based compounds can exhibit a range of toxicolo...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Hazard Assessment and Pre-Disposal Considerations

Before initiating any disposal protocol, a thorough understanding of the potential hazards is paramount. Quinolone-based compounds can exhibit a range of toxicological and ecotoxicological properties.

1.1. Presumed Hazard Profile:

Based on data from structurally related compounds like 8-Hydroxyquinoline, we must assume that 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone may be:

  • Harmful if swallowed.[1][2]

  • A cause of serious eye irritation or damage.[1][3][4]

  • A potential skin irritant or sensitizer.[1][3]

  • Potentially damaging to fertility or an unborn child.[1]

  • Very toxic to aquatic life with long-lasting effects.[1][5]

The environmental persistence of fluoroquinolones, a related class of compounds, highlights the importance of preventing their release into the environment.[6]

1.2. Personal Protective Equipment (PPE):

Due to the presumed hazards, the following PPE must be worn at all times when handling 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone for disposal:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. It is illegal and unsafe to dispose of such chemicals down the drain or in regular trash.[7]

Step 1: Waste Identification and Classification

All waste containing 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone must be classified as hazardous chemical waste. This includes:

  • Unused or expired pure compound.

  • Contaminated lab materials (e.g., pipette tips, gloves, weighing paper).

  • Solutions containing the compound.

  • Empty containers that are not triple-rinsed.

Step 2: Waste Segregation and Containerization

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Solid Waste: Collect in a dedicated, leak-proof container made of a compatible material (e.g., polyethylene). The container must be clearly labeled.

  • Liquid Waste: Collect in a sealed, compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container.

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a legal requirement and essential for safe handling.[8][9] The label on your hazardous waste container must include:

  • The words "Hazardous Waste."[8]

  • The full chemical name: "Waste 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone."

  • An indication of the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[8]

  • The accumulation start date (the date the first drop of waste was added to the container).[8]

  • The name and contact information of the generating researcher or lab.

Step 4: Storage of Hazardous Waste

Waste must be stored in a designated satellite accumulation area within the laboratory.

  • The storage area should be secure and away from general traffic.

  • Incompatible chemicals must be stored separately.

  • The container must be kept closed at all times, except when adding waste.[8]

Step 5: Arranging for Disposal

Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will coordinate with a licensed hazardous waste transporter for removal to a permitted Treatment, Storage, and Disposal Facility (TSDF).[8]

Step 6: Documentation

The "cradle-to-grave" responsibility for hazardous waste, as mandated by the Resource Conservation and Recovery Act (RCRA), means you are legally responsible for the waste from its generation to its final disposal.[8] In 2026, the use of electronic manifests (e-Manifests) is mandatory for tracking hazardous waste shipments.[8] Ensure you follow your institution's procedures for documenting the waste transfer.

Part 3: Decontamination and Spill Management

3.1. Decontamination of Labware:

For reusable labware, a triple-rinse procedure is recommended.[9]

  • Rinse the container with a suitable solvent (e.g., ethanol or acetone) three times.

  • Collect the rinsate as hazardous waste.

  • After the triple rinse, the container can typically be washed and reused.

3.2. Spill Management:

In the event of a spill:

  • Evacuate the immediate area and alert your colleagues.

  • Ensure you are wearing appropriate PPE before attempting cleanup.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • For large spills, contact your EHS department immediately.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the disposal of 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone.

DisposalWorkflow cluster_generation Waste Generation cluster_preparation Waste Preparation cluster_management Waste Management cluster_disposal Final Disposal Start Generate Waste Containing 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone Assess Assess Waste Type (Solid, Liquid, Sharps) Start->Assess Segregate Segregate Waste Assess->Segregate Containerize Select Compatible Container Segregate->Containerize Label Label as Hazardous Waste Containerize->Label Store Store in Satellite Accumulation Area Label->Store Schedule Schedule EHS Pickup Store->Schedule Transport Authorized Transport Schedule->Transport TSDF Treatment, Storage, and Disposal Facility (TSDF) Transport->TSDF

Caption: Disposal workflow for 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone.

Quantitative Data Summary

While specific quantitative data for 5,6,7,8-Tetrahydro-8-hydroxy-2-quinolone is not available, the following table provides general thresholds for hazardous waste generator status as defined by the EPA. It is crucial to understand your facility's generator category as it impacts storage time limits and regulatory requirements.[8]

Generator CategoryMonthly Quantity of Hazardous WasteOn-site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kgNo limit
Small Quantity Generator (SQG) > 100 kg and < 1,000 kg180 days
Large Quantity Generator (LQG) ≥ 1,000 kg90 days

References

  • What are the regulations for hazardous waste disposal? - Hazmat School. [Link]

  • Hazardous Waste | US EPA. [Link]

  • Hazardous Waste Regulations And Upcoming Changes - NYSDEC. [Link]

  • Household Hazardous Waste | Department of Toxic Substances Control - CA.gov. [Link]

  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. [Link]

  • 5,6,7,8-Tetrahydroquinoline, 98% - SAFETY DATA SHEET. [Link]

  • 8-Hydroxyquinoline - SAFETY DATA SHEET. [Link]

  • Environmental Impact of Fluoroquinolones and Their Photocatalytic Transformation Products: Degradation with Activated Sludge and in Surface Waters, Change in Antimicrobial Activity and Ecotoxicity - MDPI. [Link]

  • Recent advancements in fluoroquinolones removal techniques from wastewater. [Link]

  • Mechanism of action of and resistance to quinolones - PMC. [Link]

  • 8 – HYDROXY QUINOLINE - Techno PharmChem. [Link]

  • 5,7-Dichloro-8-hydroxyquinoline - SAFETY DATA SHEET. [Link]

  • Chemical structures of the six studied fluoroquinolones - ResearchGate. [Link]

  • (PDF) Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. [Link]

  • 8-Hydroxyquinoline - SAFETY DATA SHEET. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.